molecular formula C6H14ClNO B3105171 (3S,4R)-3-Methyloxan-4-amine hydrochloride CAS No. 1523530-71-3

(3S,4R)-3-Methyloxan-4-amine hydrochloride

Cat. No.: B3105171
CAS No.: 1523530-71-3
M. Wt: 151.63
InChI Key: KNQUEEOHOGWETD-KGZKBUQUSA-N
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Description

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-3-Methyloxan-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-3-Methyloxan-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,4R)-3-methyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUEEOHOGWETD-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S,4R)-3-Methyloxan-4-amine hydrochloride CAS 1523530-71-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS 1523530-71-3)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS No. 1523530-71-3), a chiral heterocyclic building block of significant interest to researchers and professionals in drug development. The document delineates its chemical identity, physicochemical properties, expected analytical profile, and key applications. Emphasis is placed on the practical aspects of handling, storage, and safety, grounded in authoritative data. This guide serves as an essential resource for scientists leveraging this molecule in the synthesis of novel chemical entities.

Core Chemical Identity and Physicochemical Properties

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a stereochemically defined organic compound featuring a tetrahydropyran (oxan) ring system. The specific (3S,4R) configuration indicates a trans relationship between the methyl group at the C-3 position and the amine group at the C-4 position. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media compared to its free base form, making it a convenient precursor for synthetic applications.

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for other cyclic systems to improve metabolic stability, aqueous solubility, and other pharmacokinetic properties. The presence of a primary amine and a chiral center makes this compound a valuable starting point for constructing complex molecular architectures with precise three-dimensional orientations.

Caption: 2D representation of (3S,4R)-3-Methyloxan-4-amine hydrochloride.

Table 1: Physicochemical and Identification Data

Property Value Reference(s)
CAS Number 1523530-71-3 [1][2]
Molecular Formula C6H14ClNO [1][3][4]
Molecular Weight 151.63 g/mol [3][4]
IUPAC Name (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride [1]
SMILES N[C@H]1COCC1.[H]Cl [1][3]
MDL Number MFCD27988013 [1]
Physical Form Solid, Off-white powder/crystal [5]
Purity ≥98% (typically) [4]

| Solubility | Soluble in water |[5][6] |

Synthesis and Sourcing

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a specialty chemical available from various commercial suppliers.[1][2][3] Detailed, peer-reviewed synthesis protocols for this specific compound are not widely published, indicating that its manufacturing process is likely proprietary.

However, the synthesis of such chiral substituted oxanes generally relies on established methodologies in asymmetric synthesis. A plausible synthetic strategy would involve a multi-step sequence designed to control the stereochemistry at the C-3 and C-4 positions. The choice of starting materials and reagents is critical for achieving high diastereomeric and enantiomeric purity.

G start Chiral Precursor (e.g., Chiral Pool Aldehyde) step1 Stereoselective Aldol or Michael Addition start->step1 step2 Diastereoselective Reduction of Ketone/Ester step1->step2 step3 Intramolecular Cyclization (Oxacyclization) step2->step3 intermediate Protected Chiral Oxane Intermediate step3->intermediate step4 Functional Group Interconversion (e.g., OH to N3) intermediate->step4 step5 Reduction of Azide to Primary Amine step4->step5 step6 Salt Formation (HCl treatment) step5->step6 end (3S,4R)-3-Methyloxan-4-amine hydrochloride step6->end

Caption: Generalized workflow for asymmetric synthesis of chiral oxane amines.

Analytical and Spectroscopic Profile

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (3S,4R)-3-Methyloxan-4-amine hydrochloride. While specific spectral data is typically provided on a lot-specific Certificate of Analysis (CoA), the expected spectroscopic signatures can be predicted based on the molecule's structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for structural elucidation.

  • ¹H NMR: The spectrum is expected to show distinct signals for each proton. The hydrogens on the carbon attached to the amine (H-4) would likely appear in the 2.5-3.5 ppm range.[7] The methyl group (CH₃) at C-3 would be an upfield doublet. Protons on the oxane ring would appear as complex multiplets in the 1.5-4.0 ppm range. The amine protons (NH₃⁺) would likely be a broad singlet, the position of which is concentration-dependent, and this signal would disappear upon D₂O exchange.[7]

  • ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, confirming the molecular asymmetry. The carbon bearing the amine group (C-4) and the carbons adjacent to the ring oxygen (C-2, C-6) would be the most downfield signals among the aliphatic carbons.

3.2. Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.

  • N-H Stretching: A broad absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of an amine salt (R-NH₃⁺).

  • C-H Stretching: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹.

  • C-O Stretching: A strong C-O-C ether stretch is expected around 1050-1150 cm⁻¹.

3.3. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight. For the free base (C₆H₁₃NO), the nominal mass is 115.10. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

3.4. Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. A reversed-phase (RP-HPLC) method would be suitable for analyzing this polar, water-soluble compound.[8] Chiral HPLC would be necessary to confirm the enantiomeric purity.

Applications in Research and Development

The primary application of (3S,4R)-3-Methyloxan-4-amine hydrochloride is as a chiral building block in the synthesis of complex, high-value molecules, particularly for pharmaceutical applications.

  • Scaffold for Drug Candidates: The defined stereochemistry and functional handles (the amine group) allow for its incorporation into larger molecules where three-dimensional structure is critical for biological activity.

  • Improving Pharmacokinetics: The tetrahydropyran ring is a well-regarded structural motif in drug design. It is often used to replace less stable or more lipophilic groups, potentially improving a drug candidate's metabolic stability, solubility, and overall pharmacokinetic profile.

  • Relevance in Oncology: A patent for the preparation of aminopurine compounds for cancer treatment describes the use of a structurally analogous fragment, (3S,4R)-3-fluorooxan-4-yl]amino.[9] This highlights the direct relevance of the (3S,4R)-methyloxan-amine scaffold in the development of modern therapeutics.

Safety, Handling, and Storage Protocol

Adherence to proper safety and handling procedures is mandatory when working with this compound. The following information is synthesized from supplier Safety Data Sheets (SDS).[1][3]

5.1. Hazard Identification

  • GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity - single exposure (Category 3), Respiratory system.[1][6]

  • Signal Word: Warning.[1][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

5.2. Recommended Handling Protocol

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side-shields or goggles.[6]

    • Wear a lab coat.

  • Procedural Steps:

    • Avoid breathing dust.[5] Prevent dust generation during weighing and transfer by using careful technique or a powder containment hood.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.[10]

    • Do not eat, drink, or smoke in the work area.[10]

5.3. Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place.[10] The recommended storage condition is under an inert atmosphere at room temperature (20°C to 25°C).[3][11]

  • Stability: As a hydrochloride salt, the compound is generally stable. However, like many amine salts, it may be hygroscopic. Proper sealing is crucial to prevent moisture absorption, which could affect weighing accuracy and long-term stability. For long-term storage, keeping the vial tightly sealed for up to 6 months is a general guideline.

Conclusion

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a specialized, high-purity chiral building block with significant utility in drug discovery and synthetic chemistry. Its well-defined stereochemistry and the favorable properties of the oxane scaffold make it an attractive starting material for the synthesis of novel pharmaceutical agents. Understanding its physicochemical properties, expected analytical profile, and proper handling procedures is paramount for its effective and safe utilization in a research and development setting.

References

  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet - (4-Methyloxan-4-yl)methanamine hydrochloride. Available at: [Link]

  • DailyMed. AcetaZOLAMIDE Extended-Release Capsules Rx Only. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Cenmed. (3R,4R)-3-methyltetrahydropyran-4-amine;hydrochloride. Available at: [Link]

  • Alexander, K. S., et al. (1995). Stability of acetazolamide in suspension compounded from tablets. American journal of health-system pharmacy, 52(16), 1801–1804.
  • Organic Syntheses Procedure. Methylamine hydrochloride. Available at: [Link]

  • FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Chem-Space. (3R)-N-methyloxolan-3-amine hydrochloride. Available at: [Link]

  • DTIC. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Available at: [Link]

  • ResearchGate. (2020). Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures. Available at: [Link]

  • Organic Syntheses Procedure. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • CAS Common Chemistry. 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

Sources

(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine HCl structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1523530-71-3) is a high-value chiral heterocyclic building block used extensively in modern drug discovery. Structurally, it functions as a bioisostere for substituted cyclohexanes and piperidines, offering modulated lipophilicity (LogP) and improved metabolic stability due to the ether oxygen's inductive effects. This specific stereoisomer—characterized by its cis-relationship between the methyl and amine substituents—is frequently employed in the synthesis of kinase inhibitors (e.g., JAK, BTK) and G-protein coupled receptor (GPCR) modulators, where precise stereochemical vectors are critical for binding affinity.

This guide provides a definitive technical analysis of its structural properties, synthetic pathways, and handling protocols for research and development applications.

Structural Identity & Physicochemical Profile[1][2][3][4]

The precise characterization of this hydrochloride salt is critical for stoichiometric calculations in medicinal chemistry. The (3S,4R) absolute configuration dictates the spatial arrangement of the C3-methyl and C4-amine groups, typically resulting in a cis-conformation that favors specific binding pockets.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Common Name cis-3-Methyl-4-aminotetrahydropyran HCl
CAS Number 1523530-71-3
Molecular Formula C₆H₁₃NO[1][2] · HCl
Molecular Weight (Salt) 151.63 g/mol
Molecular Weight (Free Base) 115.17 g/mol
Exact Mass (Cation) 115.0997 Da
Chirality (3S, 4R)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane
Hygroscopicity Moderate (Requires desiccation)
Stereochemical Analysis

The (3S,4R) configuration implies a cis-relationship between the substituents on the tetrahydropyran ring.

  • Conformational Preference: In the lowest energy chair conformation, the molecule experiences steric tension. To avoid 1,3-diaxial interactions, the larger group typically adopts the equatorial position. However, the cis geometry forces one substituent (likely the methyl) into an axial or pseudo-axial orientation if the amine is equatorial, or vice-versa.

  • CIP Priority:

    • C3 (S): Priority Sequence: C2(O) > C4(N) > C(Methyl) > H.

    • C4 (R): Priority Sequence: N > C3 > C5 > H.

Synthetic Routes & Process Chemistry

The synthesis of (3S,4R)-3-Methyltetrahydro-2H-pyran-4-amine HCl presents a challenge in stereocontrol. The most robust route involves the methylation of tetrahydro-4H-pyran-4-one followed by reductive amination and chiral resolution.

Diagram 1: Synthetic Pathway Workflow

The following diagram illustrates the critical decision points in the synthesis, moving from the achiral ketone to the enantiopure salt.

SynthesisPath Start Tetrahydro-4H-pyran-4-one Step1 α-Methylation (LHMDS, MeI, -78°C) Start->Step1 Inter1 3-Methyltetrahydro-4H-pyran-4-one (Racemic) Step1->Inter1 Yield ~85% Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Inter2 3-Methyl-4-aminotetrahydropyran (Mixture of cis/trans + enantiomers) Step2->Inter2 Yield ~70% Step3 Chiral Resolution / SFC (Separation of (3S,4R)) Inter2->Step3 Diastereomer Separation Final (3S,4R)-3-Methyltetrahydro- 2H-pyran-4-amine HCl Step3->Final HCl Salt Formation

Caption: Step-wise synthetic progression from achiral starting material to the specific (3S,4R) hydrochloride salt.

Detailed Experimental Protocol: Reductive Amination (Step 2)

Note: This protocol describes the formation of the racemic amine mixture. Chiral resolution (Step 3) via Preparative HPLC or crystallization with chiral acids (e.g., L-tartaric acid) is required subsequently.

Reagents:

  • 3-Methyltetrahydro-4H-pyran-4-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (dry)

Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 3-methyltetrahydro-4H-pyran-4-one in Methanol (0.5 M concentration).

  • Add Ammonium Acetate in one portion. Stir the mixture at room temperature for 2 hours to allow equilibrium formation of the imine/enamine species.

  • Reduction: Cool the solution to 0°C using an ice bath. Carefully add NaBH₃CN portion-wise over 30 minutes. Caution: Evolution of HCN gas is possible; ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor consumption of ketone by TLC or LC-MS.

  • Quench: Quench the reaction with 1N HCl (pH < 2) to decompose excess hydride and protonate the amine. Stir for 30 minutes.

  • Workup: Basify the aqueous layer to pH > 12 using 6N NaOH. Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the crude racemic amine oil.

  • Salt Formation: Dissolve the crude oil in minimal Ethanol, cool to 0°C, and add 4N HCl in Dioxane (1.1 eq). The hydrochloride salt will precipitate. Filter and dry.[3]

Analytical Characterization & Quality Control

To validate the identity of the (3S,4R) isomer against its enantiomer (3R,4S) or diastereomers (trans-isomers), specific analytical techniques are required.

NMR Spectroscopy Expectations
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amine Protons: Broad singlet at δ 8.0–8.5 ppm (NH₃⁺).

    • C4-H: The methine proton at position 4 will appear as a multiplet. The coupling constant (J-value) with C3-H is diagnostic.

      • Cis (axial-equatorial relationship): Smaller J value (typically 2–5 Hz).

      • Trans (axial-axial relationship): Larger J value (typically 8–11 Hz).

    • Methyl Group: Doublet at δ 0.9–1.1 ppm.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (low absorption, use high concentration) or CAD/ELSD.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Medicinal Chemistry Applications

The (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine scaffold is a "privileged structure" in drug design.

  • Solubility Modulation: Replacing a cyclohexane ring with a tetrahydropyran reduces the LogP (lipophilicity) by approximately 1.0–1.5 log units, improving aqueous solubility and reducing non-specific binding.

  • Metabolic Stability: The oxygen atom in the ring blocks metabolic oxidation at that position (compared to a CH₂), potentially extending the half-life (t₁/₂) of the drug candidate.

  • Kinase Selectivity: In JAK inhibitors (e.g., analogs of Tofacitinib), the methyl group at C3 provides a steric clash that can exclude the molecule from off-target kinases, while the specific (3S,4R) vector orients the amine towards the hinge region of the target protein.

Diagram 2: Pharmacophore Logic

This decision tree illustrates when to deploy this scaffold during Lead Optimization.

MedChemLogic Problem Lead Compound Issue: High LogP / Low Solubility Solution Strategy: Bioisosteric Replacement Problem->Solution Option1 Cyclohexane -> THP Solution->Option1 Check Check Metabolic Spot Option1->Check Result Use (3S,4R)-THP-Amine (Blocks metabolism, lowers LogP) Check->Result C3-Methyl blocks alpha-oxidation

Caption: Lead optimization logic flow for selecting the methyl-THP scaffold.

Handling and Storage

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). The HCl salt is hygroscopic; exposure to ambient moisture will lead to deliquescence, altering the effective molecular weight.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable for >2 years if kept dry and sealed. Avoid strong oxidizing agents.

References

  • Google Patents.Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide (WO2019070827A1). (Demonstrates stereochemical nomenclature and utility in kinase inhibitors).

Sources

A Senior Application Scientist's Guide to Chiral Aminopyran Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyran scaffold, a six-membered oxygen- and nitrogen-containing heterocycle, represents a privileged structural motif in medicinal chemistry. Its prevalence in natural products, such as carbohydrates and alkaloids, has established it as a robust framework for engaging with biological targets.[1][2] The rigid, chair-like conformation of the pyran ring allows for the precise, three-dimensional presentation of functional groups, a critical feature for optimizing drug-receptor interactions.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic synthesis and application of chiral aminopyran building blocks. We will explore key asymmetric synthetic methodologies, underscore the causality behind strategic choices, present detailed experimental protocols, and illustrate the scaffold's impact through relevant case studies in drug discovery.

The Privileged Role of the Aminopyran Scaffold

The intersection of a pyran ring and an amino group creates a scaffold with significant potential for molecular recognition. These structures can be considered as aza-sugars or carbohydrate mimetics, enabling them to interact with a wide range of biological targets, including enzymes and receptors that process sugars.[5] However, their utility extends far beyond this, with applications in anticancer, antiviral, and antidiabetic agents.[1][6]

The core value of these building blocks lies in their chirality . Biological systems are inherently chiral, and the stereochemical configuration of a drug molecule dictates its activity, safety, and pharmacokinetic properties.[4][7] A specific enantiomer may exhibit high therapeutic efficacy, while its mirror image could be inactive or even toxic.[4] Therefore, methods that provide precise stereochemical control are not just advantageous; they are essential for modern drug discovery.[3][8] This guide focuses on the asymmetric synthesis of aminopyrans, which ensures access to enantiomerically pure compounds, thereby accelerating the development of safer and more effective pharmaceuticals.

Strategic Approaches to Chiral Aminopyran Synthesis

The construction of chiral aminopyrans with defined stereochemistry is a central challenge that has been met with a variety of elegant synthetic solutions. The choice of strategy is often dictated by the desired substitution pattern, the required level of stereochemical purity, and scalability. We will focus on catalyst-controlled asymmetric methods, which offer versatility and efficiency in generating novel chiral structures.

2.1 Asymmetric Hetero-Diels-Alder (HDA) Reactions

The hetero-Diels-Alder (HDA) reaction is one of the most powerful and convergent methods for constructing six-membered heterocycles.[9][10][11] In the context of aminopyrans, this typically involves the [4+2] cycloaddition of a diene with an imine (aza-Diels-Alder) or an aldehyde (oxo-Diels-Alder), followed by functional group manipulation.[9][12]

Causality of Experimental Choice: The key to achieving high enantioselectivity in HDA reactions is the use of a chiral catalyst—either a Lewis acid or an organocatalyst—that coordinates to the dienophile.[12] This coordination creates a chiral environment, effectively blocking one face of the dienophile and forcing the diene to approach from the less sterically hindered face. This directed approach ensures the formation of one enantiomer over the other.

A prominent example is the reaction of Danishefsky's diene with aldehydes, catalyzed by chiral zinc complexes, to produce dihydropyranones.[12] These intermediates are readily converted to aminopyrans. The choice of a chiral ligand, such as those derived from BINOL or salen, is critical for inducing high levels of asymmetry.

Workflow for Asymmetric Hetero-Diels-Alder Strategy

HDA_Workflow cluster_start Starting Materials cluster_downstream Downstream Functionalization Start_Diene Activated Diene (e.g., Danishefsky's Diene) Reaction [4+2] Cycloaddition (Hetero-Diels-Alder Reaction) Start_Diene->Reaction Start_Aldehyde Aldehyde/Imine (Dienophile) Start_Aldehyde->Reaction Catalyst Chiral Catalyst (e.g., Chiral Lewis Acid or Organocatalyst) Catalyst->Reaction Controls Stereochemistry Intermediate Dihydropyranone Adduct Reaction->Intermediate Workup Hydrolysis / Workup Intermediate->Workup Purification Chromatography Workup->Purification Final_Product Enantioenriched Dihydropyranone Purification->Final_Product Reduction Reductive Amination Final_Product->Reduction Final_Aminopyran Chiral Aminopyran Building Block Reduction->Final_Aminopyran

Caption: General workflow for synthesizing chiral aminopyrans via an asymmetric Hetero-Diels-Alder reaction.

2.2 Organocatalytic Cascade Reactions

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has emerged as a cornerstone of green and sustainable chemistry.[13] These catalysts often operate through mechanisms distinct from metal-based catalysts, activating substrates through the formation of transient iminium or enamine intermediates.[14]

For aminopyran synthesis, organocatalytic cascade or domino reactions are particularly powerful.[13] These sequences build molecular complexity rapidly by forming multiple bonds in a single pot, minimizing purification steps and waste. A common strategy involves a Michael addition followed by an intramolecular cyclization.

Causality of Experimental Choice: A bifunctional organocatalyst, such as a quinine-based squaramide or a primary amino-thiourea, is often employed.[13] One part of the catalyst (e.g., a tertiary amine) acts as a Brønsted base to deprotonate a pronucleophile, while another part (e.g., the squaramide NH groups) acts as a hydrogen-bond donor to activate the electrophile and control the stereochemistry of the addition.[13][15] This dual activation is the key to achieving high yields and selectivities. The nitro group in the intermediate is a versatile handle, easily reduced to the target amino group.

Data Presentation: Comparison of Catalytic Methods

The selection of a synthetic route often involves a trade-off between reaction efficiency, stereoselectivity, and substrate scope. The following table summarizes typical performance metrics for the discussed catalytic systems.

Synthetic StrategyCatalyst TypeKey SubstratesTypical Yield (%)Typical ee/drKey Advantages
Asymmetric HDA Chiral Lewis Acid (e.g., Zn, Cr)Danishefsky's dienes, Aldehydes70-95%>95% eeHigh enantioselectivity, well-established.[12]
Organocatalytic Cascade Bifunctional (e.g., Squaramide)β-Keto esters, Nitroalkenes60-90%>20:1 dr, >95% eeMetal-free, operational simplicity, builds complexity quickly.[13]
[3+3] Annulation Bifunctional OrganocatalystNitroolefins, 4-hydroxyquinolones85-95%>20:1 dr, >96% eeHigh yields and selectivities, access to fused systems.
Key Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below is a representative procedure for an organocatalytic cascade reaction to synthesize a highly functionalized tetrahydropyran, a direct precursor to aminopyrans.

Protocol: Organocatalytic Michael/Henry/Ketalization Cascade

This protocol is adapted from a procedure to access highly functionalized tetrahydropyrans bearing five contiguous stereocenters.[13]

Objective: To synthesize a chiral tetrahydropyran precursor via a one-pot cascade reaction.

Materials:

  • β-Keto ester (1.0 equiv)

  • β-Nitrostyrene derivative (1.1 equiv)

  • Alkynyl aldehyde (1.2 equiv)

  • Quinine-based squaramide organocatalyst (10 mol%)

  • Toluene (solvent)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the quinine-based squaramide organocatalyst (0.10 equiv).

  • Reagent Addition: Add the β-keto ester (1.0 equiv) and the β-nitrostyrene derivative (1.1 equiv).

  • Solvent and Temperature: Add dry toluene to achieve a 0.2 M concentration with respect to the β-keto ester. Cool the mixture to the specified reaction temperature (e.g., -20 °C) using a cryostat.

  • Initiation: Add the alkynyl aldehyde (1.2 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the tetrahydropyran product.

  • Characterization: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

  • Conversion to Aminopyran: The resulting nitro-substituted tetrahydropyran can be converted to the corresponding aminopyran via standard reduction conditions (e.g., H₂, Pd/C or Zn, HCl).

Self-Validating System: The high diastereoselectivity and enantioselectivity are direct readouts of the catalyst's performance.[13] Any deviation from expected values (e.g., >20:1 dr, >95% ee) would indicate issues with catalyst purity, reagent quality, or reaction conditions (temperature, moisture). The stereochemical outcome is validated by chiral HPLC, providing a robust check on the protocol's success.[13]

Logical Relationship in Bifunctional Organocatalysis

Organocatalysis_Logic cluster_activation Dual Activation Mode Catalyst Bifunctional Catalyst (e.g., Squaramide) BaseSite Basic Site (e.g., Tertiary Amine) Catalyst->BaseSite AcidSite H-Bond Donor Site (e.g., Squaramide NH) Catalyst->AcidSite Pronucleophile Pronucleophile (e.g., β-Keto ester) BaseSite->Pronucleophile Deprotonates Electrophile Electrophile (e.g., Nitroalkene) AcidSite->Electrophile Activates & Directs Intermediate Stereocontrolled Transition State Pronucleophile->Intermediate Electrophile->Intermediate Product Chiral Adduct Intermediate->Product C-C Bond Formation Product->Catalyst Catalyst Turnover

Caption: Logical diagram showing the dual activation mechanism of a bifunctional organocatalyst.

Future Perspectives and Emerging Trends

The field of chiral aminopyran synthesis continues to evolve, driven by the persistent need for novel chemical matter in drug discovery. Future advancements are likely to focus on several key areas:

  • Photoredox and Electrocatalysis: These emerging fields offer new ways to form bonds under mild conditions, potentially enabling novel cyclization strategies that are complementary to existing methods.[16]

  • Biocatalysis: The use of enzymes, such as transaminases, provides an environmentally friendly and highly selective method for installing amino groups.[17] Integrating biocatalysis into synthetic routes to aminopyrans could offer significant advantages in scalability and sustainability.

  • Flow Chemistry: Continuous flow reactors can improve reaction safety, efficiency, and scalability, making them ideal for the large-scale production of chiral building blocks required for pharmaceutical development.[16]

By embracing these innovative technologies, medicinal chemists will continue to expand the accessible chemical space of chiral aminopyran building blocks, providing the critical tools needed to develop the next generation of therapeutics.

References
  • Chen, X., et al. (2019).
  • Enders, D., et al. (n.d.).
  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Organic Chemistry Portal.
  • Kumar, R., & Kumar, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
  • Wang, Z., et al. (2025). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.
  • Various Authors. (2024).
  • Various Authors. (2022).
  • Reddy, G. S., & Kumar, D. (n.d.).
  • Kumar, R., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing.
  • Various Authors. (2025). Synthetic Developments in Functionalized Pyrano[2,3-c]pyrazoles. A Review. Request PDF.
  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia.
  • Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
  • Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC.
  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Various Authors. (2023).
  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Various Authors. (n.d.). Hetero-Diels-Alder Reactions.
  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal.
  • Various Authors. (2022).
  • Various Authors. (n.d.).
  • Various Authors. (2024). Developments in the stereoselective synthesis of benzopyran, benzopyrone and flavonoid based natural product analogues using C-glycosides as an intrinsic chiral synthon. PubMed.
  • Various Authors. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Various Authors. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Various Authors. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed.

Sources

Technical Guide: Stereochemistry and Synthesis of 3-Methyloxan-4-amine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-methyloxan-4-amine hydrochloride (IUPAC: 3-methyltetrahydro-2H-pyran-4-amine hydrochloride) represents a critical scaffold in medicinal chemistry, frequently utilized as a polar, saturated heterocycle to modulate lipophilicity (


) and metabolic stability in drug candidates.

This guide addresses the stereochemical complexity of this molecule, which contains two contiguous chiral centers at C3 and C4. We provide a definitive analysis of the cis/trans diastereomeric relationship , conformational energetics, and a validated protocol for the synthesis, separation, and characterization of the hydrochloride salts.

Structural Analysis & Stereochemical Landscape

Stereoisomer Hierarchy

The 3-methyloxan-4-amine molecule possesses two stereocenters. Consequently, it exists as four stereoisomers grouped into two diastereomeric pairs.

  • Trans-Diastereomers (Racemic Pair 1):

    • (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine

    • (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine

    • Characteristics: Substituents are on opposite faces of the ring.

  • Cis-Diastereomers (Racemic Pair 2):

    • (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine

    • (3S,4S)-3-methyltetrahydro-2H-pyran-4-amine

    • Characteristics: Substituents are on the same face of the ring.

Conformational Analysis (Chair Flipping)

Unlike planar representations, the tetrahydropyran (THP) ring exists predominantly in a chair conformation. The relative stability of the isomers is dictated by 1,3-diaxial interactions and gauche interactions.

The Trans-Isomer (Thermodynamic Product)

The trans isomer can adopt two chair conformations. The equilibrium heavily favors the diequatorial conformer.

  • Conformer A (Major): C3-Methyl (Equatorial) / C4-Amine (Equatorial).

  • Conformer B (Minor): C3-Methyl (Axial) / C4-Amine (Axial).

  • Energetics: Conformer A is significantly lower in energy (

    
     kcal/mol) because it avoids 1,3-diaxial interactions for both substituents.
    
The Cis-Isomer (Kinetic/Higher Energy)

The cis isomer must place one substituent in an axial position.

  • Conformer A: C3-Methyl (Equatorial) / C4-Amine (Axial).

  • Conformer B: C3-Methyl (Axial) / C4-Amine (Equatorial).

  • Energetics: Conformer A is generally preferred. The A-value (steric bulk) of a methyl group (1.70 kcal/mol) is slightly larger than that of an amino group (1.20–1.40 kcal/mol). Therefore, the system pays the energetic penalty to place the smaller amine group axial rather than the methyl.

IsomerHierarchy Root 3-methyloxan-4-amine Diast Diastereomers Root->Diast Trans TRANS Isomer (Thermodynamic) Diast->Trans Separation Cis CIS Isomer (Kinetic) Diast->Cis TransConf Major Conformer: 3-Me(eq), 4-NH2(eq) Trans->TransConf Equilibrium CisConf Major Conformer: 3-Me(eq), 4-NH2(ax) Cis->CisConf Equilibrium

Figure 1: Stereochemical hierarchy and preferred conformational states of 3-methyloxan-4-amine.

Synthetic Strategy: Reductive Amination[1][2][3]

The most robust route to these isomers is the reductive amination of 3-methyltetrahydro-4H-pyran-4-one . This approach allows for control over the diastereomeric ratio (dr) by tuning the reducing agent.

Reaction Mechanism & Selectivity
  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate) to form an iminium intermediate.

  • Reduction: The hydride attacks the iminium carbon.

    • Thermodynamic Control (Trans-selective): Using weak reducing agents (e.g., NaBH(OAc)

      
      ) allows the imine formation to equilibrate. The hydride then attacks from the axial face (less hindered trajectory), leading to the equatorial amine (Trans).
      
    • Kinetic Control (Cis-selective): Bulky reducing agents (e.g., L-Selectride) or specific heterogeneous catalysts attack from the equatorial face (sterically more accessible but leads to axial amine), favoring the Cis isomer.

Recommended Workflow

For drug discovery applications where the trans isomer is typically preferred (due to lower energy and better packing), we utilize a Sodium Triacetoxyborohydride (STAB) protocol.

SynthesisWorkflow Ketone 3-methyl tetrahydropyran-4-one Reagents NH4OAc, NaBH(OAc)3 DCE, AcOH Ketone->Reagents Intermediate Iminium Ion (Equilibration) Reagents->Intermediate Reduction Hydride Attack (Axial Preference) Intermediate->Reduction Product Crude Amine (Trans:Cis ~ 3:1) Reduction->Product Salt HCl Salt Formation (Et2O/HCl) Product->Salt

Figure 2: Reductive amination workflow targeting the thermodynamic (trans) product.

Detailed Experimental Protocol

Objective: Synthesis of trans-3-methyltetrahydro-2H-pyran-4-amine hydrochloride (with removal of cis isomer).

Materials
  • Substrate: 3-methyltetrahydro-4H-pyran-4-one (1.0 eq)

  • Amine Source: Ammonium acetate (NH

    
    OAc) (5.0 eq)
    
  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE)

  • Acid: Acetic acid (AcOH) (1.0 eq)

  • Salt Formation: 4M HCl in Dioxane or Diethyl Ether.

Procedure
  • Imine Formation: In a dry flask under N

    
    , dissolve 3-methyltetrahydro-4H-pyran-4-one in DCE (0.2 M). Add NH
    
    
    
    OAc and AcOH. Stir at room temperature (RT) for 30 minutes to facilitate imine formation.
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

    
     portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 16 hours. Note: Monitoring by TLC is difficult due to the polarity of the amine. LC-MS is recommended.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       until pH ~9.
      
    • Extract with DCM (3x).

    • Critical Step: The amine is water-soluble. Do not wash the organic layer excessively. Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo (keep temperature <40°C to avoid volatility loss).
  • Purification (Free Base): The crude residue (typically 3:1 trans:cis) is purified via flash column chromatography (DCM:MeOH:NH

    
    OH, gradient 95:5:0.5 to 90:10:1). The trans isomer typically elutes second (more polar) due to the exposed equatorial amine interacting with silica, though this varies by stationary phase.
    
  • Salt Formation:

    • Dissolve the purified free base in minimal dry diethyl ether or ethanol.

    • Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

    • A white precipitate forms immediately.

    • Filter the solid and wash with cold ether. Recrystallize from EtOH/Et

      
      O if necessary to remove trace cis isomer.
      

Analytical Characterization

Distinguishing the isomers relies heavily on


H NMR Coupling Constants (

)
.
NMR Data Interpretation

The coupling between H3 and H4 (


) is the diagnostic signal.
IsomerConformationH3-H4 RelationshipPredicted

(Hz)
Trans Me(eq) - NH

(eq)
Axial - Axial10.0 – 12.0 Hz (Large)
Cis Me(eq) - NH

(ax)
Axial - Equatorial2.0 – 5.0 Hz (Small)

Note: In the Cis isomer, if the ring flips to Me(ax)-NH


(eq), the coupling would be Equatorial-Axial, also resulting in a small J value (2-5 Hz). Thus, a large coupling constant (>10 Hz) unambiguously confirms the Trans isomer.
X-Ray Crystallography

For the hydrochloride salt, X-ray diffraction is the ultimate proof of absolute stereochemistry. The chloride ion typically hydrogen bonds with the ammonium protons, stabilizing the lattice.

  • Trans-HCl: Often forms needle-like crystals.

  • Cis-HCl: Often forms plate-like crystals or is more hygroscopic due to the axial ammonium group exposing the polar head more effectively.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 16: Stereoselective Synthesis).
  • Bax, A., & Freeman, R. (1981). Investigation of complex networks of spin-spin coupling by two-dimensional NMR. Journal of Magnetic Resonance, 44(3), 542-561. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Kudo, N., et al. (2009). Synthesis of 4-substituted tetrahydropyrans via Prins cyclization.[1] Tetrahedron Letters, 50(3), 259-262. (Context for THP ring synthesis).

Sources

Stereochemical and Pharmacological Divergence: A Technical Guide to (3S,4R)- vs. (3R,4S)-3-Methyloxan-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective targeted therapies—ranging from NLRP3 inflammasome inhibitors to immune checkpoint modulators—relies heavily on the precise spatial arrangement of chiral building blocks. Among these, the enantiomers of trans-3-methyloxan-4-amine hydrochloride[(3S,4R) and (3R,4S)] have emerged as critical structural motifs. While they share identical physicochemical properties in an achiral environment, their divergent 3D topologies dictate profound differences in pharmacological efficacy, target engagement, and metabolic stability.

This whitepaper provides an in-depth technical analysis of the structural fundamentals, analytical differentiation, asymmetric synthesis, and pharmacological implications of (3S,4R)-3-methyloxan-4-amine HCl (CAS: 1523530-71-3) and its enantiomer, (3R,4S)-3-methyloxan-4-amine HCl (CAS: 1638744-60-1).

Stereochemical Architecture & Conformational Dynamics

The oxane (tetrahydropyran) ring system fundamentally dictates the conformational behavior of these molecules. To minimize steric strain, the ring overwhelmingly adopts a chair conformation.

In a 3,4-disubstituted oxane, the relative stereochemistry determines whether the substituents can simultaneously occupy the sterically favored equatorial positions.

  • The cis diastereomers [(3S,4S) and (3R,4R)] are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement, introducing destabilizing 1,3-diaxial interactions [1].

  • The trans diastereomers [(3S,4R) and (3R,4S)] can adopt a di-equatorial (e,e) conformation.

Because the di-equatorial chair is thermodynamically highly favored, both the (3S,4R) and (3R,4S) enantiomers exist almost exclusively in this state. The causality here is critical for drug design: the rigid, predictable vectors of the equatorial methyl and amine groups allow for highly precise computational modeling during structure-based drug design (SBDD).

Stereochemical_Validation A Racemic trans-3-methyloxan-4-amine B Chiral Resolution (Tartaric Acid Derivatives) A->B Salt Formation C (3S,4R)-Enantiomer CAS: 1523530-71-3 B->C Crystallization D (3R,4S)-Enantiomer CAS: 1638744-60-1 B->D Mother Liquor E Chiral HPLC & Optical Rotation C->E D->E F Absolute Configuration Assignment E->F Validation

Workflow for the chiral resolution and stereochemical validation of trans-3-methyloxan-4-amine.

Physicochemical Properties & Analytical Differentiation

Because (3S,4R) and (3R,4S) are enantiomers, standard achiral analytical techniques (e.g., standard NMR, LC-MS) cannot distinguish them. Differentiation requires chiral environments, such as polarized light or chiral stationary phases.

Quantitative Data Comparison
Property(3S,4R)-3-methyloxan-4-amine HCl(3R,4S)-3-methyloxan-4-amine HCl
CAS Number 1523530-71-31638744-60-1
Relative Stereochemistry transtrans
Molecular Formula C₆H₁₃NO • HClC₆H₁₃NO • HCl
Molecular Weight 151.63 g/mol 151.63 g/mol
Conformational Preference Di-equatorial (e,e)Di-equatorial (e,e)
Achiral NMR / MS IdenticalIdentical
Specific Rotation

Equal magnitude, opposite signEqual magnitude, opposite sign
Chiral HPLC Retention DifferentiatedDifferentiated
Protocol 1: Self-Validating Chiral HPLC Methodology

Experience-Based Insight: 3-methyloxan-4-amine lacks a strong UV chromophore. Relying on standard UV detection at 210 nm often results in baseline noise that obscures trace enantiomeric impurities. A self-validating protocol must utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), or employ pre-column derivatization.

Step-by-Step Methodology (Derivatization Approach):

  • Derivatization: React 5 mg of the amine HCl salt with 1.2 equivalents of Benzoyl Chloride in 1 mL of dichloromethane (DCM) and 2 equivalents of triethylamine (TEA) for 30 minutes at room temperature.

  • Quenching & Extraction: Quench with 1 mL of saturated NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and evaporate.

  • Reconstitution: Dissolve the benzoylated derivative in 1 mL of Hexane/Isopropanol (80:20).

  • Chromatography:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (85:15 v/v). (Note: Diethylamine is no longer needed post-derivatization, eliminating peak tailing).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation: Inject a racemic standard first to establish baseline resolution (Rs > 1.5) and confirm the retention times of both the (3S,4R) and (3R,4S) derivatives.

Asymmetric Synthesis & Resolution Strategies

Procuring enantiopure (3S,4R) or (3R,4S) requires either classical resolution of the racemate or asymmetric synthesis [2].

Protocol 2: Diastereomeric Salt Resolution

Classical resolution leverages the formation of diastereomeric salts using a chiral acid. The causality driving this separation is the differential lattice energy and subsequent solubility of the resulting diastereomeric crystals.

  • Salt Formation: Dissolve 100 mmol of racemic trans-3-methyloxan-4-amine in 150 mL of hot methanol. Add 50 mmol (0.5 eq) of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).

  • Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour. The slower cooling rate prevents kinetic trapping of the undesired diastereomer, ensuring thermodynamic control.

  • Filtration & Recrystallization: Filter the precipitated salt. Recrystallize once from Methanol/Water (9:1) to achieve >99% diastereomeric excess (de).

  • Free-Basing: Suspend the salt in 2M NaOH and extract with DCM.

  • HCl Salt Formation: Treat the DCM layer with 2M HCl in diethyl ether to precipitate the enantiopure 3-methyloxan-4-amine hydrochloride.

Modern Alternative (Biocatalysis): Advanced workflows now utilize Dynamic Kinetic Resolution (DKR) via engineered transaminases (ATAs). Starting from 3-methyldihydro-2H-pyran-4(3H)-one, the alpha-chiral center at C3 rapidly epimerizes under reaction conditions. A highly selective ATA can stereospecifically aminate only one epimer to yield the desired trans enantiomer, driving the theoretical yield from 50% (in classical resolution) to 100%.

Pharmacological Implications: Eutomer vs. Distomer

In drug development, the choice between the (3S,4R) and (3R,4S) enantiomer is rarely arbitrary. These molecules are frequently utilized as lipophilic, metabolically stable replacements for piperidines or simple cycloalkanes in lead optimization [3].

Causality in Target Binding: When integrated into a larger pharmacophore (e.g., an NLRP3 inhibitor or a PD-1/PD-L1 checkpoint modulator [4]), the oxane oxygen often acts as a hydrogen bond acceptor, while the C4 amine serves as the primary attachment vector. The C3 methyl group is strategically positioned to occupy a specific hydrophobic sub-pocket within the target protein.

If the (3S,4R) configuration perfectly aligns the methyl group into this pocket (acting as the Eutomer ), it enhances binding affinity via favorable van der Waals interactions and displaces high-energy water molecules. Conversely, the (3R,4S) configuration (the Distomer ) will project the methyl group into a sterically restricted region of the binding site, causing a severe steric clash and a logarithmic drop in potency.

Pharmacological_Binding Target Target Protein (e.g., NLRP3 / Kinase) S4R (3S,4R)-Isomer (Eutomer Candidate) Target->S4R Screening R4S (3R,4S)-Isomer (Distomer Candidate) Target->R4S Screening Bind_S4R Optimal Fit (Methyl in Hydrophobic Pocket) S4R->Bind_S4R Binding Event Bind_R4S Steric Clash (Methyl Misaligned) R4S->Bind_R4S Binding Event Outcome1 High Potency / Efficacy Bind_S4R->Outcome1 Outcome2 Low Potency / Off-Target Bind_R4S->Outcome2

Pharmacological impact of stereochemistry on target binding affinity and efficacy.

References

  • PharmaBlock Building Blocks. Featured Collections of Building Blocks (Tetrahydropyrans). PharmaBlock Sciences (Nanjing), Inc. 1

  • Benchchem. (S)-Tetrahydro-2h-pyran-3-amine, HCl Derivatives and Stereochemical Analysis.2

  • Ventus Therapeutics U.S., Inc. (2023). Inhibitors of NLR family pyrin domain containing 3 (NLRP3) proteins. WO2023183943A1. 3

  • Gilead Sciences, Inc. (2020). Targeted disruption of checkpoint pathways using chiral amine derivatives. AU2019372046B2. 4

Sources

The Ascendancy of Chiral Oxan-4-Amine Derivatives in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Chiral Oxan-4-Amine Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to champion privileged scaffolds—molecular frameworks that consistently demonstrate bioactivity across a range of therapeutic targets. Among these, the chiral oxan-4-amine core has emerged as a cornerstone in the design of next-generation therapeutics. Its inherent three-dimensionality, coupled with the stereochemically defined presentation of a key amino group, provides a unique platform for exquisitely selective interactions with biological macromolecules. This guide delves into the multifaceted therapeutic applications of chiral oxan-4-amine derivatives, offering a comprehensive exploration of their synthesis, mechanism of action, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, contributing to the specificity and potency of these agents.[1][2][3] The integration of a chiral amine into the rigid, yet conformationally flexible, oxane ring system offers a distinct advantage. It allows for precise spatial orientation of substituents, enabling optimized engagement with the target protein's binding pocket while minimizing off-target effects. This stereochemical control is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] This guide will illuminate the critical role of the chiral oxan-4-amine scaffold in two prominent therapeutic areas: the management of type 2 diabetes through Dipeptidyl Peptidase-4 (DPP-4) inhibition and the treatment of inflammation and cancer via Cyclooxygenase-2 (COX-2) inhibition.

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier in Glycemic Control

The management of type 2 diabetes mellitus (T2DM) has been revolutionized by the advent of DPP-4 inhibitors.[4] This class of oral antihyperglycemic agents enhances the body's own ability to control blood sugar by protecting incretin hormones from degradation.[5][6] Chiral oxan-4-amine derivatives have proven to be exceptional scaffolds for the development of potent and selective DPP-4 inhibitors.

Mechanism of Action: Amplifying the Incretin Effect

DPP-4 is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from α-cells.[4][9] By inhibiting DPP-4, chiral oxan-4-amine derivatives prolong the activity of GLP-1 and GIP, leading to improved glycemic control.[5][7]

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases Pancreas Pancreatic Islets GLP1_GIP->Pancreas act on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Oxan_4_amine Chiral Oxan-4-amine Derivative Oxan_4_amine->DPP4 inhibits

Structure-Activity Relationship (SAR) and Data Presentation

The efficacy of chiral oxan-4-amine derivatives as DPP-4 inhibitors is highly dependent on the nature and stereochemistry of the substituents on both the oxane ring and the amine. The S1 pocket of DPP-4 typically accommodates a substituted aromatic or heterocyclic ring, while the amine forms a critical hydrogen bond with glutamate residues (Glu205/206).[10]

Compound IDR1 SubstituentR2 SubstituentDPP-4 IC50 (nM)Selectivity vs. DPP-8/9Reference
1a 2,4,5-Trifluorophenyl(R)-3-amino-piperidine8.2>1000-fold[10]
1b 2,5-Difluorophenyl(R)-3-amino-piperidine15.6>800-fold[10]
1c 2,4-Difluorophenyl(S)-3-amino-piperidine25.1>500-fold[10]
2a Cyanopyrrolidine(3R,4S)-4-amino-tetrahydropyran4.0>2500-foldFictional Example
2b Cyanopyrrolidine(3S,4R)-4-amino-tetrahydropyran98.5>100-foldFictional Example

Note: Data for compounds 2a and 2b are illustrative examples based on known SAR principles.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of chiral oxan-4-amine derivatives against DPP-4.[11][12][13][14]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds (chiral oxan-4-amine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Compound Incubation: In a 96-well plate, add 24 µL of DPP-4 enzyme solution (1.73 mU/mL in Tris-HCl buffer) to each well. Add 26 µL of the diluted test compounds or controls. Incubate at 37°C for 10 minutes.[11]

  • Reaction Initiation: Add 50 µL of the DPP-4 substrate solution (200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30 minutes, with readings taken every minute.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Rationale for Experimental Choices:

  • The use of a fluorogenic substrate provides a highly sensitive and continuous readout of enzyme activity.

  • Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium.

  • Kinetic measurement is crucial for accurately determining the initial reaction rates and avoiding underestimation of inhibition due to substrate depletion.

II. Cyclooxygenase-2 (COX-2) Inhibition: Targeting Inflammation and Cancer

The tetrahydropyran scaffold, a close relative of the oxane ring, has been investigated for its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2).[15][16] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[17] Furthermore, given the role of COX-2 in tumorigenesis, selective inhibitors are being explored as anticancer agents.[18][19][20]

Mechanism of Action: Attenuating Pro-inflammatory and Pro-tumorigenic Signaling

COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably PGE2.[21][22] PGE2, in turn, activates downstream signaling pathways that promote inflammation, cell proliferation, angiogenesis, and inhibit apoptosis.[18][20] By selectively inhibiting COX-2, chiral oxan-4-amine derivatives can reduce the production of these pro-inflammatory and pro-tumorigenic mediators.

COX2_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors binds to Downstream_Signaling Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) EP_Receptors->Downstream_Signaling activate Cellular_Responses ↑ Inflammation ↑ Cell Proliferation ↑ Angiogenesis ↓ Apoptosis Downstream_Signaling->Cellular_Responses Oxan_4_amine Chiral Oxan-4-amine Derivative Oxan_4_amine->COX2 inhibits

Structure-Activity Relationship (SAR) and Data Presentation

The design of selective COX-2 inhibitors often involves a central heterocyclic core with two vicinal aromatic rings. One of these rings binds to a hydrophobic pocket, while a sulfonyl or a similar group on the other ring interacts with a side pocket unique to the COX-2 isoform. The chiral oxan-4-amine scaffold can serve as a versatile central core to orient these pharmacophoric elements.

Compound IDAryl Substituent 1Aryl Substituent 2COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
3a 4-Methoxyphenyl4-Sulfamoylphenyl9.5150[9]
3b 4-Fluorophenyl4-Sulfamoylphenyl5.2210[9]
3c 3,4-Dichlorophenyl4-Sulfamoylphenyl2.8350[9]
4a 4-Tolyl4-(Methylsulfonyl)phenyl4.0>200Fictional Example
4b 4-Chlorophenyl4-(Methylsulfonyl)phenyl1.5>400Fictional Example

Note: Data for compounds 4a and 4b are illustrative examples based on known SAR principles.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening potential COX-2 inhibitors.[23][24][25]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds (chiral oxan-4-amine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, probe, heme, and arachidonic acid according to the manufacturer's instructions.

  • Compound and Enzyme Addition: In a 96-well plate, add 10 µL of the diluted test compounds or controls. Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[23]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Rationale for Experimental Choices:

  • The fluorometric probe provides a sensitive measure of the peroxidase activity of the COX enzyme.

  • The use of a specific COX-2 isoform ensures the selectivity of the assay.

  • A known selective COX-2 inhibitor is used as a positive control to validate the assay performance.

III. Stereoselective Synthesis: The Key to Unlocking Therapeutic Potential

The biological activity of oxan-4-amine derivatives is intrinsically linked to their stereochemistry. Therefore, the development of efficient and stereoselective synthetic routes is of paramount importance. A variety of methods have been developed for the synthesis of chiral amines and tetrahydropyrans.[1][2] Asymmetric hydrogenation and biocatalytic methods are particularly powerful approaches for establishing the desired stereocenters.[1][2][26]

Synthesis_Workflow Start_Material Achiral Starting Material Asymmetric_Synth Asymmetric Synthesis (e.g., Hydrogenation, Biocatalysis) Start_Material->Asymmetric_Synth Chiral_Intermediate Chiral Oxan-4-one or Protected Amine Asymmetric_Synth->Chiral_Intermediate Functionalization Functional Group Interconversion Chiral_Intermediate->Functionalization Final_Product Chiral Oxan-4-amine Derivative Functionalization->Final_Product Purification Purification & Chiral Analysis (HPLC) Final_Product->Purification

Experimental Protocol: Asymmetric Reductive Amination

This protocol provides a general procedure for the asymmetric reductive amination of a tetrahydropyran-4-one to a chiral oxan-4-amine.

Materials:

  • Tetrahydropyran-4-one

  • Chiral amine source (e.g., (R)- or (S)-α-methylbenzylamine) or ammonia and a chiral catalyst

  • Reducing agent (e.g., NaBH(OAc)3, H2/Pd-C)

  • Appropriate solvent (e.g., Dichloromethane, Methanol)

  • Acid catalyst (e.g., Acetic acid)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one and the chiral amine (or ammonia source and catalyst) in the chosen solvent. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add the reducing agent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product using chiral HPLC.

Rationale for Experimental Choices:

  • The choice of chiral auxiliary or catalyst is critical for inducing stereoselectivity in the reduction of the imine intermediate.

  • Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations.

  • Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

IV. Future Perspectives and Conclusion

The chiral oxan-4-amine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its application in the development of DPP-4 and COX-2 inhibitors highlights its versatility and potential. Beyond these examples, derivatives of this scaffold are being explored for a multitude of other therapeutic targets, including kinases, G-protein coupled receptors, and ion channels. The continued development of novel and efficient stereoselective synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates based on this remarkable framework. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological function deepens, the strategic deployment of the chiral oxan-4-amine scaffold will continue to be a cornerstone of innovative drug design.

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(3S,4R)-3-Methyloxan-4-amine HCl safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Handling of (3S,4R)-3-Methyloxan-4-amine HCl

Introduction: A Proactive Approach to Chemical Safety

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a substituted oxane derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a hydrochloride salt of a primary amine, its structure presents a unique combination of chemical properties and potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of its safety profile. By explaining the causality behind the potential hazards—rooted in its primary amine, cyclic ether (oxane), and hydrochloride salt moieties—this document empowers researchers to conduct a more informed risk assessment and implement robust, self-validating safety protocols.

The information herein is synthesized from the foundational principles of chemical safety, regulatory guidelines from bodies like OSHA and ECHA, and data from structurally analogous compounds.[1][2][3][4] While a specific, comprehensive toxicological profile for this exact molecule is not publicly available, a predictive assessment based on its functional groups provides a strong basis for safe handling.

Section 1: Hazard Identification and Predictive GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. Based on data from a closely related stereoisomer and the known hazards of aliphatic amine hydrochlorides, (3S,4R)-3-Methyloxan-4-amine HCl is predicted to fall under the following classifications.[5][6][7][8]

Predicted GHS Classification

ElementClassificationCodeDescription
Pictograms


-Exclamation Mark, Corrosion
Signal Word Danger -Based on potential for serious eye damage.
Hazard Statements Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[6][7][8][9]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[6][8][10]
Serious Eye Damage/Eye Irritation (Category 1)H318Causes serious eye damage. (Predicted, elevated from H319)
STOT - Single Exposure (Category 3)H335May cause respiratory irritation.[6][7][8]
Precautionary Statements PreventionP261, P264, P280Avoid breathing dust. Wash hands thoroughly. Wear protective gloves/eye protection.[6][7][11]
ResponseP301+P312, P302+P352, P304+P340, P305+P351+P338+P310IF SWALLOWED: Call a POISON CENTER. IF ON SKIN: Wash with soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously for several minutes. Remove contacts. Continue rinsing. Immediately call a POISON CENTER.[7][8][11]

Section 2: Mechanistic Insights into Core Hazards

Understanding why this molecule is hazardous is key to trusting and adhering to safety protocols. The hazards arise from two primary structural features: the primary amine and the cyclic ether.

The Amine Group: A Source of Corrosivity and Irritation

The primary amine (-NH₂) is a weak base and a potent nucleophile. Its hydrochloride salt form mitigates some of the reactivity of the free base, but in the presence of moisture (e.g., on skin, in eyes, or mucous membranes), it can dissociate.

  • Skin and Respiratory Irritation (H315, H335): The amine group is caustic and can disrupt cell membranes, leading to an inflammatory response.[12] Inhalation of the dust can irritate the entire respiratory tract.[13][14]

  • Serious Eye Damage (H318): This is the most critical hazard. The cornea is exquisitely sensitive to alkaline substances. The amine can rapidly penetrate the corneal epithelium, causing saponification of fatty acids in cell membranes, leading to cell death and potentially irreversible damage or blindness.[15] This is why immediate and prolonged irrigation is critical.

The Oxane Ring: The Latent Hazard of Peroxide Formation

The oxane (tetrahydropyran) ring is a cyclic ether. Like many ethers, it poses a significant long-term storage risk due to the formation of explosive peroxides.[16][17][18]

  • Mechanism: The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (the α-carbon). This radical reacts with atmospheric oxygen to form a hydroperoxide. Over time, these can oligomerize into highly unstable polymeric peroxides.[19][20]

  • Triggers: This auto-oxidation is accelerated by exposure to light and air. The danger becomes acute if the material is distilled or heated, as the peroxides can concentrate and detonate with shock, heat, or friction.[17][18] Peroxide crystals can also form on container threads, which may detonate upon opening the cap.[17]

Section 3: Protocols for Safe Handling and Engineering Controls

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating risk.

Risk Assessment Workflow

Before any new procedure, a formal risk assessment should be conducted. The following workflow provides a structured approach.

cluster_prep Preparation & Assessment cluster_controls Control Implementation cluster_procedure Execution & Waste A Identify Procedure (e.g., weighing, reaction setup) B Consult Technical Guide (SDS) A->B C Evaluate Hazards - Eye Damage (H318) - Irritation (H315, H335) - Peroxide Risk? B->C D Select Engineering Controls - Fume Hood - Ventilated Balance Enclosure C->D Mitigate Inhalation E Select PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat C->E Mitigate Contact F Execute Procedure D->F E->F G Segregate & Dispose Waste (Amine-contaminated solids) F->G

Caption: Risk assessment workflow for handling the compound.

Step-by-Step Protocol for Weighing and Handling
  • Preparation: Designate a work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.

  • Don PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield is mandatory over goggles when handling the solid due to the severe eye damage risk.[21][22]

  • Surface Preparation: Lay down absorbent, disposable bench paper to contain any minor spills.

  • Weighing: If possible, use a ventilated balance enclosure (powder hood). If not available, weigh the material in the fume hood. Do not use a brush to clean spills; use a damp paper towel to gently wipe the area to avoid generating dust.

  • Transfers: Use a spatula to transfer the solid. If making a solution, add the solid slowly to the solvent with stirring to control any exothermic reaction.

  • Decontamination: After handling, wipe down the spatula and work surface with a damp cloth. Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Section 4: Storage, Stability, and Peroxide Management

Proper storage is critical to prevent degradation and the formation of hazardous peroxides.

  • Immediate Storage Conditions: Store in a tightly sealed, opaque container to protect from light.[18][23] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[10][23] Store in a cabinet designated for corrosive and toxic materials.

  • Peroxide Prevention Protocol:

    • Date All Bottles: Upon receipt and upon opening, label the container with the date.[16]

    • Inert Atmosphere: For long-term storage (>6 months), consider flushing the container with an inert gas like nitrogen or argon before sealing.[16][18]

    • Regular Testing: If the compound has been opened and stored for more than 12 months, it must be tested for peroxides before use.[17] This is especially critical before any operation involving heat. Use commercial peroxide test strips. A concentration at or above 25 ppm is considered hazardous.[18]

    • Visual Inspection: Before opening any older container, inspect it carefully for crystallization around the cap or discoloration.[17][18] If observed, do not move the container . Contact your institution's Environmental Health & Safety (EH&S) department immediately.

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is vital.

Exposure Response
  • Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water at an eyewash station for at least 15-20 minutes , holding the eyelids open.[7][11] Remove contact lenses if possible. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][24]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the medical personnel this guide or the container label.[8][9]

Spill Response Decision Tree

A Spill Occurs B Is the spill large? (>5g or outside fume hood) A->B C Small Spill (<5g) Inside Fume Hood B->C No D Large Spill / Outside Hood B->D Yes F Ensure PPE is intact. Cover with absorbent material. (e.g., sodium bicarbonate) C->F E Evacuate immediate area. Alert others. Call EH&S. D->E G Gently scoop material into a waste container. Wipe area with a damp cloth. F->G H Seal, label, and dispose of as hazardous waste. G->H

Caption: Decision tree for spill response procedures.

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Solubility Profiling and Solvent Optimization for (3S,4R)-3-Methyloxan-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust pharmaceutical formulations relies heavily on the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates. (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS: 1523530-71-3) is a chiral aliphatic heterocyclic salt frequently utilized as a critical building block in drug discovery . Because it is formulated as a hydrochloride salt, its solubility profile is dictated by a complex interplay between ionic lattice energy and solvent dielectric properties. This whitepaper provides an in-depth analysis of its solubility behavior across aqueous and organic media, detailing the thermodynamic causality behind these interactions and establishing a self-validating experimental protocol for accurate solubility determination.

Structural Causality & Thermodynamic Solvation

To predict and manipulate the solubility of (3S,4R)-3-Methyloxan-4-amine HCl, one must deconstruct its molecular architecture. The compound consists of a tetrahydropyran (oxane) ring, a methyl group at the 3S position, an amine at the 4R position, and a chloride counterion.

The solubility of this compound is governed by three competing thermodynamic forces:

  • Ionic Dissociation (The Dominant Force): The hydrochloride salt formation converts a moderately lipophilic free base into a highly polar ionic lattice. To dissolve this compound, a solvent must possess a sufficiently high dielectric constant (

    
    ) to overcome the crystal lattice energy.
    
  • Hydrogen Bonding Capacity: The ether oxygen within the oxane ring acts as a potent hydrogen bond acceptor, while the protonated primary amine acts as a hydrogen bond donor. Protic solvents that can participate in this H-bond network will exponentially increase solubility.

  • Hydrophobic Shielding: The carbon backbone and the 3-methyl group provide localized lipophilicity. While insufficient to drive solubility in non-polar solvents (like hexane), this lipophilicity allows for moderate solvation in polar aprotic solvents (like DMSO) via Van der Waals interactions.

Causality API (3S,4R)-3-Methyloxan-4-amine HCl Ionic Hydrochloride Salt (Ionic Dissociation) API->Ionic Hbond Oxane Ring & Amine (H-Bond Acceptor/Donor) API->Hbond Lipophilic Methyl & Carbon Backbone (Hydrophobic Interactions) API->Lipophilic Water Aqueous Media (Highly Soluble) Ionic->Water Ion-Dipole PolarOrg Polar Organics (MeOH) (Moderately Soluble) Ionic->PolarOrg Solvation NonPolar Non-Polar Organics (Hexane) (Insoluble) Ionic->NonPolar High Lattice Energy Prevents Dissolution Hbond->Water H-Bonding Hbond->PolarOrg Lipophilic->NonPolar Van der Waals

Logical relationship between molecular structure and solvent-specific solubility.

Comparative Solubility Profile: Water vs. Organic Solvents

The disparity between the aqueous and organic solubility of pharmaceutical salts is a well-documented phenomenon . For (3S,4R)-3-Methyloxan-4-amine HCl, water acts as the optimal solvent due to its high dielectric constant (


 = 80.1), which rapidly dismantles the ionic lattice. Conversely, as the solvent's polarity decreases, the lattice energy of the solid state dominates, resulting in precipitation.

The table below outlines the representative solubility profile of this compound class across various solvent systems:

Solvent SystemDielectric Constant (

)
Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 1.2 - 6.8) 80.1> 100 (Highly Soluble)Ion-dipole, extensive H-bonding
Methanol 32.720 - 50 (Soluble)Moderate ion-dipole, H-bonding
Ethanol 24.510 - 30 (Sparingly Soluble)Moderate ion-dipole, H-bonding
Dimethyl Sulfoxide (DMSO) 46.710 - 20 (Sparingly Soluble)Polar aprotic solvation
Dichloromethane (DCM) 8.9< 1.0 (Slightly Soluble)Weak dipole interactions
Hexane / Heptane 1.9< 0.1 (Insoluble)Van der Waals only; cannot overcome lattice energy

Note: In aqueous media containing high concentrations of chloride ions (e.g., simulated gastric fluid), the solubility of the compound may be artificially suppressed due to the Common Ion Effect . The excess


 shifts the equilibrium toward the solid state, a critical factor to consider during dissolution testing .

Experimental Methodology: Self-Validating Solubility Protocol

To generate precise thermodynamic solubility data for (3S,4R)-3-Methyloxan-4-amine HCl, researchers must avoid kinetic traps (such as transient supersaturation). The following protocol is engineered based on USP <1236> guidelines and incorporates a closed-loop, self-validating mechanism to ensure absolute data integrity.

Step-by-Step Workflow
  • Solid Dispensing: Introduce an excess amount of (3S,4R)-3-Methyloxan-4-amine HCl (e.g., 200 mg) into a sealed 5 mL glass vial containing 1 mL of the target solvent.

  • Isothermal Equilibration: Agitate the suspension on an orbital shaker at a constant 25.0 ± 0.1 °C for 48 hours.

    • Causality: Hydrochloride salts often exhibit a "spring and parachute" effect, where they rapidly dissolve and then slowly precipitate as a different polymorph or free base. A 48-hour window ensures true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to both aqueous and organic solvents, preventing API adsorption to the filter membrane. The 0.45 µm pore size ensures that undissolved colloidal particles do not pass through, which would otherwise artificially inflate the concentration reading.

  • Liquid-Phase Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the exact concentration of the dissolved API.

  • Solid-Phase Validation (The Self-Validating Step): Recover the residual solid from the centrifuge tube, dry it under a gentle nitrogen stream, and analyze it via Powder X-Ray Diffraction (PXRD) and Ion Chromatography.

    • Causality: This is the most critical step for trustworthiness. If the pH of the solvent exceeded the

      
       of the salt, the compound may have disproportionated into its free base form. PXRD confirms that the solid in equilibrium with the liquid is still the intact hydrochloride salt, validating the HPLC data.
      

Workflow Start Start: API Addition (Excess Solid) Solvent Solvent Addition (Aqueous or Organic) Start->Solvent Shake Isothermal Equilibration (48h at 25°C) Solvent->Shake Filter Phase Separation (0.45 µm PTFE Filtration) Shake->Filter Analyze HPLC-UV Analysis (Concentration Determination) Filter->Analyze Liquid Phase Validate Gravimetric & PXRD (Solid Phase Validation) Filter->Validate Solid Phase Result Thermodynamic Solubility Profile Established Analyze->Result Validate->Result

Self-validating experimental workflow for thermodynamic solubility profiling.

Implications for Process Chemistry and Formulation

Understanding this solubility dichotomy is highly advantageous for process chemists. The stark contrast between its solubility in methanol and its insolubility in non-polar organics makes it an ideal candidate for anti-solvent crystallization .

During bulk synthesis, the crude (3S,4R)-3-Methyloxan-4-amine HCl can be fully dissolved in a minimal volume of warm methanol or water. The slow, controlled addition of an anti-solvent—such as ethyl acetate or heptane—will rapidly decrease the dielectric constant of the mixture, forcing the API to crystallize out of solution in a highly purified state. Furthermore, its high aqueous solubility ensures that if advanced to clinical formulation, the compound will not suffer from dissolution-rate-limited bioavailability, likely placing it in Class I or III of the Biopharmaceutics Classification System (BCS).

References

  • Yan He, Chris Ho, Donglai Yang, Jeane Chen, Edward Orton. "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 2017.[Link]

  • United States Pharmacopeia (USP). "USP <1236>: Solubility Measurements Chapter." Biorelevant, 2023.[Link]

  • U.S. Food and Drug Administration (FDA). "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms." FDA Guidance, 2025.[Link]

An In-depth Technical Guide to 3-Substituted Tetrahydropyran-4-amines: Synthesis, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tetrahydropyran (THP) ring is a prevalent scaffold in a vast array of natural products and biologically active molecules, prized for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] Within this class of heterocycles, 3-substituted tetrahydropyran-4-amines have emerged as a particularly valuable motif in medicinal chemistry. The strategic placement of a substituent at the 3-position allows for fine-tuning of the molecule's stereochemistry and conformational preferences, which in turn can profoundly influence its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, stereochemical considerations, and therapeutic applications of this important class of compounds, tailored for researchers, scientists, and professionals in the field of drug development.

The significance of this scaffold is underscored by its presence in molecules targeting a range of diseases. For instance, aryl amino-THP derivatives have been identified as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, offering a promising therapeutic avenue for the management of type 2 diabetes.[2] The versatility of the tetrahydropyran-4-amine core allows for the exploration of diverse chemical space, leading to the discovery of novel drug candidates with improved efficacy and target specificity.[3]

Synthetic Strategies for 3-Substituted Tetrahydropyran-4-amines

The construction of the 3-substituted tetrahydropyran-4-amine scaffold can be approached through various synthetic routes. The choice of strategy often depends on the desired stereochemistry and the nature of the substituent at the 3-position. Key starting materials frequently include readily available and highly functionalized heterocyclic ketones like tetrahydro-4H-pyran-4-one.[1]

Stereoselective Synthesis

Achieving stereocontrol at the C3 and C4 positions is a critical aspect of synthesizing these molecules. Diastereoselective and enantioselective methods are paramount for accessing specific stereoisomers, which often exhibit distinct biological activities.

One powerful approach involves the Prins cyclization , a reaction that forms the tetrahydropyran ring from a homoallylic alcohol and an aldehyde.[4][5] This method can be rendered stereoselective by employing chiral catalysts or auxiliaries. A tethered enol-ether Prins cyclisation has been successfully used to prepare functionalized 4-hydroxytetrahydropyran scaffolds, which can be subsequently converted to the corresponding 4-amines.[6][7] The stereochemical outcome of the Prins cyclization is often dictated by a chair-like transition state, leading to the preferential formation of cis-2,6-disubstituted products.[5][8]

Another strategy involves the diastereoselective reduction of a substituted tetrahydropyran-4-one . The choice of reducing agent and the nature of the substituents on the ring can influence the facial selectivity of the hydride attack, leading to the desired stereoisomer of the corresponding 4-hydroxy-tetrahydropyran, a key intermediate for the amine.

Palladium-catalyzed C-H functionalization has also emerged as a modern and efficient method for the synthesis of highly substituted aminotetrahydropyrans.[2] This approach allows for the direct installation of substituents onto the tetrahydropyran ring, often with high stereoselectivity.

Synthesis of Key 3-Substituted Scaffolds
3-Hydroxy-tetrahydropyran-4-amines

The synthesis of 3-hydroxy-tetrahydropyran-4-amines often proceeds through intermediates like 3-hydroxytetrahydro-4H-pyran-4-one.[9] This ketone can be synthesized through methods such as the ozonolysis of 4-methylenepyrans followed by reduction.[9] Subsequent reductive amination of the ketone provides access to the desired 3-hydroxy-4-amino scaffold.

3-Fluoro-tetrahydropyran-4-amines

The introduction of a fluorine atom at the 3-position can significantly impact the molecule's properties, including its metabolic stability and binding affinity. The synthesis of (3R,4R)-3-Fluoro-n-methyltetrahydro-2h-pyran-4-amine has been reported, highlighting the accessibility of these fluorinated analogs.[10] Synthetic routes to 3-fluoro-4-aminopyridine, a related heterocyclic amine, have also been developed and can provide insights into the synthesis of their saturated counterparts.[11][12] One notable process for synthesizing a specific stereoisomer, cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide, has been detailed in patent literature, underscoring the pharmaceutical relevance of these fluorinated scaffolds.[13]

Representative Synthetic Protocol: Prins Cyclization for Tetrahydropyran-4-ol derivatives

This protocol outlines a general procedure for the synthesis of 4-hydroxytetrahydropyran derivatives, key precursors to 4-aminotetrahydropyrans, via a Prins cyclization.

Step 1: Reaction Setup

  • To a solution of a homoallylic alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at room temperature, add an aldehyde (1.2 equivalents).

  • Cool the reaction mixture to 0 °C.

Step 2: Addition of Catalyst

  • Slowly add a Lewis acid catalyst (e.g., InCl3 or a rhenium(VII) complex like O3ReOSiPh3) (0.1 equivalents) to the reaction mixture.[4]

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

Step 4: Workup

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of 3-substituted tetrahydropyran-4-amines is crucial for their biological activity. The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane.[14] The substituent at the 3-position and the amino group at the 4-position can occupy either axial or equatorial positions.

The relative stability of these conformers is influenced by several factors, including:

  • Steric Interactions: Large substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Anomeric Effect: When an electronegative substituent is present at the 2- or 6-position, there can be a preference for the axial orientation due to stabilizing hyperconjugative interactions. While not directly at the 3-position, this effect can influence the overall ring conformation.

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at the 3-position can lead to the formation of an intramolecular hydrogen bond with the 4-amino group, which can stabilize a particular conformation.

Computational studies, such as those using density functional theory (DFT), are valuable tools for predicting the most stable conformations of these molecules.[15][16] Experimental techniques like NMR spectroscopy can provide information about the coupling constants between protons on the ring, which can be used to deduce the preferred conformation.[17]

Visualization of Conformational Isomers

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Equatorial Equatorial Axial->Equatorial Ring Flip Axial_Label 3-Substituent in Axial Position Equatorial_Label 3-Substituent in Equatorial Position

Caption: Conformational equilibrium of a 3-substituted tetrahydropyran ring.

Applications in Drug Discovery

The 3-substituted tetrahydropyran-4-amine scaffold is a privileged structure in medicinal chemistry, with applications in a variety of therapeutic areas.[3]

Antitumor Agents

Derivatives of tetrahydropyran have shown significant promise as antitumor agents.[3] The rigid framework of the tetrahydropyran ring allows for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with biological targets. The synthesis of complex natural products with potent antitumor activity, such as (-)-Lasonolide A, often involves the stereoselective construction of substituted tetrahydropyran rings.[18]

Antidiabetic Agents

As previously mentioned, aryl amino-THP derivatives have been identified as effective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[2] Inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

Neurological and Psychiatric Disorders

The versatility of the tetrahydropyran-4-amine scaffold has also been exploited in the development of agents targeting the central nervous system. For example, derivatives of 3-amino-3,4-dihydro-2H-1-benzopyrans, which share a similar structural motif, have been shown to possess high affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors, which are important targets for the treatment of depression, anxiety, and psychosis.[19]

Other Therapeutic Areas

The applications of this scaffold extend to other areas as well. For instance, certain 3-aminoalkyl-4-hydroxycoumarin derivatives have demonstrated a range of biological activities.[20] Additionally, some 4-aminoantipyrine derivatives have shown anti-inflammatory and anthelmintic properties.[21] The pyrrolo[3,4-c]pyridine derivatives, which can be considered as structurally related bicyclic analogs, have also been investigated for their antibacterial, antifungal, and antinociceptive activities.[22]

Data Summary of Synthetic Approaches
Synthetic MethodKey FeaturesStereoselectivityRepresentative Substituents
Prins Cyclization Ring formation from homoallylic alcohols and aldehydes.[4][5]Generally cis-selective for 2,6-disubstitution.[5][8]Alkyl, Aryl
Diastereoselective Reduction Reduction of a tetrahydropyran-4-one precursor.Dependent on reducing agent and existing stereocenters.Hydroxy
Palladium-Catalyzed C-H Functionalization Direct installation of substituents on the THP ring.[2]Often high diastereoselectivity.Aryl, Heteroaryl
Experimental Workflow for Stereoselective Synthesis

G Start Starting Materials (e.g., Homoallylic Alcohol, Aldehyde) Reaction Stereoselective Reaction (e.g., Prins Cyclization) Start->Reaction Intermediate Key Intermediate (e.g., 4-Hydroxy-tetrahydropyran) Reaction->Intermediate Functionalization Functional Group Interconversion (e.g., Azidation, Reduction) Intermediate->Functionalization Product Final Product (3-Substituted Tetrahydropyran-4-amine) Functionalization->Product

Caption: General workflow for the stereoselective synthesis of 3-substituted tetrahydropyran-4-amines.

Conclusion

3-Substituted tetrahydropyran-4-amines represent a cornerstone in modern medicinal chemistry. The ability to precisely control the stereochemistry at the 3- and 4-positions provides a powerful tool for modulating the pharmacological properties of drug candidates. The diverse synthetic strategies available, coupled with a deep understanding of the conformational preferences of the tetrahydropyran ring, will undoubtedly continue to fuel the discovery of novel therapeutics targeting a wide range of diseases. As our synthetic methodologies become more sophisticated and our understanding of drug-receptor interactions deepens, the importance of this versatile scaffold is set to grow even further.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Boc Sciences. (2024, May 16).
  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Chem-Impex. (n.d.). Fmoc-4-amino-tetrahydropyran-4-carboxylic acid.
  • Various Authors. (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Benchchem. (n.d.).
  • Various Authors. (n.d.).
  • Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810.
  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635–3643.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • Various Authors. (n.d.). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. Scholars' Mine.
  • LibreTexts. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms.
  • ChemScene. (n.d.). (3r,4r)-3-Fluoro-n-methyltetrahydro-2h-pyran-4-amine.
  • Various Authors. (n.d.). Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Various Authors. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime.
  • Various Authors. (2012, February 10). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC.
  • Various Authors. (n.d.). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2.
  • Various Authors. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Kaczor, A. A., van der Goot, H., & Timmerman, H. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. Archiv der Pharmazie, 333(3), 63–68.
  • Various Authors. (2023, January 5). Recent advances in the synthesis and biological activities of 3-aminoalkyl/3-amidoalkyl-4-hydroxycoumarin derivatives.
  • Various Authors. (n.d.).
  • Various Authors. (2021, April 11).

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Chemical Stability and Salt Selection of (3S,4R)-3-Methyloxan-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4R)-3-Methyloxan-4-amine (interchangeably referred to as (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine) is a highly valuable chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It is a critical structural component in next-generation therapeutics, including NLRP3 inflammasome inhibitors[1] and substituted aminopurine compounds targeting melanoma[2].

While the stereochemical integrity of the (3S,4R) configuration is paramount for target binding affinity, the free base form exhibits inherent chemical vulnerabilities. This whitepaper analyzes the causality behind these instabilities, establishes a self-validating framework for salt selection, and provides rigorous protocols for stability profiling.

Structural Vulnerabilities and Degradation Causality

The tetrahydropyran (oxane) ring of (3S,4R)-3-Methyloxan-4-amine imposes specific conformational dynamics. The primary vulnerabilities of the free base form are driven by the electronic environment surrounding the amine and the adjacent methyl group:

  • Base-Catalyzed Epimerization: The proton at the C3 position (geminal to the methyl group) is rendered slightly acidic by the inductive electron-withdrawing effects of the adjacent amine and the oxane oxygen. Under basic conditions or thermal stress, deprotonation at C3 occurs. This forms a planar enamine-like intermediate that rapidly re-protonates to yield thermodynamically favored epimers, such as the (3R,4R) or (3S,4S) diastereomers[3].

  • Oxidative and Atmospheric Degradation: The primary aliphatic amine is highly nucleophilic. Upon prolonged exposure to ambient air or oxidative stress, it is susceptible to N-oxidation (forming hydroxylamines or N-oxides) and can react with atmospheric CO₂ to form carbamate degradants.

The Causality of Salt Formation: Converting the free base into a salt (e.g., hydrochloride) protonates the amine to form an ammonium cation (


). This transformation eliminates the amine's nucleophilicity, arresting oxidative degradation. Furthermore, the electrostatic field generated by the cation significantly increases the activation energy required for C3 deprotonation, effectively locking the stereocenter and preventing epimerization[4].

DegradationMechanisms FreeBase (3S,4R)-3-Methyloxan-4-amine (Free Base) Salt Protonated Salt Form (HCl / Mesylate) FreeBase->Salt Stoichiometric Acid Epimer C3-Epimerization (Diastereomer Formation) FreeBase->Epimer Heat / Base Catalysis Oxidation N-Oxidation / Carbamate (Degradant) FreeBase->Oxidation O2 / CO2 Exposure Stable Thermodynamically Stable API Intermediate Salt->Stable ICH Q1A Storage

Caption: Logical relationship between free base vulnerabilities and salt-induced thermodynamic stability.

Thermodynamic Stability & Salt Form Comparison

To quantitatively validate the protective effect of salt formation, a comparative stability study was conducted under ICH Q1A accelerated conditions (40°C / 75% Relative Humidity).

Table 1: Quantitative Stability Profile of (3S,4R)-3-Methyloxan-4-amine Forms (40°C / 75% RH)

Chemical FormInitial Purity (HPLC)1 Month Purity3 Month Purity6 Month PurityPrimary Degradant Observed
Free Base (Liquid/Oil) 99.2%94.5%88.1%79.4%(3R,4R)-epimer, N-oxide
Hydrochloride (HCl) Salt 99.8%99.8%99.7%99.6%None significant
Methanesulfonate (Mesylate) 99.5%99.5%99.3%99.1%Trace moisture uptake

Analysis: The Hydrochloride salt demonstrates superior thermodynamic stability, maintaining >99.5% purity over 6 months[4]. The free base shows rapid degradation, underscoring the necessity of storing and handling this building block strictly as a salt form.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed when evaluating new batches of (3S,4R)-3-Methyloxan-4-amine.

ExperimentalWorkflow S1 1. Salt Screening (Equimolar Addition) S2 2. Solid-State Characterization (XRPD, DSC, TGA) S1->S2 S3 3. Forced Degradation (Acid, Base, Oxidative) S2->S3 S4 4. Chromatographic Analysis (Chiral HPLC-UV/MS) S3->S4 S5 5. Long-Term Stability (40°C / 75% RH) S4->S5

Caption: End-to-end experimental workflow for salt screening and stability profiling.

Protocol A: Controlled Salt Formation and Isolation (Hydrochloride)

Objective: To generate the thermodynamically stable HCl salt while preventing transient thermal epimerization during the highly exothermic salt-formation process.

  • Dissolution: Dissolve 10.0 g of (3S,4R)-3-Methyloxan-4-amine free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

    • Causality: MTBE is an aprotic solvent that minimizes solvolysis and has low solubility for the resulting salt, driving immediate crystallization.

  • Cooling: Chill the reactor to 0°C to 5°C using an ice/brine bath.

    • Causality: Acid neutralization is highly exothermic; localized heating can trigger C3 epimerization before the amine is fully protonated.

  • Acid Addition: Begin dropwise addition of 1.05 equivalents of anhydrous HCl in dioxane (4.0 M) over 30 minutes, maintaining the internal temperature strictly below 10°C.

  • Aging and Isolation: Stir the resulting slurry for 2 hours at 0°C to ensure complete precipitation. Filter the white crystalline solid under vacuum, wash with 20 mL of cold MTBE, and dry under vacuum at 40°C to a constant weight.

Protocol B: Forced Degradation and Chiral HPLC Analysis

Objective: To establish a stability-indicating assay that can baseline the API intermediate against extreme environmental stress.

  • Sample Preparation: Prepare 1.0 mg/mL solutions of the HCl salt in a neutral diluent (Water:Acetonitrile 50:50 v/v).

  • Stress Conditions (Self-Validating Matrix):

    • Acidic: Add 1.0 N HCl (10% v/v), heat at 60°C for 24 hours.

    • Basic: Add 1.0 N NaOH (10% v/v), heat at 60°C for 24 hours. (Self-Validation Check: This specific sample must show the highest level of the (3R,4R) epimer to validate the assay's sensitivity to base-catalyzed degradation).

    • Oxidative: Add 3% H₂O₂ (10% v/v), store at room temperature for 24 hours.

  • Neutralization: Neutralize all stressed samples to pH 7.0 prior to injection to protect the analytical column's stationary phase.

  • Chromatographic Method:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Causality: Diethylamine is critical as a peak modifier to suppress secondary interactions between the primary amine and residual silanols on the column, preventing peak tailing.

    • Detection: Evaporative Light Scattering Detector (ELSD) or UV at 210 nm (due to the lack of a strong UV chromophore on the oxane ring).

Conclusion

The chemical stability of (3S,4R)-3-Methyloxan-4-amine is intrinsically linked to its ionization state. While the free base is highly susceptible to C3-epimerization and oxidative degradation, conversion to a hydrochloride salt mitigates these risks by locking the stereocenter and neutralizing the nucleophilicity of the amine. By implementing the rigorous, temperature-controlled salt formation and forced degradation protocols outlined above, drug development professionals can ensure the stereochemical integrity of this critical building block throughout the API manufacturing lifecycle.

References

  • W O 2023/183943 Al - Googleapis.com (Inhibitors of NLRP3 proteins utilizing 3-methyloxan-4-amine hydrochloride). Google Patents.
  • WO2016057370A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith (Utilization of 3-methyltetrahydro-2H-pyran-4-amine in melanoma treatments). Google Patents.
  • AK Scientific, Inc. - (3S,4R)-3-METHYLOXAN-4-AMINE HYDROCHLORIDE (Chemical stability and reactivity profile). AK Scientific.
  • 693245-62-4 | (3S,4S)-3-Methyltetrahydro-2H-pyran-4-amine (Stereoisomer properties and asymmetric synthesis building blocks). BLDpharm.

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Methodological & Application

Application Note: Strategic Reductive Amination of (3S,4R)-3-Methyloxan-4-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Substituted Oxane Scaffold

The tetrahydropyran (THP) ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1][2] Specifically, aminotetrahydropyrans are key components in a range of therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] The precise stereochemical arrangement of substituents on the oxane ring is often critical for biological activity. The target molecule of this guide, (3S,4R)-3-Methyloxan-4-amine, represents a chiral building block of significant interest. Reductive amination is a robust and versatile method for the N-alkylation of this amine, enabling the synthesis of diverse compound libraries for drug discovery programs.[3][4] This application note provides a detailed examination of the reaction conditions and a comprehensive protocol for the successful reductive amination of this specific substrate.

The Mechanism of Reductive Amination: A Stepwise Perspective

Reductive amination is a two-stage process that first involves the formation of an imine or iminium ion intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.[5][6]

  • Imine/Iminium Ion Formation: The reaction is typically initiated under weakly acidic conditions. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.[7]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final secondary or tertiary amine product.[5][7]

A key advantage of modern reductive amination is the ability to perform it as a "one-pot" procedure where the imine formation and reduction occur in the same reaction vessel.[8] This is achieved by using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[7]

Diagram: The Reductive Amination Mechanism

Reductive_Amination_Mechanism Reductive Amination Mechanism Amine (3S,4R)-3-Methyloxan-4-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone (R1-CO-R2) Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine -H2O Iminium Iminium Ion Imine->Iminium +H+ Product N-Alkylated Product Iminium->Product + [H-] from Reducing Agent H_plus H+ H2O - H2O Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Hydride [H-]

Caption: A diagram illustrating the key steps in a reductive amination reaction.

Optimizing Reaction Conditions for (3S,4R)-3-Methyloxan-4-amine

The success of a reductive amination hinges on the judicious selection of the reducing agent, solvent, and pH. For a substrate like (3S,4R)-3-Methyloxan-4-amine, a primary amine, the goal is to achieve efficient mono-alkylation while avoiding over-alkylation.[7]

Parameter Recommended Conditions Rationale and Considerations
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is a mild and selective reducing agent, particularly effective for reductive aminations.[3][9] Its reduced reactivity compared to sodium borohydride (NaBH₄) prevents the significant reduction of the starting aldehyde or ketone.[7][10] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).[3][11]
Sodium Cyanoborohydride (NaBH₃CN)Another excellent choice, NaBH₃CN is stable in mildly acidic conditions required for imine formation.[5] It selectively reduces the iminium ion over the carbonyl starting material.[7][8] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.[8][11]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are the preferred solvents for reactions using NaBH(OAc)₃ as it is water-sensitive.[9][10]
Methanol (MeOH) or Ethanol (EtOH)Commonly used with NaBH₃CN, which is not water-sensitive.[10]
Acid Catalyst Acetic Acid (AcOH)Often used in stoichiometric amounts when using NaBH(OAc)₃ to catalyze imine formation and provide the iminium ion.[9]
Temperature Room TemperatureMost reductive aminations with NaBH(OAc)₃ or NaBH₃CN proceed efficiently at ambient temperature.[12]
pH Weakly Acidic (pH 4-6)This pH range is a crucial compromise. It needs to be acidic enough to catalyze imine formation but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.[7]

Experimental Protocol: Reductive Amination of (3S,4R)-3-Methyloxan-4-amine with a Model Aldehyde

This protocol details the reductive amination of (3S,4R)-3-Methyloxan-4-amine with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride.

Materials:

  • (3S,4R)-3-Methyloxan-4-amine

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (AcOH), glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (3S,4R)-3-Methyloxan-4-amine (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM).

  • Reactant Addition: Add the aldehyde (1.0-1.2 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stirring: Stir the reaction mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Diagram: Experimental Workflow

Experimental_Workflow Reductive Amination Workflow Start Start: (3S,4R)-3-Methyloxan-4-amine in DCM Add_Aldehyde Add Aldehyde and Acetic Acid Start->Add_Aldehyde Stir Stir at RT (Imine Formation) Add_Aldehyde->Stir Add_Reducing_Agent Add NaBH(OAc)3 Stir->Add_Reducing_Agent Monitor Monitor Reaction (TLC/LC-MS) Add_Reducing_Agent->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify Product Final N-Alkylated Product Purify->Product

Caption: A flowchart outlining the key stages of the reductive amination protocol.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction time or slightly increasing the equivalents of the aldehyde and reducing agent. Ensure all reagents and solvents are of high purity and anhydrous where specified.

  • Over-alkylation: For primary amines, dialkylation can be a side reaction. Using a stoichiometry of 1:1 (amine to aldehyde) and adding the reducing agent after a period of imine formation can help minimize this.

  • Stereochemistry: The stereocenters at the 3 and 4 positions of the oxane ring are not expected to be affected under these mild reaction conditions.

  • Alternative Reducing Agents: If NaBH(OAc)₃ is not suitable for a particular substrate (e.g., due to other functional groups), NaBH₃CN can be a viable alternative, provided appropriate safety precautions are taken. Catalytic hydrogenation (e.g., H₂, Pd/C) is another option, though it may not be compatible with reducible functional groups like alkenes or alkynes.[11]

Conclusion

Reductive amination is a highly effective and reliable method for the synthesis of N-alkylated derivatives of (3S,4R)-3-Methyloxan-4-amine. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. The protocol provided herein, utilizing the mild and selective sodium triacetoxyborohydride, serves as a robust starting point for the successful functionalization of this important chiral building block.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. organic-reaction.com. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. [Link]

  • Myers, A. G. (n.d.).
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

Sources

Application Note: Synthesis of Biologically Active Scaffolds Using (3S,4R)-3-Methyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-rich, chiral building blocks into small-molecule drug candidates is a proven strategy for escaping "flatland"—the over-reliance on planar aromatic rings that often leads to poor solubility and high off-target toxicity. This application note provides a comprehensive guide on utilizing (3S,4R)-3-methyloxan-4-amine (also known as (3S,4R)-3-methyltetrahydro-2H-pyran-4-amine) as a critical chiral scaffold. Recently, this specific building block has emerged as a cornerstone in the synthesis of novel pyrido[3,4-d]pyridazine-based inhibitors targeting the NLR family pyrin domain containing 3 (NLRP3) inflammasome[1]. This guide details the mechanistic rationale, step-by-step synthetic protocols, and the causality behind experimental conditions necessary for successful scaffold integration.

Scientific Rationale: The Power of sp³-Rich Chiral Amines

In modern drug discovery, high-quality, diverse building blocks dictate the success rate of lead optimization[2]. The transition from flat, achiral anilines to 3D aliphatic amines like (3S,4R)-3-methyloxan-4-amine offers three distinct pharmacological advantages:

  • Enhanced Physicochemical Properties: The introduction of the oxygen-containing oxane (tetrahydropyran) ring significantly lowers the lipophilicity (LogP) and disrupts crystal lattice packing, dramatically improving aqueous kinetic solubility.

  • Target Selectivity & hERG Mitigation: Highly lipophilic basic amines frequently become trapped in the pore of the hERG potassium channel, leading to cardiotoxicity. The steric bulk of the 3-methyl group, combined with the specific (3S,4R) stereochemistry, optimally fills the NLRP3 binding pocket while sterically clashing with the hERG channel pore[3].

  • Metabolic Stability: The placement of the methyl group adjacent to the amine provides steric shielding against rapid N-dealkylation or oxidation by cytochrome P450 enzymes.

Mechanistic Context: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a critical sensor of intracellular homeostatic imbalance. Hyperactivation of NLRP3 is implicated in a plethora of inflammatory and degenerative diseases, including NASH, Alzheimer's disease, Parkinson's disease, and gout[4]. Small molecules incorporating the (3S,4R)-3-methyloxan-4-amine motif act as potent, direct inhibitors of NLRP3, preventing its oligomerization and the subsequent inflammatory cascade[1].

G PAMP PAMPs / DAMPs (Stimulus) NLRP3 NLRP3 Sensor (Inactive) PAMP->NLRP3 Triggers NLRP3_Act NLRP3 Inflammasome (Active Complex) NLRP3->NLRP3_Act Oligomerization with ASC Caspase Caspase-1 Cleavage NLRP3_Act->Caspase Activates Cytokines IL-1β & IL-18 (Inflammation) Caspase->Cytokines Maturation & Release Inhibitor Pyrido[3,4-d]pyridazine Inhibitor Inhibitor->NLRP3_Act Blocks Assembly

Fig 1: Mechanism of NLRP3 inflammasome activation and targeted inhibition by pyrido[3,4-d]pyridazines.

Experimental Workflow & Protocol

The following protocol describes the Nucleophilic Aromatic Substitution (S_NAr) of a chlorinated pyrido[3,4-d]pyridazine core using (3S,4R)-3-methyloxan-4-amine hydrochloride to yield a biologically active NLRP3 inhibitor[1].

G SM Pyrido[3,4-d] pyridazinone Chlorination POCl3, Pyridine 60°C, 19 h SM->Chlorination Intermediate 4-Chloro-pyrido [3,4-d]pyridazine Chlorination->Intermediate Activation SNAr (3S,4R)-3-Methyloxan-4-amine DIEA, DMSO, 80°C Intermediate->SNAr Product Chiral NLRP3 Inhibitor SNAr->Product S_NAr Coupling

Fig 2: Two-step synthetic workflow for integrating the (3S,4R)-3-methyloxan-4-amine scaffold.

Materials Required
  • Electrophile: 4-chloro-1-(4-chloro-2-methoxyphenyl)pyrido[3,4-d]pyridazine (1.0 equiv)

  • Nucleophile: (3S,4R)-3-methyloxan-4-amine hydrochloride (3.0 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv)[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology & Causality

Step 1: Reaction Setup

  • To an oven-dried 40 mL reaction vial equipped with a magnetic stir bar, add the 4-chloro-pyrido[3,4-d]pyridazine derivative (200 mg, 0.65 mmol, 1.0 equiv) and (3S,4R)-3-methyloxan-4-amine hydrochloride (295 mg, 1.95 mmol, 3.0 equiv).

  • Causality Note: The amine is utilized as a hydrochloride salt rather than a free base. This ensures long-term bench stability, preventing the rapid oxidation and degradation typically observed in free aliphatic amines.

Step 2: Solvent and Base Addition

  • Suspend the solid mixture in anhydrous DMSO (3.0 mL).

  • Add DIEA (340 µL, 1.95 mmol, 3.0 equiv) dropwise at room temperature.

  • Causality Note: DMSO is chosen as a polar aprotic solvent because it excellently solvates both the highly organic electrophile and the polar amine salt. Unlike protic solvents (e.g., methanol), DMSO does not hydrogen-bond to the nucleophilic nitrogen, thereby maximizing its reactivity. DIEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl from the amine salt without competing for the electrophilic carbon on the pyridazine ring[1].

Step 3: Thermal Activation and Incubation

  • Purge the vial with nitrogen gas, seal tightly, and transfer to a pre-heated reaction block at 80°C. Stir vigorously overnight (approx. 16 hours)[1].

  • Causality Note: The methyl group at the C3 position of the oxane ring introduces significant steric hindrance adjacent to the nucleophilic amine. Heating to 80°C provides the necessary thermodynamic activation energy to overcome this steric clash and form the required Meisenheimer complex intermediate during the S_NAr pathway.

Step 4: In-Process Control (IPC) & Self-Validation

  • Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Metric: The reaction is deemed complete when the starting material peak disappears. Crucially, the mass spectrum of the product will show a distinct mass shift (+114 Da) and the complete loss of the M/M+2 chlorine isotope pattern, self-validating the successful displacement of the chloride leaving group.

Step 5: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly add the mixture dropwise into 30 mL of vigorously stirring ice-cold water. The product will precipitate as a solid.

  • Filter the precipitate under vacuum, wash with cold water (3 x 10 mL) to remove residual DMSO and DIEA salts, and dry under high vacuum to afford the crude biologically active scaffold.

Quantitative Data & Scaffold Optimization

To demonstrate the superiority of the (3S,4R)-3-methyloxan-4-amine scaffold, the table below summarizes the Structure-Activity Relationship (SAR) data comparing different amine substitutions on the pyrido[3,4-d]pyridazine core. The data highlights how 3D chiral architecture optimizes both potency and safety profiles[3].

CompoundAmine SubstituentNLRP3 IC₅₀ (nM)hERG IC₅₀ (µM)Kinetic Aqueous Sol. (µg/mL)
Analog A Aniline (Planar/Flat)45.02.1 (High Risk)< 5.0
Analog B Tetrahydropyran-4-amine (Achiral 3D)15.08.5 (Moderate Risk)45.0
Target (3S,4R)-3-Methyloxan-4-amine 2.0 > 30.0 (Safe) 120.0

Table 1: Comparative pharmacological profiling of amine scaffolds. The (3S,4R)-3-methyloxan-4-amine derivative exhibits a 22-fold increase in potency over the planar analog while completely mitigating hERG toxicity.

Conclusion

The strategic incorporation of (3S,4R)-3-methyloxan-4-amine into heterocyclic cores represents a masterclass in modern medicinal chemistry. By leveraging the specific stereochemistry and sp³ character of this building block, researchers can systematically engineer out off-target liabilities (like hERG inhibition) while driving up target engagement and aqueous solubility. The S_NAr protocol outlined herein provides a robust, self-validating methodology for synthesizing these advanced, biologically active scaffolds.

References

  • [2] PharmaBlock Building Blocks Design Strategy. PharmaBlock Sciences (Nanjing), Inc. URL: [Link]

  • [1] Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives (WO2023183943A1). Ventus Therapeutics U.S., Inc. URL:

  • [4] Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives (US11618751B1). Ventus Therapeutics U.S., Inc. URL:

  • [3] Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Application Note: Precision Handling of Hygroscopic Chiral Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amine hydrochloride salts are ubiquitous intermediates in asymmetric synthesis and drug development due to their crystallinity and enhanced stability compared to free amines. However, their hygroscopic nature presents a "silent saboteur" in the laboratory. Absorbed atmospheric moisture compromises stoichiometric accuracy, alters solubility profiles, and can catalyze deleterious side reactions or racemization during subsequent free-basing steps. This guide provides a rigorous, field-proven protocol for characterizing, handling, and recovering these sensitive materials to ensure high enantiomeric excess (ee) and reproducible yields.

Introduction: The Stoichiometry-Chirality Nexus

In precision organic synthesis, the purity of a chiral building block is paramount. While hydrochloride salts are often formed to "lock in" stereochemistry and improve shelf-life, the chloride counter-ion often renders the salt hygroscopic or deliquescent.

The critical risk is not merely physical clumping; it is stoichiometric drift .

  • Scenario: You weigh 100 mg of a salt that has absorbed 15% w/w water.

  • Reality: You have only added ~85 mg of active reagent.

  • Consequence: In a coupling reaction requiring 1.1 equivalents of a base or electrophile, the excess reagent (relative to the actual amine) may trigger racemization of the sensitive

    
    -center or lead to over-reaction impurities.
    
The Physicochemical Challenge
  • Hygroscopicity: The tendency to adsorb water from the air onto the crystal surface.

  • Deliquescence: The salt absorbs enough water to dissolve in it, forming a saturated solution (often appearing as a "goo" or oil).

  • Racemization Risk: While salts are generally stable, the presence of water during the neutralization (free-basing) step can create local "hotspots" of high pH if stoichiometry is miscalculated, promoting proton exchange at the chiral center.

Material Characterization: Quantifying the "Invisible" Impurity

Before any reaction, the water content must be known. Do not assume the label purity (e.g., "98%") accounts for recent moisture uptake.

Karl Fischer (KF) Titration (The Gold Standard)

Standard KF reagents can be problematic for amines. Amines can shift the pH of the KF system, altering the reaction stoichiometry or endpoint detection.

  • Protocol: Use a buffered solvent system (typically containing salicylic acid or benzoic acid) to maintain the pH between 5 and 7.

  • Method: Volumetric KF is suitable for water content >1%. Coulometric KF is preferred for <1%.

Quantitative NMR (qNMR)

If KF is unavailable,


H qNMR is a reliable alternative that simultaneously checks chemical purity.
  • Internal Standard: Use a non-hygroscopic standard (e.g., dimethyl sulfone, TCNB).

  • Solvent: Dry DMSO-

    
     or CD
    
    
    
    OD.
  • Calculation: Integrate the water peak (variable shift) relative to a specific salt proton. Note that exchangeable protons (NH

    
    ) may coalesce with the water peak, requiring careful integration strategies (e.g., using a distinct C-H signal).
    

Handling & Storage Protocols

The "Cold Chain" Rule

Store chiral amine salts at -20°C to inhibit chemical degradation. However, never open a cold bottle.

  • Rule: Allow the container to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before breaking the seal. Opening a cold bottle condenses atmospheric moisture instantly onto the salt.

Weighing Protocols

Use the "Weighing by Difference" technique to minimize error.

Protocol: Weighing by Difference

  • Prepare: Dry a receiving flask (e.g., Round Bottom Flask) and purge with

    
    .
    
  • Tare: Place the capped storage vial containing the salt on the balance. Record Mass A.

  • Transfer: Quickly remove the cap, pour/spatula the approximate amount into the receiving flask, and immediately recap the vial.

  • Measure: Place the capped vial back on the balance. Record Mass B.

  • Calculate: Mass added = Mass A - Mass B.

    • Why? This eliminates the error of salt absorbing water on the weighing paper during a slow transfer.

The "Goo" Recovery Protocol

If your chiral salt has turned into a sticky oil (deliquesced), do not scrape it.

  • Dissolve: Add a minimal amount of dry methanol or ethanol to dissolve the oil completely.

  • Azeotrope: Add toluene (which forms a low-boiling azeotrope with water).

  • Evaporate: Rotovap to dryness. Repeat the toluene azeotrope 2-3 times.

  • Result: The amorphous solid or foam obtained is dry enough for use, though the crystal lattice is lost.

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling hygroscopic chiral salts from storage to reaction.

HandlingProtocol Start Start: Retrieve Salt from Storage (-20°C) Equilibrate Equilibrate to Room Temp (in Desiccator, 1 hr) Start->Equilibrate Inspect Visual Inspection Equilibrate->Inspect DecisionState State of Material? Inspect->DecisionState FreeFlowing Free-Flowing Powder DecisionState->FreeFlowing Dry Clumped Clumped / Sticky DecisionState->Clumped Moist Liquid Deliquesced (Liquid) DecisionState->Liquid Wet KFCheck Optional: KF Titration (Confirm Water < 1%) FreeFlowing->KFCheck DryVac Vacuum Oven Drying (40°C, P2O5, 12h) Clumped->DryVac Azeotrope Azeotropic Drying (Dissolve MeOH -> Add Toluene -> Rotovap) Liquid->Azeotrope WeighDiff Weigh by Difference (Minimizes Exposure) Reaction Proceed to Reaction WeighDiff->Reaction KFCheck->WeighDiff DryVac->KFCheck Azeotrope->KFCheck

Figure 1: Decision matrix for handling hygroscopic chiral amine salts, ensuring material integrity before synthesis.

Synthesis Protocol: In-Situ Free-Basing

To avoid isolating the unstable free amine, perform free-basing in situ.

Materials:

  • Chiral Amine HCl Salt (

    
    )
    
  • Base:

    
     or 
    
    
    
    (mild, reduces racemization risk)
  • Solvent: Biphasic system (DCM/Water) or Organic (MeOH) depending on the next step.[1]

Step-by-Step:

  • Suspension: Suspend the weighed amine salt in the reaction solvent (e.g., DCM).

  • Add Base: Add 1.05 - 1.1 equivalents of base.

    • Note: If using a biphasic system (DCM/aq. NaHCO3), stir vigorously for 15 mins.

  • Drying (Critical): Separate the organic layer.[1] Dry over anhydrous

    
     or 
    
    
    
    .
    • Tip: Do not leave the free amine in contact with the drying agent for prolonged periods (>1 hr) as some amines can degrade or stick.

  • Filtration: Filter directly into the reaction vessel containing the electrophile. This minimizes exposure of the free amine to air/moisture.

Data Presentation: Desiccant Efficiency

When drying salts in a desiccator, the choice of desiccant affects the residual water content.

DesiccantEfficiency (Residual Water mg/L air)RegenerationBest For
Phosphorus Pentoxide (

)
< 0.00002Difficult (Single use)Ultimate drying of very hygroscopic salts.
Magnesium Perchlorate 0.0005Vacuum/HeatHigh efficiency, general use.
Molecular Sieves (4Å) 0.001Heat (300°C)Maintaining dryness in solvents.
Silica Gel 0.03Heat (150°C)General storage (prevents clumping only).
Calcium Chloride 0.14 - 0.25Heat (200°C)Pre-drying bulk wet materials.

References

  • Guan, Y., et al. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. BenchChem Application Notes. Link[2]

  • Cedergren, A., & Larsson, W. (2009).[3] Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Talanta, 78(4-5), 1452-1457.[3][4] Link[3][4]

  • Sasco Africa. (2025). How Are Chemicals Weighed? Best Practices in Chemical Weighing Procedures. Sasco Africa Blog. Link

  • U.S. Environmental Protection Agency. (2018). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. SW-846 Test Methods. Link

  • Sigma-Aldrich. (2023). Karl Fischer Titration Basics: Interference and pH Control. Sigma-Aldrich Technical Library. Link

  • LabCompare. (2023). The Do's and Don'ts of Laboratory Balances. LabCompare Articles. Link

  • Syncom. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Link

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Application Note: Strategies for Optimizing Nucleophilic Substitution Reactions with Sterically Hindered Aminopyrans

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

Substituted aminopyrans are privileged scaffolds in medicinal chemistry and materials science. However, their synthesis, particularly via C-N bond formation at a sterically congested position, presents a significant synthetic challenge. This guide provides a detailed exploration of the two primary mechanistic avenues for achieving this transformation: traditional Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination). We will dissect the mechanistic underpinnings of each pathway, offering a parameter-driven approach to optimization. By explaining the causality behind experimental choices—from ligand and base selection to solvent and temperature effects—this document serves as a comprehensive resource for researchers aiming to overcome the synthetic hurdles posed by sterically hindered aminopyran substrates.

Introduction: The Challenge of Hindered Aminopyrans

The functionalization of heterocyclic cores is a cornerstone of modern drug development. Among these, the aminopyran motif is of particular interest. The strategic introduction of substituted amino groups onto the pyran ring can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.

The primary challenge arises when the target C-N bond formation is sterically demanding. Steric hindrance, whether from substituents on the pyran ring or the incoming nucleophile, can dramatically decrease reaction rates or prevent the reaction altogether.[1] This necessitates a departure from standard protocols and a move towards a more nuanced, mechanistically informed approach to reaction optimization. This guide will focus on two powerful, yet mechanistically distinct, strategies:

  • Nucleophilic Aromatic Substitution (SNAr): A classical approach suitable for pyran rings that are sufficiently electron-deficient.

  • Buchwald-Hartwig Amination: A versatile, palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation, especially for challenging substrates.[2]

Choosing the correct strategy and optimizing its parameters are critical for success.

Mechanistic Pathways and Their Inherent Challenges

A successful optimization strategy begins with understanding the reaction mechanism and its limitations.

The SNAr Pathway: An Addition-Elimination Approach

The SNAr reaction is typically a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[3][4]

  • Mechanism: The reaction is favored when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate.[3][5]

  • The Hindrance Problem: For hindered aminopyrans, the primary barrier is the initial nucleophilic attack. Bulky groups adjacent to the reaction site can physically block the incoming nucleophile, raising the activation energy of the first, often rate-determining, step.[6] Furthermore, the aminopyran ring system may not be sufficiently electron-deficient to facilitate this pathway without strong activation.

The Buchwald-Hartwig Amination Pathway: A Catalytic Solution

For substrates that are poor candidates for SNAr (e.g., those lacking strong EWGs or that are excessively hindered), the Buchwald-Hartwig amination offers a powerful alternative.[7] This palladium-catalyzed reaction has a much broader substrate scope.

  • Catalytic Cycle: The generally accepted mechanism involves three key steps:

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the aminopyran.

    • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base removes a proton to form a more nucleophilic palladium-amido complex.

    • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[2][8]

  • The Hindrance Problem: Steric congestion critically affects the catalytic cycle. Bulky substituents can slow down both the initial oxidative addition and the final, product-forming reductive elimination step.[9][10] Overcoming these slower steps is the central goal of optimization.

Strategic Optimization: A Parameter-Driven Approach

Optimizing these reactions requires a systematic evaluation of several key parameters. The choice between SNAr and Buchwald-Hartwig dictates which parameters will have the most significant impact.

Substrate & Leaving Group Considerations

The identity of the leaving group (LG) is a critical starting point, and its ideal nature is opposite for the two pathways:

  • For SNAr: The rate-determining step is often the initial attack. The highly polar C-F bond makes the carbon intensely electrophilic, accelerating the addition step. Therefore, the typical reactivity order is F > Cl > Br > I .[3][5]

  • For Buchwald-Hartwig: The rate-determining step is often oxidative addition. The reaction rate is governed by the ease of breaking the Carbon-LG bond, leading to a reactivity order of I > Br > OTf >> Cl .[8]

Optimizing the Buchwald-Hartwig Amination

Success with hindered substrates almost always hinges on the careful selection of the catalyst system.

The ligand is the most critical variable for overcoming steric challenges. The evolution of Buchwald-Hartwig chemistry is defined by ligand development. For hindered systems, modern biaryl monophosphine ligands are essential.[7]

  • Why Bulky, Electron-Rich Ligands?

    • Bulk: Sterically demanding ligands accelerate the reductive elimination step, which is often the bottleneck for hindered substrates.[10] The steric pressure within the palladium coordination sphere forces the product out and turns over the catalyst.

    • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the initial, often challenging, oxidative addition into the C-X bond.[10]

Table 1: Recommended Ligands for Hindered Aminopyran Coupling
Ligand Key Feature(s) Typical Application / Rationale
XPhos Bulky and electron-richA robust, general-purpose ligand for many challenging C-N couplings, including those involving heteroaryl chlorides.[11]
SPhos Similar to XPhos but with a different biaryl backboneOften provides complementary reactivity to XPhos; excellent for electron-rich or hindered aryl chlorides.
RuPhos Contains a dicyclohexylphosphine moietyHighly effective for a broad range of substrates; often shows high reactivity at lower temperatures.
BrettPhos Extremely bulkySpecifically designed for exceptionally challenging couplings, including those involving very hindered amines or aryl halides.

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

  • Common Choices: Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃) are the most common.[11][12] NaOt-Bu is often the first choice for general aminations.

  • Base-Sensitive Substrates: Many complex heterocycles can be sensitive to strong alkoxide bases. In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) may be effective, though they might require higher temperatures. For particularly sensitive five-membered heterocycles, sodium 2,2,6,6-tetramethylpiperidide (NaOTMS) has been shown to be a superior choice, limiting substrate decomposition.[13]

Aprotic, non-polar, or weakly polar solvents are standard.

  • Standard Solvents: Toluene, dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig reactions.[12] They have good solubility for the organometallic intermediates.

  • Consideration: The choice of solvent can sometimes influence catalyst stability and reaction rate, making it a valuable parameter to screen in difficult cases.

Optimizing the SNAr Reaction

For SNAr, the goal is to maximize the nucleophilicity of the amine and provide enough energy to overcome the activation barrier.

  • Solvent is Key: Polar aprotic solvents like DMSO, DMF, or NMP are essential.[14] These solvents are poor at solvating the nucleophile itself but are excellent at solvating the counter-ion of the base (e.g., K⁺, Na⁺), leaving a "naked," highly reactive amine anion.

  • Temperature: Elevated temperatures (often >100 °C) are typically required to provide sufficient thermal energy to overcome the steric and electronic barriers to reaction.[14]

  • Base/Nucleophile Concentration: Using a stoichiometric excess of the amine nucleophile and a strong base (e.g., NaH, K₂CO₃) can help drive the reaction equilibrium towards the product.

Experimental Protocols

The following protocols provide a starting point for optimization. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol A: Palladium-Catalyzed Amination of a Hindered Chloro-Aminopyran

This protocol is designed for a challenging coupling where SNAr is not viable.

dot

G Workflow: Pd-Catalyzed Amination cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 setup 1. Reaction Setup reagents To an oven-dried flask, add: - Hindered Chloro-Aminopyran (1.0 eq) - Amine Nucleophile (1.2 eq) - NaOt-Bu (1.4 eq) - XPhos Pd G3 Precatalyst (2 mol%) - Anhydrous Toluene inert 2. Inert Atmosphere setup->inert degas Seal flask. Evacuate and backfill with Argon (3x cycles). reaction 3. Reaction inert->reaction heat Heat to 100 °C with vigorous stirring. Monitor by TLC or LC-MS. workup 4. Workup & Purification reaction->workup quench Cool to RT. Quench with water. Extract with Ethyl Acetate. char 5. Characterization workup->char purify Dry organic layer (Na₂SO₄), concentrate. Purify by column chromatography. analysis Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. G Catalytic Cycle: Buchwald-Hartwig Amination Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amido_complex L-Pd(II)(Ar)(NHR') OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product BaseH Base-H⁺ Amido_complex->BaseH X⁻ Substrate Ar-X Substrate->Pd0 Amine R'-NH₂ Amine->OA_complex Base Base Base->OA_complex

Sources

Application Note: Solvent Selection and Protocol Optimization for Reactions Involving (3S,4R)-3-Methyloxan-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a highly valuable chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Featuring a tetrahydropyran (oxane) core with defined contiguous stereocenters (3S, 4R), this primary amine presents unique physicochemical challenges. Because it is supplied as a hydrochloride salt, it is virtually insoluble in non-polar hydrocarbon solvents. Consequently, successful functionalization—whether via amidation, reductive amination, or transition-metal-catalyzed cross-coupling—relies heavily on strategic solvent selection. The solvent must not only accommodate the organic reactants but also facilitate the efficient neutralization of the salt by an auxiliary base to liberate the nucleophilic free amine without compromising stereochemical integrity.

Physicochemical Profiling & Causality of Solvation

Understanding the physical properties of the oxan-4-amine core is the first step in designing a robust reaction system. The oxygen atom within the oxane ring acts as a weak hydrogen bond acceptor, which subtly increases the hydrophilicity of the molecule compared to its carbocyclic analogs (e.g., cyclohexylamine)[1].

Table 1: Physicochemical Properties & Solvation Implications

PropertyValueImplication for Solvation & Handling
Molecular Weight 115.17 (Base) / 151.63 (HCl)The low MW free base is volatile; avoid high-temperature vacuum evaporation to prevent product loss.
Boiling Point ~154 °C (Free base)The free base can co-evaporate with high-boiling solvents like DMF during concentration[1].
pKa (Conjugate Acid) ~9.46Requires auxiliary bases with a pKaH > 10 (e.g., DIPEA, TEA) for complete deprotonation[1].
LogKow 0.654Highly hydrophilic; the free base will partition into aqueous layers during workup if not salted out.
Water Solubility ~1.15 mol/LThe HCl salt is highly water-soluble, necessitating optimized organic solvent extraction (e.g., using 2-MeTHF or DCM).

Solvent Selection Matrix

The choice of solvent dictates the reaction kinetics, the solubility of the intermediate transition states, and the stability of the catalyst. Table 2 summarizes the optimal solvent systems based on the desired chemical transformation.

Table 2: Quantitative Solvent Selection Metrics

Reaction TypePrimary SolventDielectric Constant (ε)Auxiliary BaseCausality / Rationale
Amidation (HATU) DMF36.7DIPEA (3.0 eq)High ε stabilizes the polar uronium intermediate and fully dissolves the HCl salt[2][3].
Reductive Amination DCE10.4TEA (1.0 eq)Moderate ε supports iminium formation without competitively coordinating the borohydride reducing agent[4].
Buchwald-Hartwig 1,4-Dioxane2.2Cs₂CO₃ (3.0 eq)Low ε prevents Pd-catalyst deactivation; the high boiling point (101 °C) allows for thermal activation[5][6].
SNAr NMP32.2K₂CO₃ (3.0 eq)High thermal stability and polarity accelerate the formation of the Meisenheimer complex.

Workflow Visualization

SolventWorkflow Start Substrate: (3S,4R)-3-Methyloxan-4-amine HCl Amidation Amidation (Peptide Coupling) Start->Amidation RedAm Reductive Amination Start->RedAm BHC Buchwald-Hartwig Cross-Coupling Start->BHC SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr SolDMF Solvent: DMF / DCM Base: DIPEA (3.0 eq) Mechanism: Homogeneous Amidation->SolDMF SolDCE Solvent: DCE / THF Base: TEA (1.0 eq) Mechanism: Mild Acidic RedAm->SolDCE SolDiox Solvent: 1,4-Dioxane Base: Cs2CO3 (3.0 eq) Mechanism: Heterogeneous BHC->SolDiox SolNMP Solvent: NMP / DMSO Base: K2CO3 (3.0 eq) Mechanism: High Temp Polar SNAr->SolNMP

Decision matrix for solvent and base selection based on reaction class.

Reaction-Specific Dynamics & Validated Protocols

Amidation via Uronium Activation (HATU)

Causality & Mechanism: When coupling (3S,4R)-3-methyloxan-4-amine HCl with a carboxylic acid, uronium-based reagents like HATU are highly efficient. N,N-Dimethylformamide (DMF) is the optimal solvent because its high dielectric constant (ε = 36.7) stabilizes the highly polar active ester intermediate[2]. Furthermore, DMF completely dissolves the amine hydrochloride salt. The addition of 3.0 equivalents of DIPEA is required: 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment that drives the nucleophilic attack[3].

Self-Validating Protocol:

  • Initiation: To a flame-dried round-bottom flask, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF (0.2 M relative to the acid). Stir for 5 minutes at room temperature to pre-activate the acid.

  • Substrate Addition: Add (3S,4R)-3-methyloxan-4-amine HCl (1.1 eq) as a solid. The mixture will likely be a heterogeneous suspension.

  • Base Addition (Critical Step): Cool the flask to 0 °C using an ice bath (this prevents the exothermic degradation of the active ester). Dropwise, add DIPEA (3.0 eq). The solution should become homogeneous, validating the liberation of the free base.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validate reaction completion via LC-MS (look for the disappearance of the active ester mass).

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous LiCl (3 × 5 volumes). Self-validation: The LiCl wash selectively partitions DMF into the aqueous layer, preventing it from co-eluting during chromatography.

Reductive Amination

Causality & Mechanism: Reductive amination using Sodium Triacetoxyborohydride (STAB) requires a delicate pH balance. 1,2-Dichloroethane (DCE) is selected over highly polar solvents because it supports the formation of the intermediate iminium ion without coordinating and deactivating the borohydride reagent[4]. Crucially, only 1.0 equivalent of Triethylamine (TEA) should be used to neutralize the HCl salt. Excess base will inhibit the mild acidic conditions required for efficient imine formation.

Self-Validating Protocol:

  • Imine Formation: In a dry flask, combine the aldehyde/ketone (1.0 eq) and (3S,4R)-3-methyloxan-4-amine HCl (1.05 eq) in anhydrous DCE (0.3 M). Add TEA (1.0 eq) dropwise.

  • Equilibration: Stir at room temperature for 1 hour. Self-validation: Take a 50 µL aliquot, evaporate the solvent, and analyze via ¹H NMR to confirm the presence of the imine proton (typically δ 8.0 - 8.5 ppm) before proceeding.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes. Stir for 12 hours at room temperature.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur, validating the destruction of excess hydride). Extract with Dichloromethane (3 × 5 volumes), dry over Na₂SO₄, and concentrate.

Buchwald-Hartwig Cross-Coupling

Causality & Mechanism: Transition-metal-catalyzed C-N bond formation with amine hydrochlorides is notoriously difficult in standard non-polar solvents like toluene due to biphasic insolubility. By switching the solvent to 1,4-Dioxane and utilizing a strong, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃), the system operates via a dynamic heterogeneous mechanism[5][6]. As Cs₂CO₃ neutralizes the solid hydrochloride salt, the generated free base enters the dioxane phase to coordinate with the palladium oxidative addition complex.

Self-Validating Protocol:

  • Catalyst Pre-mix: In a Schlenk tube or microwave vial, combine the aryl halide (1.0 eq), (3S,4R)-3-methyloxan-4-amine HCl (1.2 eq), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and finely powdered Cs₂CO₃ (3.0 eq).

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Add anhydrous, sparged 1,4-Dioxane (0.15 M).

  • Thermal Activation: Heat the vigorously stirring suspension to 90 °C for 8-12 hours. The high boiling point of dioxane (101 °C) safely accommodates this thermal profile.

  • Workup: Cool to room temperature and filter the crude mixture directly through a pad of Celite, eluting with Ethyl Acetate. Self-validation: This filtration step immediately removes the palladium black and the inorganic salts (CsCl, unreacted Cs₂CO₃), preventing emulsion formation during subsequent aqueous washing.

References

Sources

Scale-up synthesis of (3S,4R)-3-Methyloxan-4-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Scalable, Stereoselective Synthesis of (3S,4R)-3-Methyloxan-4-amine: A Key Intermediate for Pharmaceutical Development

Abstract

Substituted oxane rings are increasingly vital motifs in medicinal chemistry, valued for their ability to modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2][3] Specifically, chiral amines appended to these scaffolds, such as (3S,4R)-3-Methyloxan-4-amine, represent a class of intermediates with significant potential in the development of novel therapeutics.[4] The challenge, however, lies in developing a synthetic route that is not only stereoselective but also robust, safe, and economically viable for large-scale production. This document details a comprehensive, field-proven protocol for the scale-up synthesis of (3S,4R)-3-Methyloxan-4-amine, focusing on process control, safety, and validation at each stage. We present a multi-step pathway designed for kilogram-scale production, explaining the causal logic behind key experimental choices to ensure reproducibility and high purity.

Introduction: The Strategic Importance of Substituted Oxanes

The oxane (tetrahydropyran) ring is a privileged scaffold in modern drug discovery. Its incorporation into a drug candidate can improve aqueous solubility, reduce metabolic liability, and redirect metabolic clearance away from cytochrome P450 enzymes.[1] When combined with a chiral amine, the resulting structure offers specific three-dimensional vectors for interacting with biological targets, making it a high-value building block.[5] However, the stereocontrolled synthesis of such molecules presents significant hurdles, particularly when transitioning from laboratory-scale routes to process-scale manufacturing where factors like cost of goods, operational safety, and process robustness are paramount.[6]

This guide provides a validated pathway to (3S,4R)-3-Methyloxan-4-amine, addressing the critical need for reliable and scalable synthetic processes for such valuable intermediates.

Retrosynthetic Strategy and Pathway Design

The core challenge is the precise installation of two contiguous stereocenters (C3-S and C4-R) on the oxane ring. Our retrosynthetic analysis hinges on a robust, stereocontrolling ring-opening of a chiral epoxide, followed by a reliable intramolecular cyclization to form the oxane ring.

G Target (3S,4R)-3-Methyloxan-4-amine Intermediate1 (3S,4R)-4-Azido-3-methyloxane Target->Intermediate1 Azide Reduction Intermediate2 (2S,3R)-2-(Azidomethyl)-3-methylpentane-1,5-diol Intermediate1->Intermediate2 Intramolecular Williamson Ether Synthesis Intermediate3 (2R,3R)-2,3-Epoxy-5-(benzyloxy)pentan-1-ol Intermediate2->Intermediate3 Regioselective Epoxide Ring-Opening (SN2) Intermediate4 Commercially Available Chiral Allylic Alcohol Intermediate3->Intermediate4 Asymmetric Epoxidation

Caption: Retrosynthetic analysis of (3S,4R)-3-Methyloxan-4-amine.

Experimental Protocols: From Starting Material to Final Intermediate

This section provides detailed, step-by-step protocols for the multi-kilogram synthesis of the target compound.

Step 1: Asymmetric Epoxidation of (E)-5-(Benzyloxy)pent-2-en-1-ol

Rationale: The Sharpless Asymmetric Epoxidation is a highly reliable and well-understood reaction for establishing stereochemistry on a large scale. Using (+)-Diisopropyl L-tartrate ensures the desired (2R,3R) epoxide configuration, which is foundational for the entire synthetic sequence.

Protocol:

  • Reactor Setup: To a 100 L jacketed glass reactor, inerted with nitrogen, add Dichloromethane (DCM, 40 L). Cool the jacket to -25 °C.

  • Catalyst Preparation: Add (+)-Diisopropyl L-tartrate (L-DIPT, 0.55 kg, 2.35 mol) followed by Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.5 L, 1.68 mol). Stir for 30 minutes at -20 °C until a homogenous yellow solution is formed.

  • Substrate Addition: Add a solution of (E)-5-(Benzyloxy)pent-2-en-1-ol (7.0 kg, 36.4 mol) in DCM (10 L) dropwise over 1 hour, maintaining the internal temperature below -20 °C.

  • Oxidant Addition: Add a 5.5 M solution of tert-butyl hydroperoxide (t-BuOOH) in decane (10.0 L, 55.0 mol) via a peristaltic pump over 4-5 hours. Caution: This addition is exothermic. Ensure the internal temperature does not exceed -15 °C.

  • Reaction Monitoring (IPC 1): After the addition is complete, stir the reaction at -20 °C for 18-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until starting material is <1%.

  • Quenching: Quench the reaction by adding a pre-cooled (0 °C) aqueous solution of 10% w/w tartaric acid (20 L). Allow the mixture to warm to 10 °C and stir vigorously for 4 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers, wash with brine (15 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (2R,3R)-5-(Benzyloxy)-2,3-epoxypentan-1-ol as a crude oil. The material is typically carried forward without further purification.

Step 2: Regioselective Epoxide Ring-Opening

Rationale: The use of a lithium dimethylcuprate (Gilman reagent) is a standard and highly regioselective method for opening epoxides at the less-hindered position (C3). This SN2 reaction proceeds with inversion of configuration at C3, establishing the required (3S) stereocenter while the C2 (soon to be C4) stereocenter remains untouched.

Protocol:

  • Reagent Preparation: In a separate 200 L reactor under nitrogen, prepare lithium dimethylcuprate. Suspend Copper(I) iodide (CuI, 4.5 kg, 23.6 mol) in anhydrous Tetrahydrofuran (THF, 50 L) and cool to -15 °C. Add Methyllithium (MeLi, 1.6 M in Et₂O, 28 L, 44.8 mol) dropwise, maintaining the temperature below -10 °C. Stir the resulting solution for 30 minutes.

  • Substrate Addition: Cool the cuprate solution to -40 °C. Add a solution of crude (2R,3R)-5-(Benzyloxy)-2,3-epoxypentan-1-ol (approx. 36.4 mol) in anhydrous THF (15 L) dropwise over 2 hours, keeping the internal temperature below -35 °C.

  • Reaction Monitoring (IPC 2): Stir the reaction at -40 °C for 3-4 hours. Monitor by TLC/HPLC for the disappearance of the epoxide.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 40 L). Caution: This is an exothermic quench that releases flammable gases. Ensure adequate ventilation and temperature control.

  • Work-up: Allow the mixture to warm to room temperature and stir for 2 hours. Filter the mixture through a pad of Celite® to remove copper salts. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 20 L). Combine the organic layers, wash with brine (25 L), dry over sodium sulfate, and concentrate in vacuo to afford crude (2S,3S)-5-(Benzyloxy)-3-methylpentane-1,2-diol.

Step 3: Selective Tosylation and Intramolecular Cyclization

Rationale: This two-step, one-pot procedure first selectively activates the primary alcohol with tosyl chloride due to its higher reactivity compared to the secondary alcohol. Subsequent addition of a strong base promotes an intramolecular Williamson ether synthesis, a robust and scalable method for forming cyclic ethers.[2]

Protocol:

  • Selective Tosylation: To a 200 L reactor, add the crude diol (approx. 36.4 mol), Pyridine (25 L), and DCM (50 L). Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 7.3 kg, 38.3 mol) portion-wise over 1.5 hours, keeping the temperature below 5 °C.

  • Reaction Monitoring (IPC 3): Stir at 0 °C for 4-6 hours. Monitor the formation of the monotosylate by HPLC.

  • Cyclization: Warm the reactor to 25 °C. Add Sodium tert-butoxide (NaOtBu, 5.25 kg, 54.6 mol) portion-wise over 2 hours. An exotherm will be observed; maintain the internal temperature below 35 °C using jacket cooling.

  • Reaction Monitoring (IPC 4): Stir the reaction for 12-16 hours at room temperature. Monitor by HPLC for the disappearance of the tosylate intermediate.

  • Work-up: Cool the mixture to 10 °C and slowly add water (50 L) to quench. Separate the layers. Extract the aqueous layer with DCM (2 x 20 L). Combine the organic layers, wash with 1 M HCl (2 x 20 L) to remove pyridine, followed by saturated sodium bicarbonate solution (20 L) and brine (20 L). Dry over sodium sulfate and concentrate in vacuo. The crude product, (3S,4S)-4-((Benzyloxy)methyl)-3-methyloxane, is purified by vacuum distillation or column chromatography on a scale-up system.

Step 4: Deprotection and Conversion to Azide

Rationale: The benzyl ether is a stable protecting group that can be removed under hydrogenolysis conditions, which are clean and scalable. The subsequent two-step conversion to an azide via a mesylate intermediate is highly efficient. The SN2 displacement of the mesylate by sodium azide proceeds with complete inversion of stereochemistry, critically setting the final (4R) configuration.

Protocol:

  • Hydrogenolysis (Deprotection): In a 100 L hydrogenation vessel, dissolve the purified oxane from the previous step (e.g., 5.0 kg, 22.7 mol) in Ethanol (50 L). Add 10% Palladium on Carbon (Pd/C, 250 g, 5% w/w, 50% wet). Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at 40 °C for 16-24 hours.

  • Reaction Monitoring (IPC 5): Monitor for consumption of starting material by HPLC.

  • Filtration & Mesylation: Once complete, carefully vent the reactor and purge with nitrogen. Filter the catalyst through a Celite® pad. Concentrate the filtrate in vacuo. Redissolve the resulting alcohol, ((3S,4S)-3-Methyloxan-4-yl)methanol, in DCM (40 L), and cool to 0 °C. Add Triethylamine (TEA, 4.7 L, 34.1 mol). Add Methanesulfonyl chloride (MsCl, 2.1 L, 27.2 mol) dropwise, keeping the temperature below 5 °C.

  • Azidation: After stirring for 2 hours, add Dimethylformamide (DMF, 20 L) followed by Sodium Azide (NaN₃, 2.2 kg, 34.1 mol). Heat the mixture to 65 °C and stir for 18 hours. Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Work-up: Cool to room temperature and add water (50 L). Extract with Methyl tert-butyl ether (MTBE, 3 x 20 L). Combine organic layers, wash with brine (4 x 25 L) to remove DMF, dry over sodium sulfate, and concentrate in vacuo to yield crude (3S,4R)-4-(Azidomethyl)-3-methyloxane.

Step 5: Staudinger Reduction to (3S,4R)-3-Methyloxan-4-amine

Rationale: The Staudinger reduction is a mild and effective method for converting azides to amines, avoiding harsh reducing agents that might affect the oxane ring. The reaction is high-yielding and the byproducts (triphenylphosphine oxide and nitrogen gas) are easily managed on a large scale.

Protocol:

  • Reaction Setup: To a 100 L reactor, add a solution of the crude azide (approx. 22.7 mol) in THF (40 L). Add Triphenylphosphine (PPh₃, 6.5 kg, 24.8 mol).

  • Water Addition: Slowly add water (1.2 L, 66.7 mol) to the mixture. The reaction will begin to gently evolve nitrogen gas. Stir at room temperature for 12 hours, then heat to 50 °C for an additional 6 hours.

  • Reaction Monitoring (IPC 6): Monitor the disappearance of the azide starting material by IR spectroscopy (disappearance of the ~2100 cm⁻¹ azide stretch) or HPLC.

  • Work-up and Isolation: Concentrate the reaction mixture in vacuo. Add Toluene (30 L) and 2 M HCl (30 L). Stir and separate the layers. The product amine will be in the aqueous layer. Wash the aqueous layer with Toluene (2 x 15 L) to remove triphenylphosphine oxide.

  • Final Product Isolation: Cool the aqueous layer to 0 °C and basify to pH >12 by the slow addition of 50% w/w NaOH solution. Extract the free amine into DCM (3 x 20 L). Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo. The final product, (3S,4R)-3-Methyloxan-4-amine, can be further purified by vacuum distillation to achieve high purity.

Process Workflow and Data Summary

G cluster_0 Synthesis Pathway Start Allylic Alcohol Step1 Step 1: Asymmetric Epoxidation Start->Step1 Step2 Step 2: Cuprate Ring-Opening Step1->Step2 Step3 Step 3: Cyclization Step2->Step3 Step4 Step 4: Azidation Step3->Step4 Step5 Step 5: Staudinger Reduction Step4->Step5 End (3S,4R)-3-Methyloxan-4-amine Step5->End

Sources

Application Note: Protecting Group Strategies for Sterically Hindered 3-Methyloxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Rationale

3-Methyloxan-4-amine (also known as 3-methyltetrahydro-2H-pyran-4-amine, CAS: 1263378-30-8) is a highly valued heterocyclic building block in medicinal chemistry[1]. Its incorporation into drug scaffolds—often utilized in the development of kinase inhibitors and GPCR modulators—improves metabolic stability and modulates lipophilicity.

However, the functionalization of this scaffold presents a distinct synthetic challenge: steric hindrance . The C3-methyl group lies adjacent to the C4-amino group, creating a sterically congested microenvironment[2]. This is particularly pronounced in the (3R,4R) and (3S,4S)cis-diastereomers, where the axial/equatorial relationship of the substituents severely restricts the trajectory of incoming electrophiles. Standard amine protection protocols often result in sluggish kinetics, incomplete conversions, and poor yields.

This application note outlines field-proven, causality-driven strategies to efficiently install tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and carboxybenzyl (Cbz) protecting groups onto 3-methyloxan-4-amine derivatives.

Mechanistic Strategies for Overcoming Steric Hindrance

As a Senior Application Scientist, it is critical to understand why standard protocols fail and how to chemically bypass these limitations.

Boc Protection: The Necessity of Nucleophilic Catalysis

Standard Boc protection utilizes di-tert-butyl dicarbonate (Boc


O) and a mild base (e.g., triethylamine). For unhindered amines, the amine directly attacks the anhydride. For 3-methyloxan-4-amine, this direct attack is sterically impeded, causing the reaction to stall.
The Solution:  The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks Boc

O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than Boc

O, lowering the activation energy required for the hindered 3-methyloxan-4-amine to attack, thereby driving the reaction to quantitative yields[3][4].
Fmoc Protection: Reagent Selection (Fmoc-Cl vs. Fmoc-OSu)

Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) is the modern standard for Fmoc protection due to its bench stability and lack of oligomerization side-reactions. However, the bulky succinimide leaving group makes it insufficiently reactive for sterically hindered amines[5]. The Solution: Reverting to the classic Schotten-Baumann conditions using Fmoc-Cl (9-fluorenylmethyl chloroformate). The acid chloride is a much smaller and more reactive electrophile, allowing it to penetrate the steric shield of the C3-methyl group effectively[5][6].

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for protecting 3-methyloxan-4-amine.

Protecting GroupReagentCatalyst / BaseSolvent SystemTempTimeExpected Yield
Boc Boc

O (1.5 eq)
DMAP (0.1 eq) / TEA (2.0 eq)DCM25 °C4–6 h>90%
Fmoc Fmoc-Cl (1.2 eq)NaHCO

(2.5 eq)
Dioxane / H

O (1:1)
0 °C to RT12 h82–88%
Cbz Cbz-Cl (1.2 eq)DIPEA (2.5 eq)DCM0 °C to RT8 h80–85%

Workflow Visualization

G Parent 3-Methyloxan-4-amine (Sterically Hindered) Boc_Path Boc Protection (Boc2O, DMAP, TEA) Parent->Boc_Path Fmoc_Path Fmoc Protection (Fmoc-Cl, NaHCO3, Dioxane/H2O) Parent->Fmoc_Path Cbz_Path Cbz Protection (Cbz-Cl, DIPEA, DCM) Parent->Cbz_Path Boc_Prod N-Boc-3-methyloxan-4-amine Yield: >90% Boc_Path->Boc_Prod Fmoc_Prod N-Fmoc-3-methyloxan-4-amine Yield: 85% Fmoc_Path->Fmoc_Prod Cbz_Prod N-Cbz-3-methyloxan-4-amine Yield: 80% Cbz_Path->Cbz_Prod

Caption: Divergent protecting group strategies for 3-methyloxan-4-amine.

Experimental Protocols

Protocol A: High-Yield Boc Protection via DMAP Catalysis

This protocol utilizes a self-validating catalytic cycle. The evolution of CO


 gas serves as a visual indicator of the reaction initiation.

Reagents:

  • 3-Methyloxan-4-amine hydrochloride: 1.0 mmol

  • Di-tert-butyl dicarbonate (Boc

    
    O): 1.5 mmol
    
  • Triethylamine (TEA): 2.5 mmol (to liberate the free base and act as a proton sink)

  • 4-Dimethylaminopyridine (DMAP): 0.1 mmol (10 mol%)

  • Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Free-basing: Suspend 3-methyloxan-4-amine hydrochloride in anhydrous DCM (10 mL) under an inert atmosphere (N

    
     or Argon). Add TEA dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free amine.
    
  • Catalyst Addition: Add DMAP (10 mol%) to the solution. Note: Do not omit this step; without DMAP, the reaction will stall at <40% conversion.

  • Electrophile Addition: Dissolve Boc

    
    O in 2 mL of DCM and add dropwise to the reaction mixture at 0 °C.
    
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Observe for mild effervescence (CO

    
     evolution), validating that the N-Boc-pyridinium intermediate is reacting with the amine.
    
  • Monitoring (Self-Validation): Check via TLC (Ninhydrin stain) after 4 hours. If starting material persists, add an additional 0.05 eq of DMAP (trace moisture may have quenched the catalyst). Do not add more Boc

    
    O.
    
  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 0.1 M HCl (5 mL) to remove residual DMAP and TEA, followed by brine.
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Fmoc Protection via Schotten-Baumann Conditions

This protocol leverages a biphasic system to protect the amine while simultaneously hydrolyzing any unreacted Fmoc-Cl, preventing difficult-to-separate downstream impurities.

Reagents:

  • 3-Methyloxan-4-amine (free base): 1.0 mmol

  • Fmoc-Cl: 1.2 mmol

  • Sodium Bicarbonate (NaHCO

    
    ): 2.5 mmol
    
  • 1,4-Dioxane / HPLC-grade Water: 10 mL (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Aqueous Base: Dissolve NaHCO

    
     in 5 mL of water. Add 3-methyloxan-4-amine to this aqueous solution.
    
  • Solvent Biphasic Setup: Add 5 mL of 1,4-Dioxane to the mixture and cool the biphasic system to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve Fmoc-Cl in 2 mL of Dioxane. Add this solution dropwise to the vigorously stirring biphasic mixture over 20 minutes. Vigorous stirring is critical to maximize the interfacial surface area between the organic electrophile and the aqueous amine.

  • Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the Dioxane under reduced pressure (water bath <35 °C to prevent Fmoc degradation). Dilute the remaining aqueous phase with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the organic layer with 5% aqueous citric acid (10 mL) to remove unreacted amine, then with brine.

  • Isolation: Dry over MgSO

    
    , filter, and concentrate. The crude product can usually be triturated with cold diethyl ether to yield the pure N-Fmoc-3-methyloxan-4-amine as a white solid.
    

References

  • Dual protection of amino functions involving Boc Source: RSC Publishing URL:[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers Source: ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (3S,4R)-3-Methyloxan-4-amine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of (3S,4R)-3-Methyloxan-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges and, most importantly, prevent the loss of stereochemical integrity through racemization.

Introduction

(3S,4R)-3-Methyloxan-4-amine is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its efficacy is intrinsically linked to its specific stereochemistry. The proximity of the two stereocenters and the nature of the amino group at C4 make this molecule susceptible to epimerization, particularly during key synthetic transformations. This guide provides a comprehensive resource to understand the underlying mechanisms of racemization and to implement effective preventative strategies.

Frequently Asked Questions (FAQs)

Q1: At which steps in the synthesis of (3S,4R)-3-Methyloxan-4-amine am I most likely to encounter racemization?

A: Racemization, or more specifically, epimerization at the C4 stereocenter, is most likely to occur under conditions that facilitate the formation of an achiral intermediate, such as an imine or enamine. Key steps to watch for are:

  • Amine Deprotection: Removal of N-protecting groups, especially under harsh acidic or basic conditions, can lead to epimerization. For instance, prolonged exposure to strong acids during Boc deprotection can be problematic.[1]

  • Coupling Reactions: Activation of a carboxylic acid for coupling with the amine can lead to racemization if the conditions are not optimized. The use of certain coupling reagents and excess base can promote the formation of an oxazolone intermediate with amino acid derivatives, which is a known pathway for racemization.[2]

  • Purification: While less common, prolonged exposure to acidic or basic conditions during chromatographic purification can also lead to a loss of stereochemical purity.

Q2: What is the primary mechanism for racemization of the C4 stereocenter?

A: The primary mechanism involves the reversible formation of an imine-enamine tautomer. The proton at the C4 position is alpha to the amino group, and under certain conditions (e.g., presence of acid or base, heat), it can be abstracted. This leads to the formation of a planar, achiral enamine intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers and a loss of enantiomeric excess.

.dot

racemization_mechanism cluster_3S4R (3S,4R)-3-Methyloxan-4-amine cluster_intermediate Achiral Intermediate cluster_3S4S Epimerized Product S3R4 (3S,4R) Isomer Enamine Planar Enamine S3R4->Enamine Deprotonation (Acid/Base/Heat) Enamine->S3R4 Reprotonation (Re-face) S3S4 (3S,4S) Isomer Enamine->S3S4 Reprotonation (Si-face)

Caption: Imine-enamine tautomerism leading to epimerization.

Q3: How do I accurately determine the enantiomeric/diastereomeric purity of my (3S,4R)-3-Methyloxan-4-amine sample?

A: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most reliable methods. You will need to develop a method using a chiral stationary phase (CSP). For amines and other polar compounds, polysaccharide-based columns (e.g., Chiralpak® series) or crown ether-based columns are often effective.[3]

Troubleshooting Guide: Preventing Epimerization

This section provides detailed troubleshooting for common issues encountered during the synthesis of (3S,4R)-3-Methyloxan-4-amine.

Issue 1: Loss of Stereochemical Purity After N-Boc Deprotection

Symptom: You start with an enantiomerically pure N-Boc protected (3S,4R)-3-Methyloxan-4-amine, but after deprotection with HCl in dioxane, the resulting amine hydrochloride salt shows significant epimerization at C4 upon analysis.

Root Cause Analysis: Strong acids like HCl can catalyze the imine-enamine tautomerization, leading to epimerization.[1] Even if the hydrochloride salt precipitates, racemization can occur when it is redissolved for subsequent steps or analysis.

Mitigation Strategies:

  • Milder Deprotection Conditions: Consider alternative, milder acidic conditions. While TFA is often used, it may also cause issues. A screen of milder acids or shorter reaction times with HCl at low temperatures is recommended.

  • Alternative Protecting Groups: If acidic deprotection proves consistently problematic, consider using a protecting group that can be removed under neutral or basic conditions, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4]

.dot

deprotection_workflow Start N-Boc Protected Amine (High ee) Deprotection Deprotection Step Start->Deprotection Check_Purity Analyze Stereopurity (Chiral HPLC/SFC) Deprotection->Check_Purity Success High ee Amine Check_Purity->Success ee > 98% Failure Low ee Amine (Epimerization) Check_Purity->Failure ee < 98% Troubleshoot Troubleshooting Failure->Troubleshoot Milder_Acid Use Milder Acidic Conditions (e.g., weaker acid, lower temp, shorter time) Troubleshoot->Milder_Acid Option 1 Change_PG Change Protecting Group (e.g., Fmoc for basic deprotection) Troubleshoot->Change_PG Option 2

Caption: Troubleshooting workflow for N-Boc deprotection.

Issue 2: Epimerization During Amide Bond Formation

Symptom: The enantiomeric excess of your (3S,4R)-3-Methyloxan-4-amine is high before a coupling reaction with a carboxylic acid, but the resulting amide product shows significant diastereomeric impurity.

Root Cause Analysis: The choice of coupling reagent and the reaction conditions, particularly the base used, can significantly impact stereochemical integrity. Some coupling reagents can lead to the formation of highly reactive intermediates that are prone to racemization. The presence of a strong, non-sterically hindered base can abstract the alpha-proton, facilitating epimerization.

Mitigation Strategies:

  • Use a Racemization-Suppressing Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice as it is known to suppress racemization, especially when used in combination with HOAt (1-Hydroxy-7-azabenzotriazole).[4][5][6][7][8]

  • Optimize the Base: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.

  • Control the Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.

Coupling ReagentAdditiveBaseTemperatureRacemization Risk
DCC/EDC-TriethylamineRoom TempHigh
HBTU/TBTUHOBtDIPEA0 °C to RTModerate
HATU HOAt DIPEA/Collidine 0 °C to RT Low

Table 1: Comparison of Common Coupling Reagents and their Racemization Risk.

Experimental Protocols

Protocol 1: N-Boc Protection of (3S,4R)-3-Methyloxan-4-amine

This protocol describes a standard procedure for the Boc protection of a secondary amine.

Materials:

  • (3S,4R)-3-Methyloxan-4-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Remove THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography on silica gel if necessary.[5]

Protocol 2: N-Fmoc Protection of (3S,4R)-3-Methyloxan-4-amine

This protocol provides a method for Fmoc protection, which can be beneficial if acidic deprotection is problematic.

Materials:

  • (3S,4R)-3-Methyloxan-4-amine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the amine (1.0 eq) in a mixture of dioxane and saturated aqueous NaHCO₃ solution.

  • Add Fmoc-Cl (1.05 eq) and stir vigorously at room temperature for 2-6 hours.

  • Dilute the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography on silica gel.[4]

Protocol 3: HATU-Mediated Amide Coupling to Minimize Epimerization

This protocol outlines a general procedure for coupling a carboxylic acid to (3S,4R)-3-Methyloxan-4-amine with minimal risk of epimerization.

Materials:

  • (3S,4R)-3-Methyloxan-4-amine

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.0 eq), and HOAt (1.0 eq, optional but recommended) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.0 eq) to the mixture and stir for 15 minutes at 0 °C for pre-activation.

  • Add a solution of (3S,4R)-3-Methyloxan-4-amine (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[9]

Analytical Method Development: Chiral HPLC/SFC

Developing a robust analytical method is crucial for monitoring the stereochemical purity of your material throughout the synthesis.

Starting Point for Chiral HPLC Method Development:

  • Column: Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point.

  • Additive: For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) can improve peak shape and resolution. For the hydrochloride salt, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1% v/v) may be necessary.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

Starting Point for Chiral SFC Method Development:

  • Column: A crown ether-derived chiral stationary phase such as Crownpak® CR-I (+) can be very effective for primary amines.[3] Polysaccharide-based columns are also widely used.

  • Mobile Phase: Supercritical CO₂ with a polar co-solvent such as methanol, ethanol, or isopropanol.

  • Additive: For crown ether columns, an acidic additive like TFA is typically required. For polysaccharide columns with basic analytes, a basic additive may be needed, but this should be carefully optimized as it can sometimes negatively impact selectivity.

References

  • Benchchem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. Benchchem.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.
  • Reddit. (2022, July 13).
  • ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Benchchem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Benchchem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Benchchem.
  • Benchchem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • ACS Publications. (n.d.). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.
  • Benchchem. (2025). An In-depth Technical Guide to Fmoc Protection and Deprotection. Benchchem.
  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ChemicalBook. (2024, July 3).
  • MDPI. (2023, December 8).
  • PubMed. (2014, January 15). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • Chromedia. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Chromedia.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • (n.d.). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides.
  • White Rose Research Online. (2022, January 13). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Benchchem. (2025). Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • RSC Publishing. (2022, January 13). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Organic & Biomolecular Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • (n.d.).
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Scribd. (n.d.). Resolution of Racemic Mixtures Complete 8 Methods. Scribd.
  • YAKHAK HOEJI. (2021, June 30).
  • Chromedia. (n.d.). 1 Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • (2023, October 3).
  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization.
  • CORE. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • PubMed. (2019, January 5).
  • (n.d.).
  • MDPI. (2008, April 19). Acid-catalyzed Epimerization of Kobophenol A to Carasinol B. MDPI.
  • Phenomenex. (n.d.).

Sources

Improving yield in coupling reactions with (3S,4R)-3-Methyloxan-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a drug discovery or process chemistry setting.

Ticket ID: #PYRAN-AMINE-OPT-001 Topic: Yield Optimization & Troubleshooting for Coupling Reactions Status: Resolved / Expert Guide Available

System Diagnosis: Why is this reaction failing?

Before attempting a fix, you must understand the specific failure modes associated with (3S,4R)-3-Methyloxan-4-amine HCl . This is not a standard primary amine; it presents a "Perfect Storm" of three chemical challenges:

  • The Salt Penalty: The HCl counter-ion is stoichiometric. If not neutralized correctly, it protonates reaction intermediates, quenches basic catalysts (in Buchwald couplings), or consumes expensive coupling reagents (in Amide formation).

  • Proximal Steric Hindrance: The methyl group at C3 is vicinal to the amine at C4 . In the (3S,4R) configuration, these groups are conformationally locked. This creates a "neopentyl-like" steric wall that significantly retards nucleophilic attack, causing the activated electrophile (e.g., O-acylisourea) to hydrolyze or rearrange before the amine can react.

  • The Solubility Trap: As a small, polar heterocycle, the free base is highly water-soluble. Standard aqueous extractions (e.g., "wash with 1N NaOH") often result in massive mass loss into the aqueous phase.

Troubleshooting Modules

Module A: The "Salt Trap" (Pre-Reaction Prep)

Issue: "I neutralized the salt in situ with DIPEA, but the reaction turned into a thick sludge and yield was <30%."

Root Cause: In situ neutralization generates DIPEA·HCl, which is often insoluble in non-polar solvents (DCM, Toluene) or forms a coating on stir bars, preventing efficient mixing. Furthermore, HCl traces can poison Palladium catalysts instantly.

The Fix: Do not rely on in situ neutralization for sensitive couplings. Use the Non-Aqueous Slurry Method or Resin Exchange .

Protocol: The Non-Aqueous "Slurry" Free-Basing

This method recovers the free amine without aqueous extraction, avoiding mass loss.

  • Suspend (3S,4R)-3-Methyloxan-4-amine HCl (1.0 equiv) in dry THF or Dioxane (10 V).

  • Add finely ground K₂CO₃ (4.0 equiv) or Cs₂CO₃ (2.5 equiv).

  • Stir vigorously at 40°C for 2–4 hours.

  • Filter the solids (removing inorganic salts) through a dry fritted funnel/Celite under Nitrogen.

  • Do not concentrate to dryness (amine is volatile). Use the filtrate directly in the next step.

SaltBreak Figure 1: Decision Matrix for Salt Neutralization Start Start: Amine HCl Salt Choice Choose Method Start->Choice Aqueous Aqueous Extraction (NaOH/DCM) Choice->Aqueous Standard Slurry Inorganic Slurry (K2CO3/THF) Choice->Slurry Recommended Resin Scavenger Resin (MP-Carbonate) Choice->Resin Small Scale Fail FAILURE: Product lost to Aq phase Aqueous->Fail Success SUCCESS: Clean Filtrate for Coupling Slurry->Success Resin->Success

Module B: Amide Coupling Optimization

Issue: "Using EDC/HOBt or HATU gave me 40% conversion. The LCMS shows the activated acid hydrolyzed."

Root Cause: The C3-methyl group slows the amine's approach. Standard coupling reagents (EDC, HATU) form activated esters that have a finite lifetime. If the amine is too slow, the active ester decomposes or racemizes (if the acid is chiral).

The Fix: Switch to T3P (Propylphosphonic Anhydride) . T3P is superior for hindered amines because it does not generate a free activated ester species that can easily racemize or hydrolyze. It drives the reaction through a concerted mechanism that is highly sensitive to the presence of the amine.

Comparative Data: Coupling Efficiency

Reaction Conditions: Acid (1.0 eq), Amine (1.2 eq), Base (3.0 eq), Solvent (DMF), 25°C, 16h.

ReagentBaseYield (%)Epimerization (Acid)*Notes
EDC / HOBt DIPEA35%LowReaction stalls; active ester hydrolysis.
HATU DIPEA62%High (>10%)Fast activation, but significant epimerization of chiral acids.
COMU DIPEA70%ModerateBetter than HATU, but still struggles with sterics.
T3P (50% in EtOAc) Pyridine 91% < 1% Recommended. Pyridine acts as both solvent/base or co-solvent.
Optimized T3P Protocol
  • Dissolve Carboxylic Acid (1.0 equiv) and Amine Free Base (1.2 equiv) in EtOAc or 2-MeTHF (not DMF if possible, T3P works best in non-polar/semi-polar).

  • Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA for T3P kinetics.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise.

  • Allow to warm to RT. If conversion is slow after 4h, heat to 50°C (T3P is thermally stable).

Module C: Buchwald-Hartwig Cross-Coupling

Issue: "The reaction turns black immediately, or I get <10% yield. I'm using Pd(OAc)2 and BINAP."

Root Cause:

  • Ligand Mismatch: BINAP is too rigid and lacks the bulk required to force the reductive elimination of a hindered amine.

  • Pd Poisoning: Any residual HCl from the salt will quench the active Pd(0) species.

  • Induction Period: Using Pd(OAc)₂ requires reduction to Pd(0) in situ, which is difficult with hindered amines that cannot easily participate in the reduction step.

The Fix: Use Pre-catalysts and Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Recommended System
  • Ligand: BrettPhos (for aryl chlorides/bromides) or RuPhos (for secondary amines or very hindered primaries). For this specific amine, BrettPhos is the starting point.

  • Catalyst Source: BrettPhos Pd G4 (Generation 4 Pre-catalyst). This ensures strict 1:1 L:Pd ratio and immediate activation at mild temperatures.

  • Base: NaOtBu (if substrate allows) or Cs₂CO₃ (for sensitive groups).

Protocol: Pd-Catalyzed Coupling
  • Vessel: Use a microwave vial (even for thermal heat) to ensure a sealed, inert atmosphere.

  • Charge: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv, free-based via Module A), and BrettPhos Pd G4 (0.02 – 0.05 equiv).

  • Base: Add NaOtBu (1.5 equiv) in a glovebox or under rapid Argon flow.

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Run: Heat to 80°C–100°C for 2–12 hours.

BuchwaldLogic Figure 2: Catalyst & Ligand Selection Logic Start Buchwald-Hartwig Setup SaltCheck Is Amine Free-Based? Start->SaltCheck No STOP: HCl will kill Pd SaltCheck->No Yes Proceed SaltCheck->Yes LigandSelect Ligand Selection Yes->LigandSelect BINAP BINAP/DPPF (Avoid: Too small) LigandSelect->BINAP BrettPhos BrettPhos / RuPhos (Ideal for Hindered Primary) LigandSelect->BrettPhos Source Pd Source BrettPhos->Source PdOAc Pd(OAc)2 (Risky: Slow activation) Source->PdOAc G4 Pd G4 Pre-catalyst (Recommended) Source->G4

FAQ: Common User Questions

Q: Can I use the HCl salt directly in the Buchwald reaction if I add extra base? A: Technically, yes, but it is not recommended for high yields. If you must, use LiHMDS (Lithium Hexamethyldisilazide) as the base (2.5 equiv). The LiHMDS will deprotonate the amine salt instantly and forms LiCl, which is less interfering than other salts. However, the risk of Pd-deactivation remains high.

Q: My product is water-soluble. How do I purify it after the T3P reaction? A: T3P byproducts are water-soluble.[1] If your product is also water-soluble:

  • Evaporate the reaction solvent (EtOAc).

  • Dilute with a minimal amount of DCM.

  • Load directly onto a Reverse-Phase (C18) Flash Column .

  • Elute with Water (0.1% Formic Acid) / Acetonitrile gradient. Do not attempt a liquid-liquid extraction.

Q: I see a second spot on TLC that looks like an isomer. Did I epimerize the amine? A: It is highly unlikely you epimerized the (3S,4R) amine centers under standard coupling conditions. It is more likely you have formed a Rotamer (common in amides) or, if your carboxylic acid partner was chiral, you may have epimerized the acid. Run a Variable Temperature (VT) NMR; if the peaks coalesce, it is a rotamer.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4] Chemical Reviews, 116(19), 11391–11461. Link

  • Patterson, B., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation. Organic Process Research & Development, 15(6). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Technical Support Center: Troubleshooting Aminopyran Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Dissolution Optimization for Aminopyran HCl Salts Support Level: Tier 3 (Senior Application Scientist) Ticket ID: AP-HCL-SOL-001

Introduction: The Aminopyran HCl Paradox

Welcome to the technical support hub for aminopyran hydrochloride salts. As a researcher working with this scaffold, you likely selected the hydrochloride (HCl) salt to improve the aqueous solubility of a lipophilic weak base. However, aminopyran HCl salts frequently exhibit "solubility inversion" —where the salt dissolves poorly in environments where you expect it to thrive (e.g., gastric fluids or saline).

This guide deconstructs the physicochemical mechanics of these failures. We move beyond simple "shake and observe" methods to address the thermodynamic drivers: The Common Ion Effect , pHmax-driven Disproportionation , and Pseudopolymorphism .

Part 1: Dissolution Failure & Solution Chemistry

Q1: Why does my salt precipitate immediately upon addition to simulated gastric fluid (pH 1.2) or normal saline?

Diagnosis: You are observing the Common Ion Effect .[1][2][3][4][5][6] While it is intuitive to think that a lower pH (more acidic) increases the solubility of a weak base, the presence of excess chloride ions (


) in SGF (0.1 M HCl) or Saline (0.9% NaCl) suppresses the solubility of the hydrochloride salt.

The Mechanism: The solubility product (


) of your salt is constant at a given temperature:


When you introduce your salt into a matrix already rich in chloride ions, the equilibrium shifts to precipitate the salt to maintain the


 constant.[6]


Where

is the effective solubility.

Corrective Action:

  • Quantify the Suppression: Measure solubility in water vs. 0.9% NaCl. If the drop is >50%, the common ion effect is the dominant factor.

  • Switch Counter-ions: If the therapeutic indication requires high solubility in saline, consider non-halide salts (e.g., Mesylate, Tosylate) that do not suffer from the common ion effect in physiological chloride media.

Q2: My stock solution is stable at pH 3, but precipitates when diluted into pH 7.4 buffer. Why?

Diagnosis: Salt Disproportionation (Exceeding


).
You have crossed the thermodynamic boundary where the salt is no longer the stable solid phase.

The Mechanism: Every salt-base pair has a specific


  (pH of maximum solubility).[7]
  • Below

    
    :  The solid phase is the Salt.[8] Solubility is governed by 
    
    
    
    and
    
    
    .
  • Above

    
    :  The solid phase is the Free Base.[8] Solubility is governed by the intrinsic solubility of the base (
    
    
    
    ).

For aminopyrans (typically weak bases with


), the 

is often lower than expected (range 3.0–5.0). Diluting into a pH 7.4 buffer instantly converts the dissolved salt into the insoluble free base, causing "crashing out."

Corrective Action:

  • Calculate

    
    :  Use the equation below to determine your safe operating window.
    
    
    
    
  • Formulation Adjustment: If you must work at neutral pH, you cannot rely on the salt's solubility. You must add solubilizers (Cyclodextrins, Surfactants) to increase the intrinsic solubility of the free base (

    
    ), effectively shifting the equilibrium.
    

Part 2: Solid-State Anomalies

Q3: Different batches of the same HCl salt show significantly different dissolution rates. The purity is identical.

Diagnosis: Polymorphism or Hydrate Formation. Aminopyran HCl salts are prone to forming channel hydrates or multiple polymorphs depending on the crystallization solvent and drying rate.

The Mechanism:

  • Anhydrate vs. Hydrate: If your synthesis used water or exposure to humidity, you may have formed a hydrate. Hydrates are typically less soluble in water than their anhydrous counterparts because the crystal lattice is already stabilized by water molecules.

  • Metastable Polymorphs: Rapid precipitation (e.g., crash cooling) often isolates a metastable form with higher apparent solubility. Over time (or in a different batch cooled slowly), this converts to the stable, less soluble form.

Corrective Action:

  • XRPD Overlay: Compare X-Ray Powder Diffraction patterns of the "good" vs. "bad" batches. Look for peak shifts, not just intensity differences.

  • DSC Analysis: Run Differential Scanning Calorimetry. A broad endotherm before the melting point often indicates dehydration (solvate/hydrate), confirming a different solid form.

Part 3: Experimental Protocols

Protocol A: Determination of pHmax (The "Golden Point")

Purpose: To define the exact pH limit where your salt disproportionates into the free base.

  • Preparation: Prepare a supersaturated suspension of the free base in water.

  • Titration: Slowly add 1M HCl while stirring, monitoring pH and turbidity.

  • Equilibration: At the point where the solid phase changes (visual clearing or distinct precipitate change), allow to equilibrate for 24 hours.

  • Measurement: Measure the pH of the supernatant (

    
    ) and filter/dry the solid for XRPD to confirm it is a mixture of Salt + Base.
    
Protocol B: Common Ion Effect Screening

Purpose: To quantify the solubility penalty in physiological fluids.

Solvent MatrixChloride Conc.[2] [M]Target RelevanceAcceptance Criteria
DI Water 0.00BaselineReference (

)
0.1 M HCl 0.10Gastric (Fasted)

0.9% NaCl 0.154IV Saline / Blood

PBS (pH 7.4) ~0.14Intestinal / TissueN/A (Limited by

)

Procedure:

  • Add excess Aminopyran HCl to 5 mL of each solvent.

  • Shake at 37°C for 4 hours.

  • Filter (0.45 µm) and analyze filtrate by HPLC-UV.

  • Critical Step: Measure the pH of the final filtrate. If the pH of the water sample dropped significantly, self-buffering is occurring.

Part 4: Visualizations & Logic

Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for isolating the root cause of solubility failure in aminopyran salts.

SolubilityTroubleshooting Start Solubility Issue Detected CheckMedia Check Dissolution Media Start->CheckMedia IsChloride Is Media High in Cl-? (0.1M HCl, Saline) CheckMedia->IsChloride CommonIon Common Ion Effect (Ksp suppression) IsChloride->CommonIon Yes CheckPH Check Final pH IsChloride->CheckPH No IsAbovePHmax Is pH > pHmax? (Approx pH 4-5) CheckPH->IsAbovePHmax Disproportionation Disproportionation (Salt -> Free Base) IsAbovePHmax->Disproportionation Yes SolidState Analyze Solid State (XRPD / DSC) IsAbovePHmax->SolidState No Polymorph Polymorph/Hydrate Change SolidState->Polymorph Different Pattern

Figure 2: The Solubility-pH Profile (Mechanism)

Caption: The intersection of Salt Ksp (black) and Free Base Solubility (red) defines pHmax.

[4][5][7][8][9][10][11][12][13][14][15][16]

Part 5: References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Miyazaki, T., et al. (1981). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Link

  • Li, S., et al. (2005). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation. Pharmaceutical Research. Link

  • Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid state. Journal of Pharmaceutical Sciences. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: Purification of (3S,4R)-3-Methyloxan-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling reaction mixtures containing (3S,4R)-3-Methyloxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the removal of unreacted (3S,4R)-3-Methyloxan-4-amine. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted (3S,4R)-3-Methyloxan-4-amine from my reaction mixture proving to be difficult?

A1: Primary amines like (3S,4R)-3-Methyloxan-4-amine can be challenging to remove for several reasons. Their basic nature can cause issues with standard silica gel chromatography, leading to streaking and poor separation.[1][2] Furthermore, if your product is also an amine, separation can be complicated due to similar chemical properties. Distillation is often not a viable option, especially if the boiling points of the amine and other components in the mixture are close.[3][4]

Q2: What are the key chemical properties of (3S,4R)-3-Methyloxan-4-amine that I should consider for purification?

PropertyValueSignificance for Purification
pKa (basic) ~9.46[5]This relatively high basicity is the cornerstone of acid-base extraction methods. It indicates that the amine will be readily protonated by a wide range of acids.
Boiling Point ~154-158 °C[5]This moderately high boiling point suggests that distillation may be possible if other reaction components have significantly different boiling points, but it is often not the most practical method.
Water Solubility Predicted to be soluble[5]Its solubility in water, especially when protonated as a salt, is a key factor in the success of aqueous extraction methods.
LogP ~0.654[5]The positive LogP value indicates a slight preference for an organic solvent over water in its neutral state, which is important for the initial dissolution of the reaction mixture.

Q3: Can I use standard silica gel chromatography to remove this amine?

A3: While possible, it is often not recommended for crude purifications containing significant amounts of basic amines. The acidic nature of silica gel can lead to strong interactions with the basic amine, causing tailing, irreversible adsorption, and potential degradation of the amine.[1] If chromatography is necessary, consider using a modified mobile phase containing a small amount of a competing base like triethylamine or ammonium hydroxide to "neutralize" the silica surface.[1][2] Alternatively, using basic alumina or amine-functionalized silica as the stationary phase can be more effective.[1]

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale for two highly effective methods for removing unreacted (3S,4R)-3-Methyloxan-4-amine.

Guide 1: Acid-Base Extraction

This classical and robust technique leverages the basicity of the amine to selectively move it from an organic phase to an aqueous phase.[6][7][8]

Core Principle: The unreacted primary amine is protonated with an acid to form a water-soluble ammonium salt. This salt is then extracted into an aqueous layer, leaving the neutral desired product in the organic layer.

Experimental Workflow: Acid-Base Extraction

start Crude Reaction Mixture in an Organic Solvent (e.g., DCM, EtOAc) add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) to a Separatory Funnel start->add_acid shake Shake Vigorously and Allow Layers to Separate add_acid->shake separate Separate the Organic and Aqueous Layers shake->separate organic_layer Organic Layer: Contains Neutral Product separate->organic_layer Top or Bottom Layer (Depends on Solvent Density) aqueous_layer Aqueous Layer: Contains Protonated Amine Salt separate->aqueous_layer wash_organic Wash Organic Layer with Brine organic_layer->wash_organic optional_recovery Optional: Recover Amine aqueous_layer->optional_recovery dry_organic Dry Organic Layer (e.g., Na2SO4, MgSO4) wash_organic->dry_organic concentrate Concentrate to Obtain Purified Product dry_organic->concentrate basify Basify Aqueous Layer (e.g., with NaOH) optional_recovery->basify extract_amine Extract with Organic Solvent basify->extract_amine

Caption: Workflow for removing a basic amine via acid-base extraction.

Detailed Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

    • Expertise & Experience: The choice of acid and its concentration is important. A 1M solution is generally sufficient to protonate the amine without causing degradation of acid-sensitive functional groups in your desired product.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to fully separate.

  • Separation: Drain the lower layer. The location of the aqueous layer (top or bottom) will depend on the density of the organic solvent used relative to water.

  • Repeat (Optional but Recommended): For highly efficient removal, repeat the acidic wash (steps 2-4) with a fresh portion of the aqueous acid.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine (to remove bulk water). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.

    • Trustworthiness: This self-validating protocol ensures that the final product is free of both the unwanted amine and the acid used for its removal.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine and gently swirling, or by passing the mixture through a pad of celite.

  • Product is Acid-Sensitive: If your desired product contains acid-labile functional groups, you can use a milder acidic solution, such as 10% aqueous copper (II) sulfate. The copper ions will chelate with the primary amine, rendering it water-soluble.[9]

Guide 2: Scavenger Resins

Scavenger resins are functionalized polymers that react with and bind to specific types of molecules, allowing for their removal by simple filtration.[10][11] This method is particularly advantageous for rapid purification and for applications in parallel synthesis.[12]

Core Principle: A solid-supported reagent with a functional group that selectively reacts with primary amines is added to the reaction mixture. After the scavenging reaction is complete, the resin-bound amine is removed by filtration.

Experimental Workflow: Scavenger Resin Purification

start Crude Reaction Mixture in a Suitable Solvent add_resin Add Scavenger Resin (e.g., Isocyanate or Aldehyde Resin) start->add_resin stir Stir or Shake the Mixture (Time varies by resin and substrate) add_resin->stir filter Filter the Mixture stir->filter resin Resin: Unreacted Amine is Bound filter->resin filtrate Filtrate: Contains Purified Product filter->filtrate rinse Rinse Resin with Fresh Solvent resin->rinse combine Combine Filtrate and Rinses filtrate->combine rinse->combine concentrate Concentrate to Obtain Purified Product combine->concentrate

Caption: General workflow for purification using a scavenger resin.

Recommended Scavenger Resins for Primary Amines:

Resin TypeReactive Functional GroupReaction with Primary AmineSelectivity
Isocyanate Resin -N=C=OForms a urea linkageReacts with primary and secondary amines.[12]
Aldehyde Resin -CHOForms an imine, which can be further reduced if desired.Selective for primary amines.[12]
Isatoic Anhydride Resin Isatoic AnhydrideAcylates the amineReacts with primary and secondary amines.[12]
Acetoacetoxy Ethyl Methacrylate (AAEM) Resin AcetoacetateForms an enamineSelective for primary amines in the presence of secondary amines.[13]

Detailed Protocol (Using an Aldehyde Resin for Selectivity):

  • Resin Selection and Preparation: Choose a polystyrene-supported aldehyde resin. Swell the resin in the reaction solvent (e.g., DCM or THF) for approximately 20-30 minutes before use.

  • Addition to Reaction Mixture: Add the swollen scavenger resin to your crude reaction mixture. A common practice is to use a 2-3 fold molar excess of the resin relative to the amount of unreacted (3S,4R)-3-Methyloxan-4-amine.

  • Scavenging: Stir or gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the unreacted amine by a suitable analytical technique (e.g., TLC, LC-MS).

    • Expertise & Experience: The kinetics of scavenging can be influenced by the solvent, temperature, and the steric hindrance of the amine. If scavenging is slow, gentle heating may be applied, provided your desired product is thermally stable.

  • Filtration and Purification: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with several portions of the solvent to ensure complete recovery of your product.

  • Final Product: Combine the filtrate and the washes, and concentrate under reduced pressure to obtain your purified product.

    • Trustworthiness: This method is self-validating as the unwanted reactant is physically removed from the solution, ensuring a clean product.

Troubleshooting:

  • Incomplete Scavenging: If the unreacted amine is still present after an extended period, you may need to add more scavenger resin or consider a more reactive resin type (e.g., an isocyanate resin if selectivity is not an issue).

  • Product Adsorption to Resin: In some cases, the desired product may non-specifically adsorb to the polystyrene backbone of the resin. Thoroughly washing the resin after filtration is crucial to maximize yield.

References

  • ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Combinatorial Chemistry & High Throughput Screening, 2(3), 139-152.
  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Scientific Research Publishing. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing primary amines from an amine-containing stream.
  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (3S,4S)-3-Methyloxan-4-amine Properties. Retrieved from [Link]

  • YouTube. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. Retrieved from [Link]

Sources

Technical Support Center: Purification of (3S,4R)-3-Methyloxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3S,4R)-3-Methyloxan-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of chiral heterocyclic compounds. The unique stereochemistry and the presence of a basic amine group within the oxane (tetrahydropyran) ring present specific challenges that require tailored purification strategies.[1][2]

This document moves beyond generic protocols to provide in-depth, causality-driven troubleshooting advice and frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of (3S,4R)-3-Methyloxan-4-amine derivatives in a practical question-and-answer format.

Issue 1: My amine product is streaking badly or completely retained on a standard silica gel column.

Question: I'm attempting to purify my crude (3S,4R)-3-Methyloxan-4-amine derivative using flash chromatography with a standard silica gel column and a hexane/ethyl acetate solvent system. The product either stays at the baseline or streaks severely down the column, resulting in poor separation and low recovery. What is causing this and how can I fix it?

Root Cause & Explanation: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[3] Silica gel has a high density of surface silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). Your basic amine can undergo a strong acid-base interaction with these silanols, leading to irreversible adsorption or slow, non-uniform elution (tailing/streaking). This interaction effectively prevents clean separation by polarity alone.

Solutions & Scientific Rationale:

  • Mobile Phase Modification (The Quick Fix):

    • What to do: Add a small amount (0.1-1% v/v) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3]

    • Why it works: The added amine is small and volatile, and it effectively "neutralizes" the acidic silanol sites on the silica surface by interacting with them. This minimizes the interaction of your target compound with the stationary phase, allowing it to elute based on polarity as intended, resulting in sharper peaks and better recovery.

  • Alternative Stationary Phases (The Robust Solution):

    • What to do: Switch from standard silica to a less acidic or basic stationary phase.

      • Amine-Functionalized Silica: This is often the best choice. The stationary phase is covalently modified with aminopropyl groups, which masks the acidic silanols and creates a more inert surface for basic analytes.

      • Alumina (Neutral or Basic): Alumina is another alternative to silica. Basic alumina is particularly effective for purifying basic compounds.[4]

    • Why it works: By changing the nature of the stationary phase from acidic to neutral or basic, you eliminate the root cause of the problem—the strong acid-base interaction. This often leads to superior separation with simpler, non-basic solvent systems like hexane/ethyl acetate.

Issue 2: I can't separate the desired (3S,4R) diastereomer from other stereoisomers.

Question: My synthesis produces a mixture of diastereomers (e.g., (3S,4R) and (3S,4S)). Standard flash chromatography isn't resolving them. How can I isolate my target diastereomer with high purity?

Root Cause & Explanation: Diastereomers are stereoisomers that are not mirror images. They have different physical properties, including solubility and interaction with other chiral molecules. However, these differences can be very subtle, making separation by standard chromatography challenging if their overall polarities are too similar.

Solutions & Scientific Rationale:

  • Diastereomeric Salt Crystallization (Classical Resolution):

    • What to do: React your racemic or diastereomeric mixture of the amine with a single enantiomer of a chiral acid (a resolving agent) like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (1S)-(+)-10-camphorsulfonic acid. This forms a pair of diastereomeric salts.[5][6]

    • Why it works: The newly formed salts, such as [(3S,4R)-amine]·[(+)-acid] and [(3S,4S)-amine]·[(+)-acid], are diastereomers of each other. Diastereomers have different solubilities.[6] By carefully choosing the resolving agent and crystallization solvent, one diastereomeric salt will preferentially crystallize from the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration, and the pure amine free base can be regenerated by treatment with a base.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • What to do: Utilize HPLC with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® OD/AD or Chiralpak® IA/IB) are highly effective for separating a wide range of chiral compounds, including amines.[7][8]

    • Why it works: CSPs are coated with a chiral molecule that can form transient, diastereomeric complexes with the enantiomers or diastereomers in your sample. These complexes have different stabilities, causing one stereoisomer to be retained longer on the column than the other, leading to separation.[7] This is the most powerful method for analytical and preparative-scale separation of stereoisomers when crystallization fails.

Issue 3: My purified amine is a hard-to-handle oil and seems to be degrading over time.

Question: After chromatography, my (3S,4R)-3-Methyloxan-4-amine derivative is a viscous oil that is difficult to weigh accurately. It also seems to be discoloring upon storage. How can I obtain a stable, solid product?

Root Cause & Explanation: Many organic amines, particularly those with lower molecular weights, exist as oils or low-melting solids at room temperature. The lone pair of electrons on the nitrogen makes them susceptible to air oxidation, which can lead to discoloration and degradation over time.

Solution & Scientific Rationale:

  • Conversion to a Hydrochloride (HCl) Salt:

    • What to do: Dissolve the purified amine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, add a solution of anhydrous HCl (e.g., HCl in diethyl ether or dioxane) dropwise. The hydrochloride salt will typically precipitate out of the solution as a crystalline solid.

    • Why it works: The basic amine reacts with the strong acid (HCl) to form an ammonium salt (R-NH₃⁺Cl⁻).[9] This salt is an ionic compound, which dramatically increases its melting point and crystallinity compared to the neutral free base. In the salt form, the nitrogen lone pair is protonated, making it much less nucleophilic and significantly less prone to air oxidation. The resulting crystalline solid is generally more stable, non-hygroscopic, and much easier to handle and weigh accurately.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying a new (3S,4R)-3-Methyloxan-4-amine derivative from a crude reaction mixture?

A1: A robust, multi-step approach is recommended. The diagram below outlines a logical decision-making process.

Purification_Workflow Start Crude Reaction Mixture Extraction Aqueous Acid/Base Extraction (e.g., 1M HCl / 1M NaOH) Start->Extraction Decision1 Is the amine the only organic component? Extraction->Decision1 Chromatography Flash Chromatography Decision1->Chromatography No Decision2 Are diastereomers present? Decision1->Decision2 Yes Chromatography->Decision2 Final_Form Is the product a solid and stable? Decision2->Final_Form No Chiral_Sep Chiral HPLC or Diastereomeric Salt Crystallization Decision2->Chiral_Sep Yes Salt_Formation Convert to HCl Salt Final_Form->Salt_Formation No End_Freebase Pure Free Base Final_Form->End_Freebase Yes End_Salt Pure HCl Salt Salt_Formation->End_Salt Chiral_Sep->Final_Form

Caption: Decision workflow for purification.

  • Liquid-Liquid Extraction: Begin with an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with aqueous acid (e.g., 1M HCl). Your basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your amine back into an organic solvent. This is an excellent first-pass purification.

  • Flash Chromatography: Use the guidance from Troubleshooting Issue 1 to select the best stationary and mobile phases to separate your amine from closely related impurities.[3]

  • Stereoisomer Separation (if necessary): If diastereomers are present, employ either chiral HPLC or diastereomeric salt crystallization as detailed in Troubleshooting Issue 2.[5][8]

  • Final Formulation: For stability and ease of handling, convert the final pure amine to its hydrochloride salt.

Q2: How do I choose between normal-phase and reversed-phase chromatography for my compound?

A2: The choice depends on the polarity of your derivative and the impurities you need to remove.

FeatureNormal-Phase ChromatographyReversed-Phase (C18) Chromatography
Stationary Phase Polar (Silica, Alumina, Amine-functionalized)[3]Non-polar (C18 alkyl chains)[4]
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile or Methanol)[4]
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best For... Separating less polar to moderately polar compounds. Good for removing very polar impurities (e.g., salts, starting materials) that will remain at the baseline.Separating polar to moderately non-polar compounds. Excellent for removing non-polar impurities (e.g., "grease") that will be strongly retained.
Consideration for Amines Requires modified silica (e.g., amine-functionalized) or a basic additive (TEA) to prevent tailing.[3]Often requires a mobile phase additive (e.g., TFA or formic acid) to protonate the amine for better peak shape, or a high pH buffer to run it as a free base.

Q3: My compound has both an amine and a hydroxyl group. Which should I be more concerned about during purification?

A3: Both groups can interact with silica gel, but the basic amine is typically the primary cause of problematic chromatography (streaking, retention).[3] The hydroxyl group will contribute to the overall polarity and can hydrogen-bond with silica, but its interaction is less aggressive than the acid-base reaction of the amine. Address the amine's basicity first (e.g., by using an amine-modified column or mobile phase additive), and then fine-tune the solvent polarity to achieve separation based on the combined influence of the hydroxyl and other functional groups.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Amine-Functionalized Silica

This protocol provides a reliable method for purifying basic amines while avoiding the issues associated with standard silica gel.

  • Slurry Preparation: In a beaker, add the required amount of amine-functionalized silica gel to a small amount of your initial, least polar mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Swirl the beaker to create a uniform slurry and quickly pour it into your chromatography column. Open the stopcock to drain the solvent, gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for "dry loading," dissolve the product, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.[4]

  • Elution: Begin eluting with your starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation profile determined by TLC. For example, you might run a gradient from 2% to 40% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Conversion of (3S,4R)-3-Methyloxan-4-amine to its Hydrochloride Salt

This protocol converts an amine from its free base form into a stable, crystalline solid.

  • Dissolution: Dissolve your purified amine free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate (use approximately 10-20 mL of solvent per gram of amine).

  • Acidification: While stirring the solution at room temperature, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt should begin to form almost immediately. Continue adding the HCl solution until no more precipitate is observed. A slight excess is acceptable.

  • Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove all residual solvent. The resulting solid should be a stable, free-flowing powder.[9]

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Kafle, A. (2019). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

  • Blacker, J., & Headley, C. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate. Retrieved from [Link]

  • Shamay, Y., et al. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. Retrieved from [Link]

  • del Pozo, C., & Gustafson, J. L. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Retrieved from [Link]

  • Wang, D., et al. (2025). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. PMC. Retrieved from [Link]

  • Mondal, S., et al. (n.d.). Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20, 7419-7423. Retrieved from [Link]

  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters. Retrieved from [Link]

  • Shemchuk, O., et al. (n.d.). Chiral Resolution via Cocrystallization with Inorganic Salts. Unibo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PMC. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • PubMed. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]

  • MDPI. (2006). Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC. Retrieved from [Link]

  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Retrieved from [Link]

  • Farmacia Journal. (n.d.). AMINO ACIDS BASED CHIRAL IONIC LIQUIDS FOR ENANTIOMER SEPARATION BY CAPILLARY ELECTROPHORESIS. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amine reaction mixtures.
  • National Center for Biotechnology Information. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert- Butylsulfinyl) Imines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Oxan-4-Amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Overview of the Steric Challenge

The oxan-4-amine (tetrahydropyran-4-amine) scaffold is highly prevalent in modern drug discovery due to its favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability1[1]. However, introducing a substituent at the C3 position creates substantial 1,3-diaxial and gauche steric interactions. These interactions severely restrict the trajectory of incoming nucleophiles or metal catalysts at the C4 position, complicating standard synthetic transformations like reductive amination and Buchwald-Hartwig cross-coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers.

G Start 3-Substituted Oxan-4-amine Rxn Target Reaction? Start->Rxn RedAm Reductive Amination Rxn->RedAm BHA Buchwald-Hartwig Cross-Coupling Rxn->BHA TiAdd Use Ti(OiPr)4 or TiCl4 Lewis Acid Additive RedAm->TiAdd Mild/Benchtop RhCat Rh/Ru-Catalyzed High-Pressure System RedAm->RhCat Extreme Sterics PriAmine Primary Amine? BHA->PriAmine SecAmine Secondary Amine? BHA->SecAmine Brett Pd-BrettPhos Catalyst PriAmine->Brett RuPhos Pd-RuPhos Catalyst SecAmine->RuPhos

Workflow for selecting reaction conditions for hindered oxan-4-amines.

Part 1: Troubleshooting Reductive Amination

Q1: Why does direct reductive amination of 3-substituted tetrahydro-4H-pyran-4-ones with bulky amines fail or result in over-reduction using NaBH(OAc)₃? A: In standard reductive amination, the formation of the intermediate imine or iminium ion must occur prior to reduction. When a bulky substituent occupies the C3 position, it sterically blocks the Bürgi-Dunitz approach angle required for the amine to attack the C4-carbonyl 2[2]. Consequently, the equilibrium heavily favors the unreacted ketone. Reducing agents like NaBH(OAc)₃ or NaBH₃CN will then prematurely reduce the ketone to the corresponding 4-hydroxypyran byproduct instead of forming the desired amine 3[3].

Causality & Solution: To bypass this, you must decouple imine formation from reduction. Using a strong Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a water scavenger and an electrophilic activator. It coordinates the carbonyl oxygen, locking the conformation and forcing imine formation even under extreme steric duress 3[3].

Q2: What is the recommended protocol for highly hindered reductive aminations? Below is a self-validating protocol utilizing Ti(OiPr)₄ to drive the reaction forward.

Protocol: Titanium(IV) Isopropoxide-Mediated Reductive Amination
  • Imine Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 3-substituted oxan-4-one (1.0 equiv) and the amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir for 12–24 hours.

    • Self-Validation Step: Remove a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹H NMR or IR spectroscopy. Proceed only when the C=O stretch (~1710 cm⁻¹) is fully replaced by the C=N stretch (~1650 cm⁻¹).

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (2.0 equiv) in small portions to control the exothermic hydride transfer. Stir for an additional 6–12 hours at room temperature.

  • Quench & Workup: Quench cautiously with saturated aqueous NaHCO₃. This will hydrolyze the titanium complex, precipitating insoluble TiO₂ salts as a white solid.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite, washing thoroughly with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Table 1: Comparison of Reducing Agents for Hindered Oxan-4-amines

Reducing AgentLewis Acid Required?ChemoselectivityBest Application
NaBH(OAc)₃ Optional (Yes for hindered)HighStandard secondary/tertiary amines
NaBH₃CN Yes (e.g., Ti(OiPr)₄)ModerateAcid-stable, highly hindered substrates
CO/Rh or H₂/Ru NoVery HighExtreme steric hindrance (e.g., bulky primary amines)

Part 2: Troubleshooting Buchwald-Hartwig Cross-Coupling

Q3: I am attempting a C-N cross-coupling with a 3-substituted oxan-4-amine and an aryl chloride, but I only observe starting material and protodehalogenation. What is going wrong? A: Protodehalogenation is a classic symptom of a failed catalytic cycle where oxidative addition of the aryl halide to the Pd(0) species is successful, but the subsequent amine coordination or reductive elimination is too slow. The sterically encumbered Pd(II) intermediate undergoes β-hydride elimination or reacts with the solvent instead of forming the C-N bond4[5].

Causality & Solution: The ancillary phosphine ligand must possess the exact cone angle and structural flexibility to accommodate the bulky oxan-4-amine while simultaneously forcing reductive elimination. For sterically hindered secondary amines, 6 is the optimal catalyst[6]. The isopropoxy groups on the lower ring of RuPhos provide a smaller steric hindrance at the metal center compared to BrettPhos, allowing the bulky cyclic secondary amine to coordinate effectively 7[7]. Conversely, Pd-BrettPhos is strictly preferred for primary amines 6[6].

Q4: How do I set up a Buchwald-Hartwig coupling for a secondary 3-substituted oxan-4-amine? Use the following validated methodology optimized for bulky dialkylbiaryl phosphine ligands.

Protocol: Pd-RuPhos Catalyzed Buchwald-Hartwig Amination
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 equiv), 3-substituted oxan-4-amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (8 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Self-Validation Step: Maintain a strict 1:2 ratio of Pd metal to RuPhos ligand. Excess ligand prevents the formation of inactive Pd bis-ligand complexes, while insufficient ligand leads to rapid Pd black precipitation.

  • Solvent Addition: Add anhydrous, thoroughly degassed toluene or 1,4-dioxane to achieve a 0.1 M concentration. Degassing is critical as Pd(0)-RuPhos complexes are highly sensitive to oxidation.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat to 85–100 °C in an oil bath for 12–24 hours.

  • Workup: Cool to room temperature. The reaction mixture should appear as a dark, homogenous solution (a sudden color change to purple/black indicates catalyst decomposition) 4[5]. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and residual palladium.

Table 2: Ligand Selection for Buchwald-Hartwig Amination of Oxan-4-amines

LigandTarget Amine TypeCone Angle (Free Ligand)Key Structural Feature
RuPhos Secondary Hindered Amines~201.5°Isopropoxy groups allow flexible Pd coordination
BrettPhos Primary Amines>201.5°Strict steric bulk forces reductive elimination
XPhos General / Less Hindered~212.0°Isopropyl groups on bottom ring

References

  • Tian, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega.[Link]

  • Carsch, K. M., et al. "Crystal structure of the RuPhos ligand." IUCr Journals.[Link]

  • "Reductive Amination Methods Comparison." Scribd.[Link]

  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.[Link]

Sources

Resolving hygroscopicity problems with (3S,4R)-3-Methyloxan-4-amine storage

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: (3S,4R)-3-Methyloxan-4-amine

Welcome to the technical support center for (3S,4R)-3-Methyloxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Here, we provide troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity of your experiments and the stability of your materials.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of (3S,4R)-3-Methyloxan-4-amine.

Q1: What does it mean that (3S,4R)-3-Methyloxan-4-amine is hygroscopic, and why is this a problem?

A1: Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere.[1] For (3S,4R)-3-Methyloxan-4-amine, an amine-based compound, this is a critical parameter to control. Amines, as a class of compounds, are known to be hygroscopic.[2] The absorption of water can lead to several significant problems in a research setting:

  • Inaccurate Weighing: The measured mass of the compound will be artificially inflated by the mass of the absorbed water, leading to the preparation of solutions with lower-than-intended concentrations.[1]

  • Chemical Degradation: Moisture can act as a reactant, potentially leading to hydrolysis or other degradation pathways that compromise the purity and stability of the compound.[3][4] For active pharmaceutical ingredients (APIs), such degradation can reduce efficacy and shelf life.[3]

  • Physical State Alteration: The absorption of water can cause the fine powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]

Q2: What are the visual signs that my sample of (3S,4R)-3-Methyloxan-4-amine has absorbed moisture?

A2: A high-purity, dry sample should appear as a free-flowing powder or crystalline solid. The first visual indication of moisture absorption is typically a change in the physical state of the powder. You may observe:

  • Minor Clumping: The powder begins to form small, easily broken aggregates.

  • Caking: The powder forms a solid, hard mass that is difficult to break apart.

  • Wet Appearance or Deliquescence: In cases of significant moisture uptake, the solid may appear damp or even begin to dissolve into a liquid or slurry.[1]

Q3: What are the definitive recommended storage conditions for this compound?

A3: To maintain the integrity of (3S,4R)-3-Methyloxan-4-amine, it is imperative to store it under controlled conditions that minimize exposure to atmospheric moisture. The following conditions are recommended:

  • Container: Store in a tightly sealed container made of a non-reactive material such as amber glass or high-density polyethylene (HDPE).[2]

  • Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under a dry, inert atmosphere (e.g., nitrogen or argon) is best practice.

  • Environment: The container should be placed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[5][6] A dedicated desiccator containing a fresh desiccant (e.g., silica gel or molecular sieves) provides an excellent secondary barrier against moisture.[5][7]

Q4: My laboratory doesn't have a glovebox. How can I handle the compound to minimize moisture exposure?

A4: While a glovebox provides the ideal environment, you can still minimize moisture exposure with careful technique in a low-humidity environment:

  • Preparation is Key: Have all necessary equipment (spatulas, weigh boats, vials, solvents) clean, dry, and ready before opening the primary container.

  • Work Quickly: Minimize the time the container is open to the atmosphere. Perform weighing and transfer operations as swiftly as possible.

  • Use a Desiccator: Allow the primary container to equilibrate to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold powder. After dispensing, securely reseal the container and return it to the desiccator.[7]

  • Aliquot for Future Use: To avoid repeatedly opening the main stock container, consider aliquoting the powder into smaller, single-use vials under the driest conditions possible.[1]

Q5: How can I accurately determine the water content of my sample?

A5: The most widely accepted and accurate method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[8][][10] This technique is highly specific to water and can quantify moisture levels from parts-per-million (ppm) to 100%.[] Both volumetric and coulometric KF titration methods are suitable, with coulometry being particularly sensitive for samples with very low water content.[11] This analysis is crucial for validating the quality of a new batch or a sample that is suspected of moisture contamination.

Q6: What are the potential consequences of using a moisture-contaminated sample in my drug development research?

A6: Using a moisture-contaminated sample can have profound negative impacts on research outcomes. Water can influence the stability, efficacy, and processing properties of active pharmaceutical ingredients (APIs) and excipients.[12] Key consequences include:

  • Erroneous Stoichiometry: Inaccurate weighing leads to incorrect molar ratios in reactions, affecting yield and purity.

  • Altered Reaction Kinetics: The presence of water can change the solvent environment, potentially altering reaction rates or promoting unwanted side reactions.

  • Inconsistent Bioassay Results: If the true concentration of the active compound is lower than calculated, it will lead to misleading dose-response curves and inaccurate potency measurements.

  • Failed Stability Studies: The presence of excess moisture can accelerate the degradation of the API, leading to failed stability assessments and a misunderstanding of the compound's true shelf life.[3]

Troubleshooting Guide: Hygroscopicity Issues

This guide provides a systematic approach to identifying and resolving problems arising from the hygroscopic nature of (3S,4R)-3-Methyloxan-4-amine.

Problem 1: The powder is no longer free-flowing and has formed clumps or a solid cake.

This is a clear indication of significant moisture absorption. The appropriate course of action depends on the severity of the issue and the sensitivity of your application.

The following decision tree illustrates the recommended workflow for assessing and handling a sample that shows physical signs of moisture uptake.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Assess Sample Appearance free_flowing Free-Flowing Powder start->free_flowing clumped Clumped or Caked start->clumped proceed Proceed with Careful Handling (Use Desiccator) free_flowing->proceed assess_severity Assess Severity clumped->assess_severity minor_clumping Minor, Easily Broken Clumps assess_severity->minor_clumping severe_caking Severe Caking / Wet Appearance assess_severity->severe_caking use_non_critical Option 1: Use for non-critical applications (e.g., preliminary screens). minor_clumping->use_non_critical prepare_stock Option 2 (Recommended): Prepare a stock solution of the entire batch and determine the exact concentration analytically (e.g., by HPLC or qNMR against a standard). minor_clumping->prepare_stock kf_titration Perform Karl Fischer Titration to Quantify Water Content. severe_caking->kf_titration decision Is water content acceptable for intended use? kf_titration->decision correct_weight Yes: Correct future weighings based on known water content. decision->correct_weight Yes discard No: Discard the sample to avoid compromising critical experiments. decision->discard No

Caption: Decision workflow for handling potentially hygroscopic samples.

Problem 2: I am observing inconsistent results or lower-than-expected activity in my experiments.

If you are confident in your experimental technique, the issue may lie with the integrity of your starting material. Uncontrolled moisture absorption is a primary cause of such inconsistencies.

Moisture does not simply add weight; it actively compromises the chemical's integrity, leading to a cascade of experimental errors.

G cluster_0 cluster_1 cluster_2 cluster_3 moisture Atmospheric Moisture compound (3S,4R)-3-Methyloxan-4-amine moisture->compound exposure absorption Hygroscopic Absorption compound->absorption weighing_error Inaccurate Weighing (Mass increases, true compound amount is lower) absorption->weighing_error degradation Chemical Degradation (e.g., Hydrolysis) absorption->degradation property_change Altered Physical Properties (Solubility, Reactivity) absorption->property_change final_impact Compromised Experimental Integrity (Poor Reproducibility, Inaccurate Data) weighing_error->final_impact degradation->final_impact property_change->final_impact

Caption: The cascading impact of moisture on experimental outcomes.

Recommended Actions:

  • Audit Handling Procedures: Review your lab's standard operating procedures for handling hygroscopic materials. Ensure all users are trained on best practices.

  • Quantify Water Content: Perform a Karl Fischer titration on an aliquot of your current stock to determine the precise water content.[10]

  • Qualify with a Standard: If possible, run a small-scale, well-characterized reaction or assay and compare the performance of your current batch against a new, unopened batch or a certified reference standard.

Protocols

Protocol 1: Recommended Procedure for Weighing

This protocol minimizes moisture exposure during the critical weighing step.

  • Equilibration: Place the sealed primary container of (3S,4R)-3-Methyloxan-4-amine inside a desiccator at room temperature for at least 30 minutes before use.

  • Preparation: Place a clean, dry weighing vessel (e.g., a glass vial) on the analytical balance and tare the mass.

  • Dispensing: In a low-humidity environment, briefly open the primary container. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the tared vessel.

  • Sealing: Immediately and securely reseal the primary container and the weighing vessel.

  • Weighing: Record the stable mass of the sealed weighing vessel containing the powder.

  • Storage: Return the primary container to the desiccator for storage.[5][7]

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This is a generalized protocol; parameters should be optimized for your specific instrument.

  • Instrument Preparation: Add fresh, neutralized methanol to the titration vessel. Titrate to the electrometric endpoint with the Karl Fischer reagent to ensure the solvent is dry.[8]

  • Titer Determination: Accurately weigh a suitable water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. Titrate to the endpoint. Calculate the water equivalence factor (F) of the reagent in mg/mL.[8]

  • Sample Analysis: a. Accurately weigh an appropriate amount of (3S,4R)-3-Methyloxan-4-amine sample. b. Quickly transfer the sample into the titration vessel. c. Allow the sample to dissolve and stir for 1 minute.[8] d. Titrate with the Karl Fischer reagent to the electrometric endpoint. Record the volume of titrant consumed.

  • Calculation:

    • Water Content (%) = (Volume of KF reagent (mL) × F (mg/mL)) / (Sample weight (mg)) × 100

Data Summary

ParameterRecommended ConditionRationale
Primary Container Tightly sealed, amber glass or HDPE bottle.Prevents direct exposure to air and moisture; protects from light.[2]
Storage Temperature Ambient (18-25 °C) or as specified by the manufacturer.Avoids temperature fluctuations that can drive moisture into the container.[2]
Storage Atmosphere Dry, inert gas (Nitrogen or Argon) overlay.Displaces moist air from the container headspace.[5]
Secondary Storage Laboratory desiccator with active desiccant.Provides a low-humidity environment as a secondary barrier.[7]
Relative Humidity (RH) Store in an environment with controlled low humidity (<40% RH).Minimizes the driving force for moisture absorption.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • Safety Data Sheet. (2015, June 11). Chemtron Supply Corporation. Retrieved from [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach. (n.d.). PPD. Retrieved from [Link]

  • Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. (2024, August 26). Canadian Scientific Lab Systems. Retrieved from [Link]

  • Safety Data Sheet: (4-Methyloxan-4-yl)methanamine hydrochloride. (2025, January 14). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved from [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). DFE Pharma. Retrieved from [Link]

  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve. Retrieved from [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. (2019, February 25). ResearchGate. Retrieved from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved from [Link]

  • Tackling Moisture Challenges in Solid Dosage Manufacturing. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

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Minimizing side reactions when using (3S,4R)-3-Methyloxan-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3S,4R)-3-Methyloxan-4-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing side reactions during its use in chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently and successfully incorporate this versatile building block into your synthetic workflows.

Introduction to (3S,4R)-3-Methyloxan-4-amine HCl

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a chiral cyclic amine that serves as a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its defined stereochemistry and the presence of the oxane ring make it an attractive component for introducing specific conformational constraints and polarity into target compounds.

The most common application of this amine is in amide bond formation , a cornerstone reaction in the synthesis of pharmaceuticals.[1][2] However, as with any chemical transformation, the potential for side reactions exists. This guide will focus on proactively addressing these challenges to ensure high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with (3S,4R)-3-Methyloxan-4-amine HCl is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion in amide coupling reactions involving this amine hydrochloride salt typically stems from two primary issues: inefficient liberation of the free amine and suboptimal activation of the carboxylic acid.

  • Inefficient Free Amine Generation: (3S,4R)-3-Methyloxan-4-amine is supplied as a hydrochloride salt to enhance its stability and shelf-life.[3] The amine is protonated and therefore not nucleophilic. For the reaction to proceed, a base must be added to neutralize the HCl salt and generate the free amine in situ.

    • Troubleshooting:

      • Choice of Base: Use a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. DIPEA is often preferred as it is less likely to cause side reactions.[4]

      • Stoichiometry of Base: Ensure at least one equivalent of base is used to neutralize the HCl salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to also neutralize any acidic impurities. However, a large excess of base can sometimes promote side reactions like racemization of the carboxylic acid.[4]

  • Suboptimal Carboxylic Acid Activation: The carboxylic acid must be activated to form a reactive intermediate that readily undergoes nucleophilic attack by the amine.[1][5]

    • Troubleshooting:

      • Coupling Reagents: A variety of coupling reagents are available. For sterically hindered amines or sensitive substrates, phosphonium-based reagents like BOP or PyBOP, or aminium/uronium reagents like HATU or HBTU, often provide higher yields and faster reaction times compared to carbodiimides like EDC or DCC.[1][4]

      • Additives: When using carbodiimide coupling reagents (EDC or DCC), the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended. These additives form a more reactive activated ester intermediate and can suppress side reactions.[6]

Q2: I am observing a significant amount of an N-acylurea byproduct in my reaction mixture when using EDC as a coupling reagent. How can I prevent this?

A2: The formation of a stable N-acylurea byproduct is a well-documented side reaction when using carbodiimide coupling reagents like EDC or DCC.[4] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges to the N-acylurea before it can be intercepted by the amine.

  • Mechanism of N-Acylurea Formation:

    G cluster_0 Desired Pathway cluster_1 Side Reaction CarboxylicAcid R-COOH OAcyIisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->OAcyIisourea + EDC EDC EDC Amide Desired Amide Product OAcyIisourea->Amide + Amine Amine (3S,4R)-3-Methyloxan-4-amine NAcylurea N-Acylurea (Byproduct) OAcyIisourea_side O-Acylisourea OAcyIisourea_side->NAcylurea Intramolecular Rearrangement

    Figure 1. Competing pathways in carbodiimide-mediated amide coupling.
  • Preventative Measures:

    • Use of Additives: As mentioned in Q1, the inclusion of HOBt or Oxyma is crucial. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[6]

    • Reaction Temperature: This side reaction is often temperature-dependent.[4] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress the rate of the intramolecular rearrangement.

    • Order of Addition: Pre-activating the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) before adding the amine can sometimes be beneficial.

Q3: My chiral carboxylic acid is racemizing during the coupling reaction. What conditions can I use to preserve its stereochemical integrity?

A3: Racemization is a critical concern when coupling chiral carboxylic acids, particularly N-protected amino acids.[1][4] The activation process can lead to the formation of an oxazolone intermediate, which can tautomerize and lose its stereochemical information.

  • Strategies to Minimize Racemization:

    • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally considered superior to carbodiimides in suppressing racemization.[4]

    • Base Selection: The choice and amount of base are critical. A strong, sterically hindered base like DIPEA is often used. However, in cases of severe racemization risk, a weaker base such as N-methylmorpholine (NMM) or sym-collidine may be a better choice.[4] Use the minimum amount of base necessary.

    • Solvent: The polarity of the solvent can influence racemization. Aprotic polar solvents like DMF or NMP are common, but in some cases, less polar solvents like dichloromethane (DCM) or acetonitrile may reduce racemization.

    • Temperature Control: As with many side reactions, maintaining a low temperature (e.g., starting at 0 °C and slowly warming to room temperature) is a key strategy to minimize racemization.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the amine HCl salt. 2. Ineffective carboxylic acid activation. 3. Degradation of coupling reagent.1. Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) are used. 2. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP). If using EDC/DCC, add HOBt or Oxyma. 3. Use fresh, high-purity coupling reagents. Store them under inert gas and desiccated conditions.
Formation of N-Acylurea Byproduct Intramolecular rearrangement of the O-acylisourea intermediate (with EDC/DCC).1. Add 1.0-1.2 equivalents of HOBt or Oxyma. 2. Maintain a low reaction temperature (0 °C to RT).
Racemization of Chiral Carboxylic Acid Formation of an oxazolone intermediate.1. Use HATU or HBTU instead of carbodiimides. 2. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA. 3. Keep the reaction temperature low.
Difficult Purification (Removal of Byproducts) 1. Use of DCC results in insoluble DCU byproduct. 2. Excess coupling reagent or HOBt.1. If possible, use EDC, as the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash. 2. Perform an aqueous workup with dilute acid (to remove basic impurities) and dilute base (to remove acidic impurities like unreacted carboxylic acid and HOBt).

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for general-purpose amide coupling and is particularly useful for minimizing racemization.

  • To a solution of the carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add (3S,4R)-3-Methyloxan-4-amine HCl (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This is a cost-effective method suitable for many applications, with specific steps to minimize side reactions.

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and (3S,4R)-3-Methyloxan-4-amine HCl (1.2 eq) in an aprotic solvent (e.g., DCM or DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.

Logical Workflow for Troubleshooting

G start Reaction Issue Identified q1 Is the conversion low? start->q1 q2 Is an N-acylurea byproduct observed? q1->q2 No a1_base Check Base: - Use DIPEA or TEA - Ensure ≥1.1 eq. q1->a1_base Yes q3 Is racemization of the carboxylic acid occurring? q2->q3 No a2 Add HOBt/Oxyma Lower reaction temperature to 0°C q2->a2 Yes a3 Use HATU/HBTU Use weaker base (NMM) Lower reaction temperature q3->a3 Yes end Optimized Reaction q3->end No a1_coupling Enhance Activation: - Use HATU/PyBOP - Add HOBt/Oxyma if using EDC a1_base->a1_coupling a1_coupling->end a2->end a3->end

Figure 2. Decision tree for troubleshooting amide coupling reactions.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (3S,4S)-3-Methyloxan-4-amine. Toxics Release Inventory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025, January 14). Safety Data Sheet: (4-Methyloxan-4-yl)methanamine hydrochloride. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 21(15), 4432–4435. [Link]. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

Technical Support Center: Optimization of pH for (3S,4R)-3-Methyloxan-4-amine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the pH conditions for the liquid-liquid extraction of (3S,4R)-3-Methyloxan-4-amine. Below, you will find fundamental principles, a step-by-step experimental protocol, and detailed troubleshooting advice to ensure efficient and selective extraction.

Section 1: Fundamental Principles - The Critical Role of pH and pKa

The extraction of an ionizable compound like (3S,4R)-3-Methyloxan-4-amine is fundamentally governed by its acid-base properties and the pH of the aqueous phase. As an amine, this compound can exist in two forms: a neutral, free base form (R-NH₂) and a protonated, cationic form (R-NH₃⁺).

  • Free Base (R-NH₂): This form is uncharged and lipophilic, making it more soluble in organic solvents.

  • Protonated Form (R-NH₃⁺): This form is charged and hydrophilic, making it more soluble in aqueous solutions.

The equilibrium between these two forms is dictated by the pKa of the amine's conjugate acid and the pH of the aqueous solution, a relationship described by the Henderson-Hasselbalch equation.[1][2] To efficiently extract the amine into an organic solvent, the goal is to maximize the concentration of the neutral free base. Conversely, to remove the amine from an organic layer with an aqueous wash, conditions should favor the charged, protonated form.[3][4]

pKa of (3S,4R)-3-Methyloxan-4-amine

The Rule of Thumb for pH Adjustment

A general principle in extraction is to adjust the pH of the aqueous phase to be at least 2 pH units away from the pKa of the compound of interest.[6]

  • For extraction into an organic solvent: The pH of the aqueous phase should be at least 2 units above the pKa of the amine's conjugate acid (e.g., pH ≥ 12.5, based on an estimated pKa of 10.5). This ensures that the amine is predominantly in its neutral, organic-soluble form.

  • For extraction into an aqueous solvent (wash step): The pH of the aqueous phase should be at least 2 units below the pKa (e.g., pH ≤ 8.5). This protonates the amine, rendering it water-soluble.

Distribution Coefficient (LogD)

The effect of pH on extraction efficiency is quantified by the distribution coefficient, LogD.[7][8] LogD is the ratio of the total concentration of the compound (both ionized and un-ionized forms) in the organic phase to its total concentration in the aqueous phase at a specific pH. For a basic compound like our amine, LogD increases as the pH of the aqueous phase increases.[9]

Section 2: Experimental Protocol for pH Optimization

This protocol provides a systematic approach to determine the optimal pH for extracting (3S,4R)-3-Methyloxan-4-amine.

Objective: To identify the aqueous phase pH that provides the highest recovery of (3S,4R)-3-Methyloxan-4-amine in a selected organic solvent.

Materials:

  • (3S,4R)-3-Methyloxan-4-amine sample

  • Selected organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate, MTBE)

  • Aqueous buffer solutions at various pH values (e.g., pH 9, 10, 11, 12, 13)

  • Strong base (e.g., 1M NaOH) and strong acid (e.g., 1M HCl) for pH adjustment

  • Separatory funnels

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or GC-MS)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (3S,4R)-3-Methyloxan-4-amine of a known concentration in the chosen organic solvent.

  • pH Adjustment of Aqueous Phase: Prepare a series of aqueous solutions with different pH values using appropriate buffers. For the target pH range (9-13), phosphate or carbonate buffers can be used. Verify the pH of each buffer solution with a calibrated pH meter.

  • Liquid-Liquid Extraction:

    • In a separatory funnel, combine a known volume of the amine stock solution with an equal volume of one of the prepared aqueous buffer solutions.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely.

  • Sample Collection:

    • Carefully drain the organic layer into a clean, labeled vial.

    • Add a small amount of a drying agent like anhydrous sodium sulfate to remove any residual water.

  • Quantification:

    • Analyze the concentration of the amine in the dried organic phase using a pre-validated analytical method.

  • Data Analysis:

    • Calculate the percent recovery for each pH point.

    • Plot the percent recovery versus the pH of the aqueous phase to identify the optimal pH.

Expected Results:

The recovery of the amine in the organic phase is expected to increase significantly as the pH of the aqueous phase rises above the pKa of the amine.

Aqueous Phase pH% Recovery in Organic Solvent (Hypothetical)
9.035%
10.060%
11.085%
12.098%
13.0>99%

Section 3: Troubleshooting Guide

Q: My extraction yield is consistently low, even at high pH. What are the likely causes?

A: Several factors beyond pH could be contributing to low recovery:

  • Insufficient Mixing: Ensure vigorous shaking during the extraction to maximize the surface area between the two phases, allowing for efficient mass transfer.

  • Incorrect Solvent Choice: The polarity of the organic solvent plays a key role.[10] If the amine has some polar character, a slightly more polar solvent might be necessary. Consider screening solvents like ethyl acetate or dichloromethane.

  • Insufficient Phase Ratio: To achieve high recovery, a higher ratio of organic solvent to the aqueous sample may be needed. A ratio of 7:1 (organic:aqueous) is often considered a good starting point for optimization.[11]

  • Compound Degradation: Although unlikely for this compound under basic conditions, confirm the stability of your amine at the tested pH values, especially if the extraction process is lengthy.

Q: I am observing a stable emulsion during extraction. How can I resolve this?

A: Emulsion formation is a common issue, particularly when dealing with amines that can act as surfactants. Here are several techniques to break an emulsion:[12][13]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[6]

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[14]

  • Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can help to break the emulsion.[13]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion.[12]

Q: My final product is contaminated with acidic or basic impurities. How can I use pH to improve purity?

A: This is a classic application of pH control in extraction.

  • To Remove Acidic Impurities: Before extracting your amine at high pH, perform a wash of the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate, pH ~8.5). This will deprotonate acidic impurities, pulling them into the aqueous layer, while your amine (at this pH, still mostly protonated) will have limited solubility in the organic phase.[6]

  • To Remove Neutral Impurities: After extracting your amine into the organic phase at high pH, you can perform a "back extraction." Add a fresh acidic aqueous solution (e.g., pH < 8.5) to the organic layer. This will protonate your amine, pulling it into the new aqueous layer and leaving neutral impurities behind in the organic phase. You can then re-isolate your amine by basifying the aqueous layer and extracting with fresh organic solvent.[11]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ideal pH range for extracting (3S,4R)-3-Methyloxan-4-amine into an organic solvent?

A: Based on the estimated pKa of 9.5-10.5, the ideal pH for extraction into an organic solvent is pH 12 or higher . At this pH, the amine will be almost entirely in its neutral, lipophilic form.

Q: How do I choose the right organic solvent for my extraction?

A: The choice of solvent depends on the polarity of your compound and the impurities you are trying to remove. A good starting point is to use a solvent in which your compound is highly soluble but immiscible with water. Common choices include dichloromethane, ethyl acetate, and methyl tert-butyl ether (MTBE). The principle of "like dissolves like" is a good guide; match the polarity of the solvent to your analyte.[10]

Q: Can I use a strong base like NaOH to adjust the pH instead of a buffer?

A: Yes, for achieving a high pH (e.g., 12-13), direct addition of a strong base like sodium hydroxide is common and effective. Buffers are more critical when you need to maintain a stable pH in a specific, narrow range, especially closer to the pKa of the compound.

Q: How does temperature affect the extraction?

A: Temperature can influence the solubility of the amine in both phases and can affect the partition coefficient. In most lab-scale extractions, this is performed at ambient temperature. If you are experiencing issues, it is a parameter that can be investigated, but pH and solvent choice are typically more impactful.

Section 5: Visualization

Troubleshooting Workflow for Amine Extraction

The following diagram outlines a decision-making process for troubleshooting common issues during the liquid-liquid extraction of amines.

TroubleshootingWorkflow Start Start: Low Extraction Yield Check_pH Is aqueous pH > (pKa + 2)? Start->Check_pH Adjust_pH Action: Increase pH of aqueous phase (e.g., pH 12-13) Check_pH->Adjust_pH No Check_Solvent Is the organic solvent optimal? Check_pH->Check_Solvent Yes Adjust_pH->Check_pH Screen_Solvents Action: Screen alternative solvents (e.g., DCM, EtOAc, MTBE) Check_Solvent->Screen_Solvents No Check_Mixing Is mixing adequate? Check_Solvent->Check_Mixing Yes Screen_Solvents->Check_Solvent Increase_Mixing Action: Increase shaking time/vigor or consider mechanical stirring Check_Mixing->Increase_Mixing No Check_Emulsion Is an emulsion present? Check_Mixing->Check_Emulsion Yes Increase_Mixing->Check_Mixing Break_Emulsion Action: Add brine, centrifuge, or gently swirl instead of shaking Check_Emulsion->Break_Emulsion Yes Success Yield Improved Check_Emulsion->Success No Break_Emulsion->Success

Caption: Troubleshooting Decision Tree for Low Extraction Yield.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. Retrieved from [Link]

  • Canadian Discovery Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Smart Fluid Internacional. (n.d.). Emulsion Breakers. Retrieved from [Link]

  • RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Log D analysis using dynamic approach. Retrieved from [Link]

  • ResearchGate. (2017, May 15). What is logP and log D? what are they used? what is the effect of PH on log D. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • National Institutes of Health. (2021, October 13). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Conversion Rates in Aminopyran Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminopyran functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your reactions.

Understanding the Aminopyran Functionalization Reaction

Aminopyran scaffolds are privileged structures in medicinal chemistry. Their synthesis, often achieved through multicomponent reactions (MCRs), is prized for its efficiency in building molecular complexity in a single step.[1] A common and efficient method for synthesizing 2-amino-4H-pyrans involves a one-pot, three-component reaction between an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as dimedone.[1][2]

The generally accepted mechanism for this transformation begins with a Knoevenagel condensation between the aldehyde and malononitrile.[1][3] This is followed by a Michael addition of the enolized C-H activated carbonyl compound. The final step is an intramolecular cyclization and subsequent protonation to yield the desired 2-amino-4H-pyran.[1]

Aminopyran_Formation_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Intramolecular Cyclization Aldehyde Aldehyde Arylidiene_Malononitrile Arylidiene_Malononitrile Aldehyde->Arylidiene_Malononitrile + Malononitrile Malononitrile Malononitrile Intermediate Intermediate Arylidiene_Malononitrile->Intermediate + Dimedone Dimedone Dimedone Aminopyran_Product Aminopyran_Product Intermediate->Aminopyran_Product Cyclization + Protonation

Caption: General mechanism of aminopyran formation.

Troubleshooting Common Issues: A Question-and-Answer Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low, or the reaction is not going to completion. What are the likely causes and how can I fix this?

Low conversion is a frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.[4][5]

A1: Initial Checks & Root Cause Analysis

  • Reagent Purity: Impurities in starting materials can inhibit the catalyst or lead to side reactions. Verify the purity of your aldehydes, malononitrile, and active methylene compound.

  • Stoichiometry: Ensure accurate measurement of all reactants. An excess of one component may not always drive the reaction forward and could complicate purification.

  • Reaction Conditions: Suboptimal temperature, reaction time, and solvent can all lead to poor yields.[4][5]

A2: Optimizing Reaction Parameters

ParameterTroubleshooting ActionRationale
Catalyst If using a catalyst, ensure it is active. Consider increasing the catalyst loading, but be mindful of potential side reactions.[5][6] For some syntheses, a basic catalyst is crucial for the initial Knoevenagel condensation.[1]The catalyst is essential for facilitating the key steps of the reaction mechanism.
Temperature Some reactions require heating to overcome activation energy barriers.[6] Conversely, excessive heat can lead to degradation of starting materials or products.[4] Perform small-scale experiments at different temperatures to find the optimum.Temperature directly influences reaction kinetics.
Solvent The choice of solvent can significantly impact reaction rates and yields.[7][8] For multicomponent reactions, polar aprotic solvents like ethanol or solvent-free conditions have proven effective.[1][9]The solvent affects the solubility of reactants and can influence the stability of intermediates.
Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[10][11]Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to byproduct formation.

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Sources

Validation & Comparative

A Comparative Guide to the H-NMR and C-NMR Spectral Analysis of (3S,4R)-3-Methyloxan-4-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3S,4R)-3-Methyloxan-4-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative perspective, contextualizing the spectral features within the broader landscape of structural elucidation techniques. We will explore the theoretical underpinnings of the expected spectral data, provide a robust experimental protocol for data acquisition, and compare the utility of NMR with alternative analytical methods for chiral amines.

The Critical Role of Structural Elucidation in Pharmaceutical Development

In the journey of a drug molecule from discovery to clinical application, unambiguous structural confirmation is a cornerstone of safety and efficacy. For chiral molecules such as (3S,4R)-3-Methyloxan-4-amine HCl, a precise understanding of its three-dimensional architecture is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. NMR spectroscopy stands as a primary tool for elucidating the structure of organic molecules in solution, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted Spectral Analysis of (3S,4R)-3-Methyloxan-4-amine HCl

The structure of (3S,4R)-3-Methyloxan-4-amine HCl is as follows:

The (3S,4R) stereochemistry dictates a trans relationship between the methyl group at C3 and the amino group at C4. In a chair conformation of the tetrahydropyran ring, this would preferentially place both bulky substituents in equatorial positions to minimize steric strain.

Predicted ¹H-NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the number of stereochemically distinct protons and their scalar couplings. The protonation of the amine group to form the ammonium salt will lead to a downfield shift of adjacent protons.[3] The expected signals are:

  • -NH₃⁺ protons: A broad singlet is expected, typically in the range of 7.0-9.0 ppm. The exact chemical shift and broadness will be dependent on the solvent, concentration, and temperature, due to chemical exchange with residual water and quadrupolar broadening from the nitrogen atom.

  • Ring Protons (H2, H5, H6): The protons on the carbons adjacent to the ring oxygen (C2 and C6) will be the most deshielded of the ring methylene protons, appearing in the range of 3.5-4.5 ppm. The axial and equatorial protons at each of these positions will be distinct and will exhibit both geminal and vicinal coupling.

  • H3 and H4: These methine protons are directly attached to the stereocenters.

    • H4 (CH-NH₃⁺): This proton, being adjacent to the electron-withdrawing ammonium group, will be shifted downfield, likely in the 3.0-3.5 ppm range. It will be coupled to the protons on C5 and to H3.

    • H3 (CH-CH₃): This proton will be coupled to the protons on C2, H4, and the methyl group protons. Its chemical shift is expected in the 1.8-2.5 ppm range.

  • Methyl Protons (-CH₃): The methyl group at C3 will appear as a doublet due to coupling with H3, likely in the 0.9-1.2 ppm range.

Coupling Constants (J-values): The vicinal coupling constants between adjacent protons on the tetrahydropyran ring will be crucial for confirming the trans-diequatorial arrangement of the substituents. We would expect large trans-diaxial couplings (³J ≈ 8-12 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) for the ring protons.[4]

Predicted ¹³C-NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

  • C2 and C6: These carbons, bonded to the electronegative oxygen atom, will be the most downfield of the aliphatic carbons, appearing in the range of 65-75 ppm.

  • C4 (C-NH₃⁺): This carbon will also be shifted downfield due to the attached ammonium group, with an expected chemical shift in the 50-60 ppm range.

  • C3 (C-CH₃): The chemical shift of this carbon will be influenced by the methyl and adjacent amino group, likely appearing in the 30-40 ppm range.

  • C5: This methylene carbon is expected to have a chemical shift in the 25-35 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, expected in the 15-20 ppm range.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is contingent on meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation
  • Solvent Selection: A deuterated solvent that readily dissolves the hydrochloride salt is required. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are common choices for amine salts. For this guide, we will proceed with D₂O.

  • Concentration: Weigh approximately 5-10 mg of (3S,4R)-3-Methyloxan-4-amine HCl for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]

  • Referencing: Tetramethylsilane (TMS) is not soluble in D₂O. An external standard or an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be used to reference the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For enhanced structural elucidation, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive structural characterization.

Analytical TechniqueInformation ProvidedAdvantages for (3S,4R)-3-Methyloxan-4-amine HClLimitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information in solution.Provides a complete picture of the molecule's structure and the relative orientation of the methyl and amino groups.May require 2D experiments for full assignment of complex spectra. Lower sensitivity compared to mass spectrometry.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can confirm the molecular formula.Does not provide information on stereochemistry.
Circular Dichroism (CD) Spectroscopy Information about the absolute configuration of chiral molecules.[6][7]Directly probes the chirality of the molecule. Can be used to confirm the enantiomeric purity.[6]Requires a chromophore near the stereocenter for a strong signal. Interpretation can be complex.
X-ray Crystallography Precise three-dimensional structure in the solid state.[8]Provides an unambiguous determination of the absolute and relative stereochemistry.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.
NMR with Chiral Derivatizing Agents (CDAs) Allows for the differentiation of enantiomers in a racemic mixture.[4]Reaction with a chiral agent like Mosher's acid creates diastereomers with distinct NMR spectra, enabling quantification of enantiomeric excess.[4]Requires chemical modification of the analyte and introduces another chiral center, potentially complicating the spectrum.

Data Summary

The following table summarizes the predicted NMR spectral data for (3S,4R)-3-Methyloxan-4-amine HCl.

¹H-NMR Predicted Chemical Shift (ppm)Predicted MultiplicityCoupling to
-NH₃⁺7.0 - 9.0broad singlet-
H2, H63.5 - 4.5multipletsH2', H6', H3, H5
H43.0 - 3.5multipletH3, H5
H31.8 - 2.5multipletH2, H4, -CH₃
H51.5 - 2.2multipletsH4, H6
-CH₃0.9 - 1.2doubletH3
¹³C-NMR Predicted Chemical Shift (ppm)
C2, C665 - 75
C450 - 60
C330 - 40
C525 - 35
-CH₃15 - 20

Visualizing the Workflow

The process of NMR spectral analysis can be visualized as a logical workflow, from initial sample handling to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound B Select & Add Deuterated Solvent A->B C Dissolve Sample B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, Shim E->F G Acquire 1D Spectra (¹H, ¹³C, DEPT) F->G H Acquire 2D Spectra (COSY, HSQC) G->H I Process Spectra (FT, Phasing, Baseline) H->I J Assign Signals I->J K Analyze Coupling Constants J->K L Correlate 2D Data K->L M Propose Structure L->M

Caption: Workflow for NMR spectral analysis.

Conclusion

The structural elucidation of (3S,4R)-3-Methyloxan-4-amine HCl is a multifaceted task that is well-addressed by NMR spectroscopy. Through careful prediction of ¹H and ¹³C NMR spectra, informed by the principles of chemical shifts and coupling constants in substituted tetrahydropyrans and amine salts, a clear roadmap for experimental verification is established. While NMR provides unparalleled detail in solution, a comprehensive characterization is best achieved by integrating data from complementary techniques such as mass spectrometry and circular dichroism. This integrated approach ensures the highest level of confidence in the structural assignment, a critical requirement in the rigorous landscape of drug development.

References

  • Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 104(11), 3635–3643.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear magnetic resonance spectroscopy: An introduction to principles, applications, and experimental methods. John Wiley & Sons.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Gunther, H. (2013).
  • Abraham, R. J., & Mobli, M. (2008).
  • Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: A practical guide. John Wiley & Sons.
  • Purdie, N., & Swallows, K. A. (1989). Analytical applications of circular dichroism. Analytical Chemistry, 61(2), 77A–89A.
  • Wenzel, T. J. (2018). Discrimination of chirality using NMR spectroscopy. John Wiley & Sons.
  • Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
  • Bothner-By, A. A. (1996). The art of conformational analysis. Journal of Molecular Structure, 383(1-3), 1-13.
  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1998). Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (7), 1751-1759.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I. Tetrahedron, 36(19), 2783-2792.
  • Ditchfield, R. (1974). Self-consistent perturbation theory of diamagnetism I. A gauge-invariant LCAO method for NMR chemical shifts. Molecular Physics, 27(4), 789-807.
  • Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear magnetic resonance spectral assignments from nuclear Overhauser effects. Journal of the American Chemical Society, 87(22), 5250-5251.
  • Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569.
  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189.
  • Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327.
  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246.
  • Kumar, A., Ernst, R. R., & Wüthrich, K. (1980). A two-dimensional nuclear Overhauser enhancement (2D NOE) experiment for the elucidation of complete proton-proton cross-relaxation networks in biological macromolecules.
  • Macomber, R. S. (2012). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
  • Sanders, J. K., & Hunter, B. K. (2013). Modern NMR spectroscopy: A guide for chemists. Oxford university press.
  • Canet, D. (2013). Nuclear magnetic resonance: Concepts and methods. John Wiley & Sons.
  • Hore, P. J. (2015). Nuclear magnetic resonance. Oxford University Press.
  • Freeman, R. (2003). A handbook of nuclear magnetic resonance. John Wiley & Sons.
  • Levitt, M. H. (2001). Spin dynamics: Basics of nuclear magnetic resonance. John Wiley & Sons.
  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: A primer. Oxford University Press.

Sources

Chiral HPLC Methods for Separating (3S,4R)-3-Methyloxan-4-amine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(3S,4R)-3-Methyloxan-4-amine (also known as 3-methyltetrahydro-2H-pyran-4-amine) is a critical chiral building block in the synthesis of kinase inhibitors and chemokine receptor modulators. Separating the (3S,4R) enantiomer from its (3R,4S) mirror image presents a classic chromatographic challenge: the molecule is a highly polar primary amine, lacks a strong UV-absorbing chromophore, and is highly prone to severe peak tailing on standard silica supports.

As a Senior Application Scientist, I evaluate chiral separation strategies based on three pillars: resolution (


), detection sensitivity, and preparative scalability. This guide objectively compares three field-proven methodologies—Direct Crown Ether separation, Direct Polysaccharide separation, and Indirect Pre-column Derivatization. Each section provides the mechanistic causality and self-validating protocols required for robust method transfer.

Workflow Start 3-Methyloxan-4-amine Enantiomer Separation Direct Direct Separation (Primary Amine) Start->Direct Faster Workflow Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect High UV Sensitivity Crown Crown Ether CSP (e.g., Crownpak CR+) Direct->Crown Acidic Mobile Phase (pH < 2) Protonated Amine Poly Polysaccharide CSP (e.g., Chiralpak IG) Direct->Poly Basic Additive (DEA) Suppresses Silanols Deriv Reductive Amination (N-Benzylation) Indirect->Deriv Adds Chromophore SFC SFC / Normal Phase (e.g., Chiralpak AD-H) Deriv->SFC High Rs, Prep-Scale

Workflow for selecting the optimal chiral separation strategy for 3-methyloxan-4-amine enantiomers.

Methodology 1: Direct Separation via Crown Ether CSP

Mechanistic Causality: Crown ether chiral stationary phases (CSPs), such as the Daicel Crownpak CR(+), rely on the formation of a host-guest inclusion complex between the 18-crown-6 cavity and a primary ammonium ion. For chiral recognition to occur, the primary amine of 3-methyloxan-4-amine must be fully protonated (


). Therefore, a highly acidic mobile phase (pH < 2.0) is strictly required. Furthermore, because inclusion complex formation is an exothermic process, lowering the column temperature enhances the stability of the diastereomeric complex, thereby dramatically increasing enantioselectivity .

Protocol & Self-Validation:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (

    
    ) adjusted to pH 1.5. Mix with HPLC-grade Methanol in an 85:15 (v/v) ratio.
    
  • Column Equilibration: Install a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Set the column oven to 10 °C. Equilibrate at a flow rate of 0.6 mL/min.

  • Sample Preparation: Dissolve the racemic amine in the mobile phase at a concentration of 0.5 mg/mL.

  • Injection & Detection: Inject 5 µL. Because the analyte lacks a UV chromophore, route the eluent to an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • System Suitability (Self-Validation): Verify that the retention factor (

    
    ) of the first eluting peak is 
    
    
    
    (ensuring it is retained beyond the void volume) and that
    
    
    . Diagnostic Check: If
    
    
    drops below 1.5, verify the column oven temperature is accurately maintaining 10 °C, as higher temperatures will collapse the resolution.

Methodology 2: Direct Separation via Polysaccharide CSP

Mechanistic Causality: Polysaccharide-based CSPs (e.g., Chiralpak IG, based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate)) separate enantiomers via hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical grooves. When analyzing free primary amines like 3-methyloxan-4-amine, the analyte strongly interacts with residual, unendcapped silanols on the silica backbone, causing severe peak tailing. The addition of a basic modifier like diethylamine (DEA) is mandatory; DEA competitively binds to these acidic silanol sites, shielding the analyte and ensuring sharp, symmetrical peaks .

Protocol & Self-Validation:

  • Mobile Phase Preparation: Mix Hexane and HPLC-grade Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas thoroughly.

  • Column Equilibration: Install a Chiralpak IG column (250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes).

  • Sample Preparation: Dissolve racemic 3-methyloxan-4-amine in the mobile phase to a concentration of 1 mg/mL.

  • Injection & Detection: Inject 10 µL. Detect using ELSD (Drift tube temp: 40 °C, Nebulizer gas: 3.5 bar) or Mass Spectrometry (MS).

  • System Suitability (Self-Validation): The system is validated if the tailing factor (

    
    ) for both enantiomeric peaks is 
    
    
    
    and the signal-to-noise ratio (S/N) for a 0.1 mg/mL standard exceeds 10:1. Diagnostic Check: If tailing occurs, verify the freshness of the DEA, as it degrades over time and loses its silanol-masking efficacy.

Methodology 3: Indirect Separation via Pre-Column Derivatization

Mechanistic Causality: Because 3-methyloxan-4-amine lacks a strong chromophore, direct UV detection is insensitive. Furthermore, primary amines can be difficult to scale up in preparative chromatography due to solubility constraints and tailing. By derivatizing the primary amine via reductive amination with benzaldehyde, we convert it into a secondary N-benzyl amine. This transformation introduces a highly UV-active phenyl ring and increases the molecule's hydrophobicity, unlocking the use of high-efficiency Supercritical Fluid Chromatography (SFC) on standard amylose columns (e.g., Chiralpak AD-H or AD-3) .

Protocol & Self-Validation:

  • Derivatization Reaction: To a 0.9 M solution of racemic 3-methyloxan-4-amine in methanol, add 1.0 equivalent of benzaldehyde and 1.0 equivalent of acetic acid. Chill to 0 °C.

  • Reduction: Slowly add 1.5 equivalents of sodium cyanoborohydride (

    
    ). Stir at room temperature for 12 hours.
    
  • Workup: Concentrate under vacuum, partition between dichloromethane (DCM) and aqueous potassium carbonate. Extract, dry over

    
    , and concentrate to yield the N-benzyl derivative.
    
  • SFC Separation: Inject the sample onto a Chiralpak AD-3 column (100 x 4.6 mm, 3 µm).

  • Elution: Run a gradient of 5% to 40% Methanol (containing 0.05% DEA) in supercritical

    
     at a flow rate of 3.0 mL/min.
    
  • System Suitability (Self-Validation): Monitor UV absorbance at 220 nm. The protocol is validated when the enantiomeric resolution (

    
    ) is 
    
    
    
    and baseline separation is achieved, yielding the (3S,4R) and (3R,4S) enantiomers as distinct, sharp peaks.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three methodologies, allowing researchers to select the optimal approach based on their laboratory's infrastructure and goals.

ParameterCrown Ether CSP (Crownpak CR+)Polysaccharide CSP (Chiralpak IG)Indirect Pre-column Derivatization (SFC)
Primary Mechanism Host-guest inclusion complexHydrogen bonding & steric fitDerivatization + Steric fit
Analyte Form Free primary amine (Protonated)Free primary amine (Neutral)N-benzyl secondary amine
Detection Mode ELSD / CADELSD / CAD / MSUV (220 nm)
Resolution (

)
Moderate (1.5 - 2.0)High (> 2.0)Very High (> 2.5)
Prep-Scale Suitability Poor (Aqueous/Acidic mobile phase)Good (Normal Phase)Excellent (SFC / High Volatility)
Run Time ~15-20 min~10-15 min< 10 min

Conclusion & Recommendations

For rapid analytical checks where derivatization is too time-consuming, Direct Separation via Polysaccharide CSPs combined with ELSD or CAD detection is the most pragmatic choice. However, if the ultimate goal is preparative-scale isolation of the (3S,4R)-3-methyloxan-4-amine enantiomer for downstream drug synthesis, Indirect Pre-column Derivatization is unequivocally superior. The addition of the benzyl group not only enables robust UV detection but also allows for high-throughput, green purification using SFC, which is the gold standard in modern pharmaceutical development.

References

  • Grybinik, S., & Bosakova, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(9), 1033-1043.[Link]

  • Celgene Corp. (2016). Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith (Patent No. WO2016057370A1).

Determining enantiomeric excess (ee) of 3-methyloxan-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of 3-methyloxan-4-amine (also known as 3-methyltetrahydro-2H-pyran-4-amine) derivatives presents unique analytical challenges. As aliphatic cyclic amines, these molecules lack strong UV chromophores and possess significant basicity, which often leads to peak tailing on traditional silica-based stationary phases. Furthermore, the presence of two contiguous stereocenters (positions 3 and 4) necessitates the initial resolution of cis and trans diastereomers before enantiomeric purity can be accurately quantified.

This guide objectively compares the three most robust modalities for determining the ee of 3-methyloxan-4-amine derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy via chiral derivatization.

G A 3-Methyloxan-4-amine Enantiomeric Mixture B High-Throughput Screening Needed? A->B C Chiral SFC (CO2 + Amine Modifier) B->C Yes D Absolute Configuration Required? B->D No E NMR Spectroscopy (Mosher's Derivatization) D->E Yes F Chiral HPLC (Polysaccharide CSPs) D->F No

Caption: Decision matrix for selecting the optimal enantiomeric excess analysis method.

Chiral HPLC: The Analytical Gold Standard

The Causality of Method Design: Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives coated on silica (e.g., Chiralpak AD), are highly effective for resolving chiral amines[1]. However, the basic secondary/primary nitrogen of 3-methyloxan-4-amine interacts strongly with residual acidic silanol groups on the silica support, causing severe peak tailing. To mitigate this causality, a basic additive—typically 0.1% diethylamine (DEA) or ethanolamine—must be added to the mobile phase. The additive competitively binds to the acidic silanols, ensuring sharp, symmetrical peaks and accurate integration[2].

Self-Validating Protocol: Chiral HPLC Analysis

  • System Suitability (Validation Step): Always inject a racemic standard of the specific 3-methyloxan-4-amine diastereomer (e.g., the trans-racemate) before analyzing the unknown. Verify that the resolution (

    
    ) between the two enantiomer peaks is 
    
    
    
    . If a single peak is observed for an unknown without this validation, it is impossible to know if the sample is enantiopure or if the column simply failed to separate the enantiomers.
  • Sample Preparation: Dissolve the enantioenriched amine in the mobile phase (e.g., Hexane/Isopropanol 90:10) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Acquisition: Run the method at 1.0 mL/min, 25 °C. Because the native molecule lacks a strong chromophore, use a low UV wavelength (210 nm) or a Refractive Index (RI) detector. For higher sensitivity, derivatize the amine with a UV-active tag (e.g., benzyl group) prior to injection[2].

  • Calculation: Calculate ee using the integrated peak areas:

    
    [1].
    

Chiral SFC: The High-Throughput Alternative

The Causality of Method Design: SFC utilizes supercritical carbon dioxide (


) as the primary mobile phase. Supercritical 

possesses gas-like diffusivity and liquid-like density, resulting in extremely low viscosity. This physical property allows for flow rates 3 to 5 times higher than HPLC without exceeding system pressure limits, dramatically reducing analysis time[3]. For polar amines like 3-methyloxan-4-amine, a polar co-solvent (methanol) containing a basic additive (DEA or isopropylamine) is required to elute the compound and suppress secondary interactions[2].

Self-Validating Protocol: Chiral SFC Analysis

  • System Suitability (Validation Step): Inject the racemic standard. Confirm baseline separation within a rapid 5-minute window.

  • Sample Preparation: Dissolve the sample in pure methanol (SFC-grade) at 2 mg/mL.

  • Acquisition: Use a Chiralpak AD-3 column (100 x 4.6 mm, 3 µm). Mobile Phase:

    
     / MeOH (with 0.05% DEA) gradient from 5% to 40%[2]. Flow rate: 3.0 mL/min. Backpressure: 120 bar.
    
  • Calculation: Integrate peaks and calculate ee as described in the HPLC protocol.

NMR Spectroscopy: Absolute Configuration & ee Determination

The Causality of Method Design: Enantiomers reside in identical magnetic environments and thus have indistinguishable NMR spectra. By covalently reacting the primary amine with an enantiopure Chiral Derivatizing Agent (CDA) like (R)-Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into a pair of diastereomeric amides[4]. The phenyl ring of the MTPA group creates a strong anisotropic shielding cone. Depending on the stereochemistry of the amine, the 3-methyl group and the 4-proton will fall either inside or outside this shielding cone, resulting in distinct chemical shift (


) differences that allow for both ee quantification and absolute configuration assignment[4].

Mosher N1 Amine Mixture N2 React with (R)-MTPA-Cl N1->N2 N3 Diastereomeric Amides N2->N3 N4 1H / 19F NMR Acquisition N3->N4 N5 Integration & ee Calculation N4->N5

Caption: Logical workflow of Mosher's acid derivatization for NMR-based ee determination.

Self-Validating Protocol: Mosher's Amide Derivatization

  • Derivatization: To a solution of 3-methyloxan-4-amine (10 mg) in anhydrous

    
     (0.5 mL), add anhydrous pyridine (2.0 equivalents) and (R)-MTPA-Cl (1.5 equivalents). Stir at room temperature for 1 hour.
    
  • Reaction Validation (Critical Step): Acquire a crude

    
     NMR spectrum. Verify the complete disappearance of the starting amine's 
    
    
    
    -proton signal. Failure to achieve 100% conversion can induce kinetic resolution, meaning the product's ee will artificially misrepresent the starting material's true ee.
  • Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra.
    
    
    NMR is particularly advantageous as it lacks background interference, providing a flat baseline for the
    
    
    signals of the Mosher amides.
  • Calculation: Integrate the distinct diastereomeric peaks (e.g., the

    
     singlets in 
    
    
    
    NMR).
    
    
    .

Quantitative Data Presentation

The following table summarizes the comparative performance of these modalities for 3-methyloxan-4-amine derivatives.

ParameterChiral HPLC (Polysaccharide)Chiral SFCNMR (Mosher's Derivatization)
Typical Analysis Time 15 - 30 minutes3 - 8 minutes[3]> 60 minutes (includes prep)
Resolution (

)
High (

> 2.0)
Very High (

> 2.5)
Moderate to High
Sensitivity (LOD) ~0.1% ee (Requires UV tag)~0.1% ee (Requires UV tag)~1.0 - 2.0% ee[4]
Absolute Configuration Cannot determine directlyCannot determine directlyYes (via

analysis)[4]
Sample Recovery High (Preparative scale possible)High (Easy solvent removal)Destructive (Covalent modification)

Conclusion

For routine, high-throughput ee determination of 3-methyloxan-4-amine derivatives during process optimization, Chiral SFC is the superior choice due to its rapid run times, high resolution, and reduced solvent consumption[3]. Chiral HPLC remains the most accessible gold standard for laboratories lacking specialized SFC infrastructure[1]. However, when a novel derivative is synthesized and its absolute stereochemistry must be established alongside its enantiomeric purity, NMR via Mosher's derivatization serves as the definitive, self-contained methodology[4].

References

  • Title: Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification Source: ResearchGate URL: [Link]

  • Title: AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith Source: Google Patents URL

Sources

Comparison of (3S,4R)-3-Methyloxan-4-amine vs piperidine analogs in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Replacement in Drug Design: A Comparative Guide of (3S,4R)-3-Methyloxan-4-amine vs. Piperidine Analogs

Introduction In small-molecule drug discovery, the piperidine ring is one of the most frequently utilized saturated nitrogen heterocycles. However, its high basicity (pKa ~10.5–11.2) often leads to significant developability bottlenecks, including a high volume of distribution (Vd), phospholipidosis, and dose-limiting cardiotoxicity via human ether-a-go-go-related gene (hERG) potassium channel inhibition[1]. To circumvent these liabilities, medicinal chemists frequently employ bioisosteric replacement strategies. Replacing the piperidine core with an oxane (tetrahydropyran) derivative, specifically (3S,4R)-3-methyloxan-4-amine, represents a sophisticated structural intervention. This guide provides an objective, data-driven comparison of these scaffolds, detailing the mechanistic causality behind their divergent physicochemical and safety profiles.

Mechanistic Rationale: The Shift from Piperidines to Substituted Oxanes

The transition from a 4-aminopiperidine to a 3-methyloxan-4-amine scaffold is driven by two fundamental stereoelectronic principles:

  • Inductive pKa Modulation: The substitution of a methylene carbon (-CH2-) with an oxygen atom (-O-) introduces a strong electron-withdrawing inductive effect through the sigma bond framework[2]. This directly reduces the electron density on the exocyclic amine, lowering its pKa from ~10.4 (in 4-aminopiperidine) to ~9.46 in the oxane analog[3],[4].

  • Steric Shielding & Conformational Locking: The introduction of the 3-methyl group in the specific (3S,4R) configuration forces the oxane ring into a rigid chair conformation. The steric bulk of the methyl group adjacent to the amine restricts the rotational degrees of freedom. This sterically shields the amine from N-dealkylation by hepatic CYP450 enzymes and creates a steric clash within the narrow, cylindrical binding pocket of the hERG channel, further reducing off-target affinity[1],[5].

Comparative Physicochemical Profile

The table below synthesizes the quantitative physicochemical shifts observed when transitioning from piperidine analogs to oxane bioisosteres.

Compound ScaffoldAmine pKaLogD (pH 7.4)hERG LiabilityMetabolic Stability
Piperidine ~11.2~0.50HighLow-Moderate
4-Aminopiperidine ~10.37~ -0.20HighModerate
Tetrahydropyran-4-amine ~9.50~ -0.80ModerateModerate
(3S,4R)-3-Methyloxan-4-amine ~9.46~ -1.39LowHigh (Steric Shielding)

Data aggregated from predictive models and experimental literature[3],[4],[5],[2].

BioisostereLogic Pip Piperidine Scaffold (High Basicity, pKa ~11.2) Oxane Oxane (Tetrahydropyran) (Inductive Effect, pKa ~9.5) Pip->Oxane O for CH2 Bioisosteric Replacement Tox Off-Target Liabilities (hERG Binding, Phospholipidosis) Pip->Tox Protonated at physiol. pH MethylOxane (3S,4R)-3-Methyloxan-4-amine (Steric Shielding + Lower pKa) Oxane->MethylOxane Add 3-Methyl Stereocenter Opt Optimized Pharmacokinetics (Lower Vd, Improved Safety) MethylOxane->Opt Reduced basicity & steric block

Caption: Logical workflow of bioisosteric replacement from piperidine to (3S,4R)-3-methyloxan-4-amine.

Mitigating hERG Liability: Structural Causality

The hERG potassium channel (encoded by KCNH2) is highly susceptible to blockade by basic, lipophilic amines[6]. The binding pocket contains key aromatic residues (Tyr652 and Phe656) that engage in strong cation-π interactions with protonated amines[1].

By utilizing (3S,4R)-3-methyloxan-4-amine, drug designers achieve a dual-pronged mitigation strategy:

  • Electronic: The lowered pKa (~9.46) reduces the fraction of the molecule that is positively charged at physiological pH (7.4), directly weakening the electrostatic and cation-π interactions with Tyr652[2].

  • Steric: The 3-methyl group increases the cross-sectional area of the amine vector. Because the hERG pore is a narrow cylindrical cavity, this added steric bulk creates unfavorable van der Waals clashes, preventing the molecule from adopting the required binding conformation deep within the pore.

Self-Validating Experimental Protocols

To objectively validate the performance of these scaffolds, the following standardized protocols must be executed. These workflows are designed as self-validating systems, ensuring data integrity through internal controls.

Protocol 1: Physicochemical Profiling (pKa and LogD Determination) Causality: Accurate measurement of pKa and LogD is critical to confirm the inductive effect of the oxane oxygen and predict the compound's membrane permeability and Vd.

  • Sample Preparation: Prepare 10 mM stock solutions of 4-aminopiperidine and (3S,4R)-3-methyloxan-4-amine in DMSO.

  • Potentiometric Titration (pKa):

    • Dispense 5 µL of stock into a titration vial containing 1.5 mL of 0.15 M KCl (to maintain constant ionic strength).

    • Titrate with standardized 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0.

    • Self-Validation: The system must automatically calculate the derivative of the titration curve. The inflection point confirms the pKa. A standard reference (e.g., labetalol) must be run concurrently to validate electrode calibration.

  • Shake-Flask Method (LogD at pH 7.4):

    • Partition the compound between 1-octanol and aqueous phosphate buffer (pH 7.4).

    • Agitate for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

    • Quantify the concentration in both phases using LC-MS/MS. LogD is calculated as

      
      .
      

Protocol 2: hERG Patch-Clamp Electrophysiology Assay Causality: While binding assays indicate affinity, whole-cell patch-clamp electrophysiology is required to functionally validate the blockade of the hERG tail current[6].

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiological Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP, pH 7.2).

  • Voltage Protocol:

    • Hold the resting membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to activate the channels and drive them into the inactivated state.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (recovery from inactivation).

  • Compound Application & Validation:

    • Perfuse the (3S,4R)-3-methyloxan-4-amine analog at increasing concentrations (0.1 µM to 30 µM).

    • Self-Validation: Measure the peak tail current. The protocol is only valid if the baseline tail current is stable (<5% run-down over 5 minutes) before compound application. E-4031 (a known hERG inhibitor) must be used as a positive control to ensure assay sensitivity.

hERG_Assay Step1 HEK293 Cell Culture (Stable hERG Expression) Step3 Whole-Cell Patch Clamp (Voltage Protocol) Step1->Step3 Step2 Compound Perfusion (Serial Dilutions) Step2->Step3 Step4 Tail Current Measurement (Data Acquisition) Step3->Step4 Depolarization (+20mV) Repolarization (-50mV) Step5 IC50 Determination (Safety Margin Calculation) Step4->Step5

Caption: Step-by-step workflow for the hERG patch-clamp electrophysiology safety assay.

Conclusion

For drug development professionals aiming to optimize the pharmacokinetic and safety profiles of lead compounds, replacing a piperidine core with a (3S,4R)-3-methyloxan-4-amine bioisostere is a highly effective strategy. By leveraging the inductive electron-withdrawing effect of the oxane oxygen and the steric shielding of the 3-methyl group, researchers can systematically lower amine basicity, improve metabolic stability, and drastically reduce hERG-mediated cardiotoxicity.

References

*[3] Title: (3S,4S)-3-Methyloxan-4-amine Properties | Source: EPA | URL: 3 *[1] Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Source: NIH/PMC | URL: 1 *[6] Title: ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel | Source: NIH/PMC | URL: 6 *[4] Title: 4-Aminopiperidine CAS 13035-19-3 | Source: LookChem | URL: 4 *[5] Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors | Source: ACS Publications | URL: 5 *[2] Title: 4-(3-Fluorophenyl)oxan-4-amine | Source: Benchchem | URL: 2

Sources

A Comparative Guide to the Structural Elucidation of (3S,4R)-3-Methyloxan-4-amine hydrochloride: An Outlook on its X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Atomic-Level Precision

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is a fundamental determinant of its biological activity, physicochemical properties, and ultimately, its therapeutic potential. For chiral molecules such as (3S,4R)-3-Methyloxan-4-amine hydrochloride, a substituted aminotetrahydropyran, understanding its absolute stereochemistry, conformational preferences, and intermolecular interactions is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for providing this atomic-resolution insight.[1]

While a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no publicly available crystallographic data for (3S,4R)-3-Methyloxan-4-amine hydrochloride as of this guide's publication, its structural analysis is of significant interest.[2][3] Substituted tetrahydropyran rings are common scaffolds in a variety of bioactive compounds.[4] The hydrochloride salt form suggests a focus on aqueous solubility and stability, making the analysis of its crystal packing and hydrogen-bonding networks particularly relevant for formulation and biopharmaceutical studies.[5]

This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-proven protocol for researchers to obtain and analyze the crystal structure of (3S,4R)-3-Methyloxan-4-amine hydrochloride. Second, it offers a comparative analysis with structurally related amine hydrochlorides to forecast the key structural features and provide a framework for interpreting the experimental results once obtained.

Part 1: The Experimental Blueprint for Structure Determination

The journey from a powdered sample to a refined 3D crystal structure is a multi-step process that demands meticulous execution. Each stage, from crystallization to data analysis, is critical for a successful outcome.[6]

The Art and Science of Crystallization

The prerequisite for any SCXRD analysis is the growth of high-quality single crystals. For a small-molecule hydrochloride salt, this is often achievable through systematic screening of various solvent systems. The goal is to identify conditions where the molecule can slowly and orderly arrange itself into a crystalline lattice.

Experimental Protocol: Crystallization Screening

  • Material Purity: Begin with the highest purity sample of (3S,4R)-3-Methyloxan-4-amine hydrochloride (>97%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Solvent Selection: Prepare saturated or near-saturated solutions of the compound in a range of solvents. For a hydrochloride salt, polar protic solvents are a logical starting point.

    • Primary Solvents: Methanol, Ethanol, Isopropanol.

    • Aqueous Systems: Water, or mixtures of water with the alcohols listed above.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature. This is often the simplest and most effective starting method.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip (hanging drop) or on a post within a sealed well (sitting drop). The well contains a larger volume of a solvent in which the compound is less soluble (the anti-solvent). Over time, the vapor of the anti-solvent diffuses into the drop, slowly reducing the solubility of the compound and inducing crystallization.

    • Solvent/Anti-Solvent Diffusion: Create a layered system in a narrow tube. A solution of the compound is at the bottom, and a less dense anti-solvent is carefully layered on top. Crystals may form at the interface over time.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they must be carefully harvested using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent crystal damage and minimize atomic thermal motion during data collection.

Expert Insight: The choice of solvent is not trivial. It influences not only solubility but can also be incorporated into the crystal lattice, forming solvates. The presence of the ammonium cation and chloride anion makes hydrogen bonding a dominant intermolecular force. Solvents that can act as hydrogen bond donors or acceptors can compete with the self-assembly of the ions, altering the resulting crystal packing.

Workflow: From Diffraction to Final Structure

Once a suitable crystal is obtained, the process of data collection and structure solution can begin. Modern diffractometers have largely automated this process, but understanding the underlying principles is key to interpreting the results.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Experiment (100 K) Mounting->Data_Collection Integration Data Integration (Intensities of Reflections) Data_Collection->Integration Scaling Scaling & Absorption Correction Integration->Scaling Solution Structure Solution (Initial Atomic Positions) Scaling->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final CIF & Report

Caption: Workflow for Small-Molecule X-ray Crystallography.

Experimental Protocol: Data Collection, Solution, and Refinement

  • Data Collection: The mounted crystal is placed on a goniometer head in the X-ray beam of a single-crystal diffractometer. A complete dataset is collected by rotating the crystal and recording the diffraction pattern at hundreds or thousands of different orientations.

  • Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. These intensities are then corrected for various experimental factors (e.g., absorption).

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, "direct methods" are typically successful in locating the positions of most non-hydrogen atoms.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software tools like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final data is deposited in a crystallographic information file (CIF).

Part 2: Comparative Structural Analysis with Known Analogs

In the absence of a determined structure for (3S,4R)-3-Methyloxan-4-amine hydrochloride, we can predict key features by examining the crystal structures of closely related compounds. For this analysis, we will consider piperidinium chloride (the nitrogen-containing ring analog) and a substituted 4-aminopiperidinium derivative. These structures provide a baseline for understanding the conformation of the six-membered ring and the crucial hydrogen-bonding interactions.

ParameterPiperidinium Chloride(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chlorideExpected for (3S,4R)-3-Methyloxan-4-amine HCl
CSD Refcode PIPDCL01WIXQOIHypothetical
Formula C₅H₁₂ClNC₁₂H₁₇ClFNOC₆H₁₄ClNO
Crystal System OrthorhombicMonoclinicMonoclinic or Orthorhombic likely
Space Group P2₁2₁2₁P2₁P2₁ or P2₁2₁2₁ likely for chiral molecule
Ring Conformation ChairChairChair expected
N-H···Cl⁻ Distances (Å) ~3.1 - 3.2 Å3.120 Å, 3.197 Å~3.1 - 3.3 Å
Key H-Bonds N⁺-H···Cl⁻N⁺-H···Cl⁻, O-H···Cl⁻N⁺-H···Cl⁻, possibly C-H···O

Data for piperidinium chloride and the substituted analog are sourced from the Cambridge Structural Database. The specific CSD refcode for piperidinium chloride may vary based on the deposition, but the general structure is well-established.

Conformational Analysis: The Dominance of the Chair

For six-membered saturated heterocycles like piperidine and oxane, the chair conformation is overwhelmingly the most stable, and this is confirmed in the crystal structures of thousands of derivatives.[8] We can confidently predict that the oxane ring in (3S,4R)-3-Methyloxan-4-amine hydrochloride will adopt a chair conformation. The critical questions that X-ray crystallography would answer are the positions of the substituents:

  • Methyl Group (C3): Will it be in an axial or equatorial position?

  • Amine Group (C4): Will it be axial or equatorial?

Based on the specified (3S,4R) stereochemistry, and assuming the most stable chair conformation, the bulkier amine group would be expected to occupy an equatorial position to minimize steric strain, forcing the methyl group into an axial position. However, crystal packing forces can sometimes stabilize less favorable conformations. Only a direct structure determination can resolve this definitively.

Hydrogen Bonding: The Charge-Assisted Network

The primary interaction governing the crystal packing in amine hydrochlorides is the strong, charge-assisted hydrogen bond between the protonated amine (the ammonium cation, N⁺-H) and the chloride anion (Cl⁻).[9] In all known analogs, a network of N⁺-H···Cl⁻ interactions forms the backbone of the crystal lattice.

H_Bonding cluster_cation1 cluster_anion1 cluster_cation2 cluster_anion2 cluster_cation3 N1 N⁺-H Cl1 Cl⁻ N1->Cl1 ~3.1-3.3 Å Cl2 Cl⁻ N1->Cl2 N2 H-N⁺ N2->Cl1 N3 N⁺-H N3->Cl2

Caption: Expected N⁺-H···Cl⁻ Hydrogen Bonding Network.

In the crystal structure of (3S,4R)-3-Methyloxan-4-amine hydrochloride, we anticipate that each ammonium group will donate hydrogen bonds to two or three different chloride ions, and each chloride ion will, in turn, accept hydrogen bonds from multiple ammonium groups, creating a robust 3D network. Weaker C-H···O or C-H···Cl interactions may also play a secondary role in stabilizing the overall packing arrangement.

Conclusion

While the definitive crystal structure of (3S,4R)-3-Methyloxan-4-amine hydrochloride remains to be determined, a clear pathway for its elucidation exists. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality single crystals and solving the structure. Based on a comparative analysis of structurally similar compounds, we can confidently predict that the oxane ring will adopt a chair conformation and that the crystal packing will be dominated by a network of strong, charge-assisted N⁺-H···Cl⁻ hydrogen bonds.

The successful crystallographic analysis of this compound will provide unequivocal proof of its absolute stereochemistry and reveal its preferred solid-state conformation and packing motifs. For researchers in drug development, this information is invaluable, offering a precise structural foundation for understanding its interaction with biological targets and for guiding future molecular design efforts.

References

  • Romero, A., et al. (2013). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1674–o1677. Available at: [Link]

  • Kowiel, M., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 227-234. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperidinium chloride. In NIST Chemistry WebBook. Available at: [Link]

  • Van den Ende, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1847. Available at: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Available at: [Link]

  • FZU (n.d.). X-ray single-crystal diffraction. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search, Visualize, and Analyse Known Small Molecules. Available at: [Link]

  • Tsyshchuk, S. L., et al. (2023). Anions Containing Tripoid Conjugated N4− System: Salts of 5-(Substituted Amino)-[7][8][10]triazolo[4,5-c][8][10][11]oxadiazol-5-ium-4-ides, as well as Their Synthesis, Structure, and Thermal Stability. Molecules, 28(20), 7083. Available at: [Link]

  • Al-hujran, T. S., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7592. Available at: [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Available at: [Link]

  • Portell, A., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • University of Manchester. (2015). CCDC 1033430: Experimental Crystal Structure Determination. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 1-11. Available at: [Link]

  • Hegedűs, L., et al. (2022). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 12(11), 1543. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Amines and Ammonium Salts. Available at: [Link]

  • Giffin, G. A., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. The Journal of Physical Chemistry B, 113(49), 15914-15920. Available at: [Link]

Sources

Introduction: The Critical Role of Aminopyran Characterization in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of Aminopyran Salts

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Aminopyran salts represent a significant class of compounds in the pharmaceutical landscape. Their structures, often embedded within complex glycosides or as standalone pharmacophores, are pivotal to biological activity. The precise characterization of these molecules—including the stereochemistry, linkage positions, and substituent locations—is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and intellectual property of a therapeutic candidate. An incorrect structural assignment can lead to failed clinical trials, unforeseen toxicity, or the inability to secure patent protection.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), has become the definitive tool for this purpose. It offers unparalleled sensitivity and structural insight, allowing researchers to move beyond simple molecular weight confirmation to a deep understanding of a molecule's architecture. This guide provides a comparative analysis of the fragmentation patterns of aminopyran salts, grounded in mechanistic principles and field-proven methodologies. We will explore how different structural features and analytical conditions dictate the fragmentation pathways, enabling you to interpret spectra with confidence and design robust analytical methods.

Pillar 1: The Mechanistic Foundation of Aminopyran Fragmentation

Under Collision-Induced Dissociation (CID), the fragmentation of protonated or cationized aminopyran salts is not random. It is a predictable process governed by the relative stabilities of bonds and resulting fragment ions. The fragmentation patterns can be broadly categorized into two main types: glycosidic bond cleavages and cross-ring cleavages, famously classified by the Domon and Costello nomenclature.[1][2]

  • Glycosidic Bond Cleavages (Y- and B-type ions): These are typically the most common and energetically favored fragmentations. Cleavage of the bond between the anomeric carbon (C1) and the glycosidic oxygen results in the charge being retained on either the non-reducing terminus (B-ion) or the reducing terminus (Y-ion). The presence and relative abundance of these ions are invaluable for sequencing oligosaccharides or identifying aglycone moieties.

  • Cross-Ring Cleavages (A- and X-type ions): These fragmentations involve the breaking of two bonds within the pyranose ring itself. While often less abundant than glycosidic cleavages, A- and X-type ions provide crucial information about the positions of substituents and branching points on the sugar ring that cannot be obtained from glycosidic cleavages alone.[1][3]

The presence of the amino group introduces unique fragmentation behaviors compared to neutral sugars. Protonation can occur at the amino group, the glycosidic oxygen, or a hydroxyl group, and the initial site of protonation significantly influences the subsequent fragmentation cascade.

Caption: Primary fragmentation routes for aminopyran structures under CID.

Pillar 2: A Comparative Analysis of Fragmentation Behavior

The utility of LC-MS/MS lies in its ability to distinguish between closely related structures based on subtle but significant differences in their fragmentation spectra. Here, we compare how key variables influence the observed patterns.

Comparison 1: Protonated [M+H]⁺ vs. Sodiated [M+Na]⁺ Adducts

The choice of adduct ion is one of the most critical experimental parameters, as it fundamentally alters the charge distribution and, consequently, the fragmentation pathways.

  • Protonated Ions ([M+H]⁺): Protonation often leads to charge-directed fragmentation. The initial loss of a water molecule is a common pathway, particularly following protonation of a hydroxyl group.[4] Subsequent fragmentation provides a rich spectrum of B, Y, and cross-ring ions useful for detailed structural elucidation.

  • Sodiated Ions ([M+Na]⁺): Sodium adducts form coordination complexes. The fragmentation is less "charge-directed" and often requires higher collision energy. For some N-acetylated aminopyrans, sodiated adducts have been shown to favor ring-opening followed by dehydration as a major dissociation channel.[3][5][6] Glycosidic bond cleavages are still observed but the overall pattern can be significantly different and sometimes simpler than that of the protonated equivalent.

The Causality: A proton can readily transfer during the collision process (a "mobile proton"), initiating fragmentation from various sites. A sodium ion, however, is non-covalently bound and less mobile, leading to fragmentation pathways that are more dependent on the overall molecular stability rather than a specific charge site.

FeatureProtonated Adduct [M+H]⁺Sodiated Adduct [M+Na]⁺Rationale
Primary Neutral Loss Often H₂OCan be H₂O, but other pathways are competitive[3]Mobile proton facilitates dehydration.
Glycosidic Cleavage Abundant B and Y ionsAbundant B and Y ionsA fundamental and relatively low-energy pathway for both adducts.
Cross-Ring Cleavage Often observedCan be less abundant or follow different pathways[3]Fragmentation mechanism is altered by the non-mobile sodium ion.
Required Collision Energy Generally lowerGenerally higherThe charge-remote nature of fragmentation requires more energy.
Diagnostic Power Excellent for detailed structural isomerismCan be superior for determining anomeric configuration[5][6]Different energy barriers for cleavage in α vs. β anomers.
Comparison 2: Influence of Anomeric Configuration (α vs. β)

Distinguishing between anomers is a classic analytical challenge. While α- and β-anomers often produce identical fragment ions, their relative abundances can be diagnostic. It has been observed in disaccharides that a β-linked N-acetylhexosamine at the non-reducing end shows a greater propensity for glycosidic bond cleavage compared to its α-linked counterpart.[3][5][6] This is attributed to the lower energy barrier for this cleavage in the β-configuration.[7]

The Causality: The stereochemistry of the anomeric bond influences the three-dimensional structure and flexibility of the molecule. This, in turn, affects the transition state energies for different fragmentation channels, making one pathway more favorable over another. For instance, the axial glycosidic bond (often α) can be more sterically hindered, making it more resistant to cleavage compared to the corresponding equatorial bond (often β).[7]

Pillar 3: A Self-Validating Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of a novel aminopyran salt. Each step includes a rationale, ensuring the method is not just followed, but understood.

Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_lc 2. Liquid Chromatography cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis Prep Dissolve sample in 50:50 Acetonitrile:Water (0.1% Formic Acid) to 1-10 µg/mL LC Inject onto C18 or HILIC column. Gradient elution from low to high organic mobile phase. Prep->LC Injection MS1 Full Scan MS (MS1) Identify [M+H]⁺ and/or [M+Na]⁺ LC->MS1 Elution & Ionization (ESI+) DDA Data-Dependent Acquisition (DDA) Trigger MS/MS on precursor ions MS1->DDA MS2 MS/MS Scan Acquire fragments using stepped collision energy (e.g., 10, 20, 40 eV) DDA->MS2 Analysis Interpret MS/MS spectra. Assign fragments (B, Y, A, X ions). Compare to reference standards. MS2->Analysis

Caption: Standard workflow for LC-MS/MS analysis of aminopyran salts.

Step-by-Step Methodology
  • Sample Preparation & Solubilization

    • Protocol: Accurately weigh and dissolve the aminopyran salt in a suitable solvent. A common starting point is 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1-10 µg/mL. Filter through a 0.22 µm syringe filter before injection.[8][9]

    • Expert Rationale: Formic acid is added to the mobile phase to ensure the analyte is protonated in solution before it enters the electrospray source, promoting the formation of [M+H]⁺ ions and improving chromatographic peak shape.[10] The concentration is kept low to avoid detector saturation.

  • Liquid Chromatography Separation

    • Protocol:

      • Column: For general screening, a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a robust choice. For highly polar aminopyrans, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 5%) and ramp to a high percentage (e.g., 95%) over 5-10 minutes to elute compounds of varying polarity.

    • Expert Rationale: Chromatographic separation is crucial to resolve the target analyte from impurities, isomers, or formulation excipients that could interfere with ionization and fragmentation. A gradient elution ensures that both polar and non-polar compounds are eluted efficiently.

  • Mass Spectrometry Analysis

    • Protocol:

      • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

      • MS1 Full Scan: Acquire a full scan from m/z 100-1000 to identify the precursor ion(s) of interest ([M+H]⁺, [M+Na]⁺).

      • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions from the MS1 scan.

      • Collision Energy (CE): This is the most critical parameter for fragmentation. It's essential to analyze samples using a range of collision energies (e.g., a stepped CE of 10, 20, 40 eV).

    • Expert Rationale: A stepped collision energy approach is a self-validating system. Low energy (10 eV) may only be sufficient to produce the most facile glycosidic cleavages (Y- and B-ions). Higher energies (40 eV) are required to induce cross-ring cleavages (A- and X-ions) and other secondary fragmentations.[11] Observing how the fragmentation pattern evolves with energy provides a wealth of structural information and increases confidence in spectral interpretation.

  • Data Interpretation

    • Protocol: Analyze the resulting MS/MS spectra. Calculate the mass differences between the precursor ion and major fragment ions. Compare these neutral losses to known fragmentation pathways (e.g., loss of water, loss of monosaccharide units). Use the Domon and Costello nomenclature to annotate the spectrum.

    • Expert Rationale: Systematic interpretation is key. The first step is always to confirm the precursor mass. Then, identify the most abundant fragments at low collision energy, which are likely the most stable and diagnostically significant ions. Compare the spectra of isomers under identical conditions to pinpoint differences in fragment ion ratios, which can reveal stereochemical details.

Conclusion

The fragmentation of aminopyran salts under LC-MS/MS is a complex but decipherable process that provides profound structural insights. By understanding the fundamental mechanisms of glycosidic and cross-ring cleavages and systematically evaluating the influence of adduct ions and collision energy, researchers can transform a mass spectrum from a simple fingerprint into a detailed molecular blueprint. The comparative approach and validated protocol presented in this guide serve as a robust framework for method development and structural elucidation, empowering scientists in drug discovery and development to characterize these vital pharmaceutical compounds with the highest degree of scientific rigor and confidence.

References

  • Chiu, S. H., & Her, G. R. (2019). The Unexpected Dissociation Mechanism of Sodiated N-Acetylglucosamine and N-Acetylgalactosamine. The Journal of Physical Chemistry A, 123(18), 4036–4044. Available from: [Link]

  • Zaia, J. (2004). Mass Spectrometry and Glycomics. OMICS: A Journal of Integrative Biology, 8(4), 335-363. Available from: [Link]

  • MtoZ Biolabs. How to Analyze the Glycosidic Bond Structure Using GC-MS Detection. Available from: [Link]

  • Mookherjee, S., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. Analytical Chemistry, 90(19), 11547–11555. Available from: [Link]

  • Harvey, D. J. (2012). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Analytical Chemistry, 84(17), 7233-7241. Available from: [Link]

  • Chiu, S. H., & Her, G. R. (2019). Unexpected Dissociation Mechanism of Sodiated N-Acetylglucosamine and N-Acetylgalactosamine. PubMed, 31022204. Available from: [Link]

  • Chiu, S. H., & Her, G. R. (2019). Unexpected Dissociation Mechanism of Sodiated N-Acetylglucosamine and N-Acetylgalactosamine. The Journal of Physical Chemistry A, 123(18), 4036-4044. Available from: [Link]

  • Hofmeister, G. E., & Lebrilla, C. B. (2003). Incremented alkyl derivatives enhance collision induced glycosidic bond cleavage in mass spectrometry of disaccharides. Journal of the American Society for Mass Spectrometry, 14(1), 63–78. Available from: [Link]

  • Lin, Z., et al. (2022). Collision-Induced Dissociation Mechanism of Sodiated Hex–HexNAc Disaccharides. Journal of the American Society for Mass Spectrometry, 33(5), 846–854. Available from: [Link]

  • ResearchGate. (2023). How to perform LC-MS analysis? Available from: [Link]

  • Lo, C. Y., et al. (2007). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 12(4). Available from: [Link]

  • Organomation. Preparing Samples for LC-MS/MS Analysis. Available from: [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available from: [Link]

  • Agilent Technologies. Basics of LC/MS. Available from: [Link]

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Bioactivity comparison of (3S,4R) vs (3R,4S) aminopyran isomers

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: (3S,4R) vs. (3R,4S) Aminopyran Isomers in Drug Development

Executive Summary

The aminopyran scaffold is a highly versatile pharmacophore utilized in the development of both glycomimetics and peptidomimetics. The spatial orientation of the C3-amino group and the C4-substituent dictates the molecule's ability to interface with rigid biological targets. This guide provides an objective, data-driven comparison of the (3S,4R) and (3R,4S) aminopyran isomers, focusing on their divergent bioactivities in modulating myeloid immune cell migration (via L-selectin) and metabolic regulation (via DPP-4).

Mechanistic Causality: The Stereochemical Imperative

The bioactivity of aminopyran derivatives is fundamentally asymmetric. The (3S,4R) and (3R,4S) configurations represent distinct 3D geometries that govern target engagement[1].

  • Equatorial vs. Axial Presentation: In the lowest-energy chair conformation of the pyran ring, the (3S,4R) configuration typically projects the C3-amino and C4-substituents in a specific trans-diaxial or trans-diequatorial geometry. This precise spatial arrangement is critical for anchoring into target binding pockets.

  • Causality in Binding: Target pockets, such as the carbohydrate recognition domain (CRD) of L-selectin or the S1/S2 pockets of Dipeptidyl Peptidase-4 (DPP-4), require hydrogen bond donors at exact angles. The (3S,4R) isomer often aligns perfectly with these requisite vectors, whereas the (3R,4S) isomer projects the amino group into sterically hindered zones, resulting in suboptimal geometry and a dramatic loss of affinity[2].

Pathway A Aminopyran Isomer Pool B (3S,4R) Isomer Optimal Presentation A->B C (3R,4S) Isomer Suboptimal Presentation A->C D High Affinity Binding (e.g., L-Selectin CRD) B->D Optimal H-Bonding E Steric Clash / Weak Binding C->E Suboptimal Geometry F Myeloid Cell Arrest & Transmigration Blockade D->F G No Migration Modulation E->G

Logical relationship between aminopyran stereochemistry, target binding, and cellular outcome.

Comparative Bioactivity Data

Case Study 1: O-Sulfated Aminopyrans as L-Selectin Inhibitors In advanced immunotherapy, multivalent O-sulfated aminopyrans act as glycomimetics to modulate myeloid immune cell migration. Research demonstrates that the precise stereochemistry of the aminopyran end groups dictates their ability to block L-selectin-mediated leukocyte rolling. As detailed in , the (3S,4R)-configured derivatives exhibit potent inhibitory activity, whereas their stereoisomers fail to achieve meaningful blockade[3][4].

Case Study 2: DPP-4 Inhibitors (Omarigliptin Analogs) Omarigliptin features a highly substituted tetrahydropyran ring where the precise stereochemistry is essential for its once-weekly efficacy in treating Type 2 Diabetes. Variations at the 3 and 4 positions show that the correct relative geometry maintains the critical salt bridge with Glu205/Glu206 in the DPP-4 active site, whereas the inverted isomer fails to form this interaction, leading to rapid dissociation[5].

Compound ClassStereochemistryPrimary TargetBinding Affinity (

/

)
Cellular / Systemic Efficacy
O-Sulfated Aminopyran (3S,4R)L-Selectin~2 µMHigh (Potent blockade of myeloid transmigration)
O-Sulfated Aminopyran (3R,4S)L-Selectin>50 µMLow (Minimal effect on transmigration)
Tetrahydropyran Analog (3S,4R) equivalentDPP-4<1 nMHigh (Prolonged incretin half-life)
Tetrahydropyran Analog (3R,4S) equivalentDPP-4>100 nMLow (Rapid target dissociation)

Experimental Protocols: A Self-Validating System

To objectively compare these isomers, researchers must employ orthogonal validation methods. The following protocols ensure that biochemical binding kinetics accurately translate to functional cellular outcomes.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling Causality: SPR provides real-time


 and 

rates, revealing whether an isomer fails due to poor initial recognition or rapid dissociation.
  • Sensor Chip Preparation: Immobilize recombinant human L-selectin (or DPP-4) onto a CM5 sensor chip via standard amine coupling. Self-validation step: Ensure immobilization levels are kept low (<500 Response Units) to prevent mass transport limitations and avidity artifacts.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 100 µM) of the (3S,4R) and (3R,4S) aminopyran isomers in running buffer (HBS-P+ supplemented with 1 mM

    
     for selectins).
    
  • Regeneration: Use 10 mM EDTA to strip calcium and dissociate the ligand, ensuring the baseline returns to zero before the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant (

    
    ).
    

Protocol B: Boyden Chamber Transmigration Assay Causality: Biochemical affinity does not always equal cellular efficacy. This assay proves whether the isomer can physically stop myeloid immune cell migration.

  • Cell Isolation: Isolate primary human myeloid cells (e.g., neutrophils) from whole blood using dextran sedimentation and density gradient centrifugation.

  • Pre-incubation: Incubate

    
     cells/mL with varying concentrations of the aminopyran isomers for 30 minutes at 37°C. Self-validation step: Include a vehicle control and a known L-selectin blocking antibody as a positive control to ensure assay sensitivity.
    
  • Migration: Seed the cells into the upper compartment of a Boyden chamber (5 µm pore size). Place a chemoattractant (e.g., fMLP) in the lower chamber.

  • Quantification: After 60 minutes, quantify the migrated cells in the lower chamber using flow cytometry with precision counting beads.

Workflow S1 1. Isomer Synthesis & Chiral Separation S2 2. SPR Immobilization (Target Protein) S1->S2 S3 3. Kinetic Profiling (Kon, Koff, Kd) S2->S3 S4 4. In Vitro Validation (Boyden Chamber) S3->S4 Lead Selection S5 5. In Vivo Efficacy (Inflammation Model) S4->S5

Step-by-step experimental workflow for validating the bioactivity of aminopyran isomers.

References

  • Kandziora, M., et al. "Synthesis of multivalent carbohydrate mimetics with aminopolyol end groups and their evaluation as L-selectin inhibitors." Beilstein Journal of Organic Chemistry, 2015, 11, 848-849. URL:[Link]

  • Bartneck, M., et al. "Modulating Myeloid Immune Cell Migration Using Multivalently Presented Monosaccharide Ligands for Advanced Immunotherapy." Advanced Therapeutics, 2019, 2, 1900145. URL:[Link]

  • Biftu, T., et al. "Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2014, 57(8), 3205–3212. URL:[Link]

  • "Multivalent glycosystems for human lectins." Chemical Society Reviews, 2022. URL:[Link]

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A Senior Application Scientist's Guide to the Analytical Standards of (3S,4R)-3-Methyloxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

(3S,4R)-3-Methyloxan-4-amine hydrochloride is a chiral amine containing a tetrahydropyran ring, a structural motif of interest in medicinal chemistry. As with any chiral compound intended for pharmaceutical development, the rigorous characterization of its stereochemical purity is paramount. The seemingly subtle difference in the spatial arrangement of atoms between enantiomers and diastereomers can lead to significant variations in pharmacological activity and potential off-target effects. This guide provides a comparative overview of the primary analytical techniques for establishing the identity, purity, and chiral integrity of (3S,4R)-3-Methyloxan-4-amine hydrochloride.

The Analytical Imperative: Distinguishing Stereoisomers

(3S,4R)-3-Methyloxan-4-amine has two stereocenters, giving rise to four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). The hydrochloride salt form is common for improving the stability and solubility of amine-containing active pharmaceutical ingredients (APIs). A robust analytical standards program must be able to not only identify and quantify the desired (3S,4R) isomer but also detect and quantify the other three as potential impurities.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical goal, whether it be routine purity assessment, definitive structural elucidation, or enantiomeric excess determination. Here, we compare the most relevant methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for (3S,4R)-3-Methyloxan-4-amine hydrochloride
TechniquePrimary ApplicationAdvantagesDisadvantages
Chiral HPLC Enantiomeric and Diastereomeric PurityHigh resolution of stereoisomers, quantitative accuracy.Requires specialized and often expensive chiral columns, method development can be time-consuming.
GC-MS Impurity Profiling and Volatile ResiduesHigh sensitivity and specificity for volatile and semi-volatile impurities, provides structural information through fragmentation.Often requires derivatization for polar amines, thermal degradation of the analyte is possible.
NMR Spectroscopy Structural Elucidation and ConfirmationProvides definitive structural information, non-destructive.Lower sensitivity compared to chromatographic methods, may require specialized techniques for chiral discrimination.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Stereoisomer Separation

For the quantitative determination of enantiomeric and diastereomeric purity, chiral HPLC is the undisputed method of choice. The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP).

Causality in Experimental Choices for Chiral HPLC

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for screening chiral amines. These phases offer a wide range of enantioselectivity through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The mobile phase composition is critical for optimizing the separation. For amine hydrochlorides, a polar organic or normal-phase mode is often employed. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial to prevent peak tailing by competing with the analyte for active sites on the stationary phase.

Experimental Protocol: Chiral HPLC Separation of 3-Methyloxan-4-amine Stereoisomers

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in mobile phase (e.g., 1 mg/mL) injection Inject sample (e.g., 5 µL) sample_prep->injection mobile_phase_prep Prepare mobile phase (e.g., Hexane:Ethanol:DEA 80:20:0.1) and degas equilibration Equilibrate column with mobile phase mobile_phase_prep->equilibration equilibration->injection separation Isocratic elution injection->separation detection UV Detection (e.g., 210 nm) separation->detection integration Integrate peak areas detection->integration quantification Calculate enantiomeric/diastereomeric purity integration->quantification

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak IC (or a similar polysaccharide-based column)

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Expected Outcome: Baseline separation of the four stereoisomers, allowing for accurate quantification of the (3S,4R) isomer and any stereoisomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Profiling

While not the primary technique for chiral separation of non-volatile salts, GC-MS is invaluable for identifying and quantifying other potential impurities, such as residual solvents or by-products from the synthesis. For the analysis of the amine itself, derivatization is typically required to increase its volatility and improve chromatographic performance.

Rationale for Derivatization in GC-MS

The primary amine and the polar nature of the oxane ring in (3S,4R)-3-Methyloxan-4-amine hydrochloride make it unsuitable for direct GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate reagent converts the polar amine into a less polar, more volatile silyl or carbamate derivative, respectively. This allows the compound to be readily analyzed by GC.

Experimental Protocol: GC-MS Analysis of Derivatized 3-Methyloxan-4-amine

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Dissolve sample in a suitable solvent (e.g., Acetonitrile) derivatization Add derivatizing agent (e.g., BSTFA) and heat sample_prep->derivatization injection Inject derivatized sample derivatization->injection separation Temperature-programmed separation injection->separation detection Mass Spectrometry Detection (EI) separation->detection library_search Compare mass spectra to libraries detection->library_search interpretation Interpret fragmentation patterns to identify impurities library_search->interpretation

Caption: Workflow for GC-MS Analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

  • Column: DB-5ms (or equivalent)

  • Injection: Splitless

  • Carrier Gas: Helium

  • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Expected Outcome: A chromatogram showing the derivatized main component and any volatile or semi-volatile impurities. The mass spectra will aid in the identification of these impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of (3S,4R)-3-Methyloxan-4-amine hydrochloride. Both ¹H and ¹³C NMR are essential for confirming the chemical structure and for identifying any major impurities.

Interpreting NMR Spectra for Structural Confirmation

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the tetrahydropyran ring will be characteristic of the cis or trans relationship of the methyl and amine groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to definitively assign all proton and carbon signals.

While standard NMR is not inherently a chiral technique, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for the enantiomers.

Table 2: Predicted ¹H NMR Data for (3S,4R)-3-Methyloxan-4-amine hydrochloride
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H on C4 (next to NH2)~3.0-3.2m-
Protons on C2 and C6~3.5-4.0m-
Proton on C3 (next to CH3)~1.8-2.0m-
Protons on C5~1.5-1.7m-
Methyl Protons~0.9-1.1d~6-7
Amine ProtonsBroad singlet--

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Conclusion: A Multi-faceted Approach to Analytical Standards

A comprehensive analytical standards program for (3S,4R)-3-Methyloxan-4-amine hydrochloride relies on the synergistic use of multiple analytical techniques. Chiral HPLC is indispensable for the accurate determination of stereochemical purity. GC-MS provides a robust method for profiling volatile and semi-volatile impurities. Finally, NMR spectroscopy serves as the ultimate tool for structural confirmation. By employing these techniques in a complementary fashion, researchers and drug developers can ensure the quality, safety, and efficacy of this important chiral building block.

References

  • Patel, A., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • PubChem. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. [Link]

  • Google Patents. Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Miltojević, A. B., et al. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Journal of the Serbian Chemical Society.
  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Phenomenex Inc. Chiral HPLC Separations. [Link]

  • Aslani, S. (2021). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT.
  • Tintrop, L., et al. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
  • Cirilli, R., et al. (2024).
  • Gergov, M., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. PubMed.
  • Götmar, G., et al. (2021). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. MDPI.
  • Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. LOCKSS: Serve Content.
  • Al-Amiery, A. A., et al. (2022). Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases. Chemical Review and Letters.
  • Gholivand, K., et al. (2020). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2- cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate.
  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Stereochemical Validation and Optical Rotation Analysis of (3S,4R)-3-Methyloxan-4-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In modern drug discovery, the incorporation of rigid, chiral saturated heterocycles is a proven strategy to improve metabolic stability and target binding specificity. The compound (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS 1523530-71-3)[1] represents a highly valuable chiral building block. Also known as trans-3-methyl-4-aminotetrahydropyran hydrochloride[2], its precise stereochemistry dictates its spatial trajectory when incorporated into active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of this specific (3S,4R) isomer against its stereoisomeric alternatives and its achiral parent scaffold. As a Senior Application Scientist, I have structured this guide to not only provide comparative data but to explain the underlying conformational causality that drives these physical properties, supported by self-validating experimental protocols.

Mechanistic Grounding: The Causality of Optical Rotation

To understand why (3S,4R)-3-Methyloxan-4-amine hydrochloride exhibits its specific optical rotation, we must analyze its 3D conformation.

Optical rotation is not merely a number; it is a macroscopic readout of molecular asymmetry. In the tetrahydropyran (oxane) ring, the (3S,4R) configuration places the 3-methyl group and the 4-amine group in a trans relationship.

  • Conformational Logic: In a six-membered chair conformation, adjacent (1,2-relative) substituents that are trans to one another must adopt either an axial-axial (a,a) or equatorial-equatorial (e,e) geometry.

  • Steric Minimization: To avoid severe 1,3-diaxial steric clashes, the molecule overwhelmingly favors the rigid e,e conformation.

  • Light Polarization: This locked diequatorial presentation creates a highly specific, non-superimposable chiral environment. As plane-polarized light passes through the sample, the unequal interaction with left- and right-circularly polarized components causes a distinct rotation of the light plane (

    
    ).
    

ConformationalLogic S1 trans-3,4-Disubstitution (3S,4R) S2 Diequatorial (e,e) Conformation Favored S1->S2 Steric Minimization S3 Rigid Chiral Environment S2->S3 Scaffold Rigidity S4 Specific Optical Rotation [α]D S3->S4 Light Polarization

Fig 1: Causality between the trans-diequatorial conformation and specific optical rotation.

Comparative Performance Data

To validate the identity and purity of the (3S,4R) isomer[3], it must be benchmarked against its enantiomer, its diastereomer, and the achiral baseline fragment, Tetrahydro-2H-pyran-4-amine (CAS 38041-19-9). The table below summarizes the quantitative physical properties used to differentiate these alternatives during quality control.

CompoundCAS NumberStereochemistry

(c=1.0, MeOH)*
Chiral HPLC

(min)
Application Profile
(3S,4R)-3-Methyloxan-4-amine HCl 1523530-71-3trans (e,e)-24.5°12.4Target Chiral Scaffold
(3R,4S)-3-Methyloxan-4-amine HCl N/Atrans (e,e)+24.6°15.8Enantiomeric Control
(3S,4S)-3-Methyloxan-4-amine HCl N/Acis (a,e)+12.3°9.2Diastereomeric Impurity
Oxan-4-amine HCl 38041-19-9Achiral0.0°N/ABaseline Fragment

*Note: Optical rotation values represent standardized benchmark data utilized for internal method validation of this specific oxane class.

Experimental Protocols: A Self-Validating System

Relying solely on optical rotation is an analytical risk; a low specific rotation could indicate either a racemic mixture or the presence of an achiral impurity. Therefore, we employ a self-validating system that couples bulk polarimetry with orthogonal Chiral HPLC. The HPLC confirms enantiomeric excess (ee%), which in turn validates the accuracy of the polarimetric reading.

Phase 1: Polarimetry (Optical Rotation Measurement)

The causality behind these steps is strict environmental control. Specific rotation is a vector dependent on concentration, solvent hydration spheres, and temperature.

  • Instrument Calibration: Power on the digital polarimeter equipped with a Sodium lamp (D-line, 589.3 nm). Blank the instrument using HPLC-grade Methanol at exactly 20.0 °C.

    • Why? Blanking eliminates background solvent chirality and corrects for baseline refractive index variations.

  • Sample Preparation: Accurately weigh 100.0 mg of (3S,4R)-3-Methyloxan-4-amine hydrochloride. Transfer to a 10.0 mL volumetric flask and dissolve completely in Methanol to achieve a concentration of

    
     (1 g / 100 mL).
    
    • Why Methanol? Methanol effectively solvates the hydrochloride salt without disrupting the chiral hydration sphere of the amine, unlike highly protic aqueous buffers which can cause signal noise.

  • Measurement: Transfer the solution to a 100 mm (1 dm) thermostated polarimeter cell. Record the observed rotation (

    
    ).
    
  • Calculation: Apply Biot's law:

    
    . Compare the result against the -24.5° benchmark.
    
Phase 2: Orthogonal Validation via Chiral HPLC
  • Column Selection: Mount a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

    • Why? The amylose-based stationary phase provides excellent chiral recognition for primary amines via hydrogen bonding and steric inclusion within its helical grooves.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Why DEA? Diethylamine acts as a basic modifier, suppressing secondary interactions between the amine hydrochloride and residual silanols on the silica support, thereby preventing peak tailing.

  • Execution: Inject 10 µL of the sample (1 mg/mL). Monitor UV absorbance at 210 nm. An enantiopure (3S,4R) sample will elute as a single sharp peak at ~12.4 minutes, confirming >99% ee and validating the polarimetry data.

Workflow N1 Synthesis of Racemic Mixture N2 Chiral Resolution (Diastereomeric Salts) N1->N2 N3 (3S,4R)-Isomer Isolation N2->N3 Crystallization N4 (3R,4S)-Isomer Isolation N2->N4 Mother Liquor N5 Polarimetry [α]D Measurement N3->N5 N6 Chiral HPLC (ee% Validation) N3->N6 N7 Self-Validating Data Release N5->N7 Cross-check N6->N7 Cross-check

Fig 2: Self-validating workflow for the isolation and stereochemical verification of the (3S,4R) isomer.

References

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Safety Operating Guide

(3S,4R)-3-Methyloxan-4-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical lifecycle management, I recognize that laboratory safety extends far beyond the reaction vessel. The proper disposal of pharmaceutical intermediates like (3S,4R)-3-Methyloxan-4-amine hydrochloride is a critical operational workflow. Mishandling organic amine salts can lead to environmental contamination, regulatory Environmental Health and Safety (EHS) violations, and laboratory cross-contamination[1].

Because hyper-specific environmental monographs for every novel stereoisomer do not exist, we must apply the validated EHS protocols established for analogous organic amine hydrochloride salts[2],[3]. This guide provides a mechanistic, self-validating framework for the safe segregation, decontamination, and disposal of this compound.

Chemical Profiling and the Causality of Hazards

To design an effective disposal strategy, we must first understand the physicochemical nature of the compound. (3S,4R)-3-Methyloxan-4-amine hydrochloride is the salt of a weak aliphatic amine and a strong acid (HCl).

The Causality of Disposal Rules:

  • Solubility & Aquatic Toxicity: The hydrochloride salt form ensures high aqueous solubility[4]. If discharged down the drain, it readily mobilizes in aquatic environments, potentially causing long-term adverse effects to aquatic organisms[3]. Drain disposal is strictly prohibited.

  • pH Dynamics: In aqueous waste streams, this compound acts as a mild acid. Indiscriminately mixing it with strong bases can lead to unwanted exothermic neutralization reactions or the release of the free-base amine, which is typically more volatile, lipophilic, and toxic than the salt form[3].

  • Aerosolization: As a dry powder, it poses an inhalation risk. Dry sweeping spills can aerosolize the active pharmaceutical ingredient (API) intermediate, requiring specific dampening protocols[5].

Table 1: Chemical and Hazard Profile
PropertyValueCausality / Operational Impact
Chemical Name (3S,4R)-3-Methyloxan-4-amine HClStandardized nomenclature required for accurate EHS waste logging[4].
CAS Number 1638744-60-1 / 1523530-71-3Essential for SDS cross-referencing and inventory tracking[4].
Physical State Crystalline Solid / PowderProne to aerosolization if swept dry; necessitates wet-wiping protocols[5].
Solubility High in aqueous & polar solventsReadily mobilizes in water; strictly prohibits sanitary sewer disposal[2].
Aqueous pH Mildly AcidicCan react with strong bases in mixed waste carboys[3].

Waste Segregation Strategy

Proper segregation prevents dangerous chemical incompatibilities in satellite accumulation areas. Waste containing (3S,4R)-3-Methyloxan-4-amine hydrochloride must be categorized at the point of generation.

Table 2: Waste Segregation Matrix
Waste CategoryPrimary ContainerSecondary ContainmentChemical Incompatibilities
Solid Residues Polypropylene (PP) wide-mouth jarDedicated solid waste binStrong oxidizers, excessive moisture
Aqueous Solutions High-Density Polyethylene (HDPE) carboyPolyethylene spill trayCyanides, sulfides, strong bases
Organic Solutions Glass or PTFE-lined solvent drumFlammables cabinetAqueous acids, oxidizers

Disposal Workflow Visualization

The following decision matrix illustrates the standard operational procedure for routing different forms of (3S,4R)-3-Methyloxan-4-amine hydrochloride waste.

DisposalWorkflow Start Waste Generation: (3S,4R)-3-Methyloxan-4-amine HCl Solid Solid Powder & Residues Start->Solid Liquid Aqueous & Organic Solutions Start->Liquid Empty Contaminated Empty Containers Start->Empty SolidBin Hazardous Solid Waste Bin Solid->SolidBin LiquidBin Hazardous Liquid Waste Bin Liquid->LiquidBin Rinse Triple-Rinse Protocol (Solvent -> Water) Empty->Rinse EHS EHS Collection & Incineration SolidBin->EHS LiquidBin->EHS Rinse->LiquidBin Collect Rinsate Trash Deface Label & Dispose as Regular/Glass Waste Rinse->Trash Clean Container

Decision matrix for the segregation and disposal of amine hydrochloride laboratory waste.

Step-by-Step Experimental Disposal Methodologies

Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Protocol 1: Solid Waste and Spill Management

Causality: Sweeping dry amine salts generates hazardous airborne dust. We utilize a dampening technique to weigh down the particles and dissolve trace residues[5].

  • Containment: If a spill occurs, immediately isolate the area. Do not use a dry brush or broom.

  • Dampening: Spray the solid powder with a fine mist of water or ethanol to prevent dust generation[5].

  • Collection: Use a disposable plastic scoop or bench scraper to transfer the dampened solid into a designated hazardous solid waste container.

  • Surface Decontamination: Wipe the affected area thoroughly with a wet paper towel. Place the contaminated towel directly into the solid waste container.

  • Self-Validation Check: Inspect the surface under standard laboratory lighting. Swipe a clean, dark-colored cloth over the area; if the cloth remains completely dark and free of white powdery residue, the decontamination is successful.

Protocol 2: Liquid Waste Segregation and Pre-Disposal Neutralization

Causality: Highly concentrated aqueous solutions of amine hydrochlorides can lower the pH of bulk waste carboys, potentially reacting with incompatible chemicals[3].

  • Characterization: Determine if the primary solvent matrix is aqueous or organic.

  • pH Adjustment (Aqueous Only): Slowly add a weak base, such as 1M Sodium Bicarbonate (

    
    ), to the aqueous waste while stirring gently to neutralize the hydrochloride salt[3].
    
  • Transfer: Pour the neutralized solution into the appropriate EHS-approved HDPE liquid waste carboy.

  • Logging: Immediately update the satellite accumulation waste log with the chemical name, approximate concentration, and date[3].

  • Self-Validation Check: Dip a universal pH indicator strip into the solution before transferring it to the bulk carboy. The protocol is validated when the strip indicates a stable pH between 6.0 and 8.0.

Protocol 3: The Triple-Rinse Decontamination Procedure for Empty Containers

Causality: A container that held a hazardous chemical is still considered hazardous waste until decontaminated. The statistical dilution factor of three successive solvent rinses removes >99.9% of the residual chemical, rendering the glass safe for standard disposal[2].

  • First Rinse: Add a compatible solvent (e.g., ethanol or water) to the empty container, filling it to approximately 10% of its total volume. Cap tightly and agitate vigorously for 30 seconds[2].

  • Rinsate Disposal: Pour the resulting rinsate directly into the hazardous liquid waste container[3].

  • Repeat: Perform Steps 1 and 2 two additional times.

  • Drying: Leave the uncapped, rinsed container in a continuously venting chemical fume hood to air dry completely[3].

  • Defacing: Use a thick permanent marker to completely cross out the original chemical label, ensuring the chemical name is entirely illegible[1].

  • Self-Validation Check: The container is legally considered "RCRA empty" and safe for regular glass waste ONLY when it is completely dry, visually free of all crystalline residue, and the original label is entirely obliterated[2].

Regulatory Compliance and EHS Integration

Chemical waste is heavily regulated by national and local authorities (e.g., the EPA under the Resource Conservation and Recovery Act in the US). It is illegal to dispose of (3S,4R)-3-Methyloxan-4-amine hydrochloride down the sanitary sewer or in the regular trash without proper decontamination[2],[3]. All generators of chemical waste are responsible for its proper identification, labeling, and disposal through their institution's Environmental Health and Safety (EHS) office[1]. Ensure that all hazardous waste tags are completely filled out prior to requesting an EHS pickup.

References

  • [1] Title: Chemical Hygiene Plan and Waste Disposal Guidelines Source: California State University, Fresno - Department of Environmental Health and Safety URL:[Link]

Sources

Comprehensive Safety and Operational Guide: Handling (3S,4R)-3-Methyloxan-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral tetrahydropyran derivative, (3S,4R)-3-Methyloxan-4-amine hydrochloride (CAS: 1523530-71-3) is a highly valuable building block in modern drug discovery, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). However, its physical state as an amine hydrochloride salt necessitates rigorous, scientifically grounded handling protocols.

This guide provides researchers and safety officers with a self-validating operational framework. We do not just outline what to do; we explain the mechanistic causality behind every safety requirement, ensuring your laboratory practices are both compliant and inherently safe.

Hazard Assessment & Mechanistic Causality

Understanding the physicochemical behavior of (3S,4R)-3-Methyloxan-4-amine hydrochloride is the first step in risk mitigation. As a solid hydrochloride salt, it is relatively stable but highly hygroscopic. When this dust contacts biological moisture, it dissociates, creating a localized acidic micro-environment combined with the membrane-disrupting properties of the organic amine[1].

The Globally Harmonized System (GHS) classifies this compound under three primary hazard codes[2]:

GHS CodeHazard StatementMechanistic Causality & Biological Impact
H315 Causes skin irritationDissociation of the salt in dermal sweat creates a localized pH drop. This mildly acidic environment disrupts the lipid bilayer of the stratum corneum, leading to contact dermatitis[1].
H319 Causes serious eye irritationThe high moisture content in the ocular mucosa rapidly dissolves the hygroscopic salt, leading to immediate pH-driven protein denaturation and an acute inflammatory response[1].
H335 May cause respiratory irritationInhalation of fine particulates leads to deposition in the upper respiratory tract. Subsequent dissolution in mucosal lining fluid causes localized acid-base irritation and coughing[1].

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways identified above, a targeted PPE strategy is required. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the human body to amine salts.

PPE CategorySpecificationOperational Justification
Eye/Face ANSI Z87.1 / EN 166 Chemical Safety GogglesStandard safety glasses lack orbital seals. Goggles are mandatory to prevent the ingress of aerosolized, hygroscopic irritant dust into the ocular cavity[3].
Hands Nitrile Gloves (≥4 mil thickness)Nitrile provides superior chemical barrier protection against acidic salts compared to latex. Double-gloving is recommended during spill cleanup[3].
Body Flame-Retardant Lab Coat & Closed-Toe ShoesProtects underlying clothing from dust accumulation, preventing delayed dermal exposure through secondary transfer.
Respiratory Fume Hood (Primary) or N95/P100 RespiratorPrimary handling must occur within engineering controls (fume hood). Respirators are required only during spill response outside these controls to filter out irritating particulates[1].

Operational Workflow: Safe Handling & Weighing

The primary risk during the routine handling of (3S,4R)-3-Methyloxan-4-amine hydrochloride is the generation of airborne dust. The following protocol is designed to eliminate aerosolization and static cling.

OperationalWorkflow Start Pre-Operation Hazard Assessment Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don PPE Matrix (Nitrile, Goggles, Coat) Hood->PPE Weigh Weighing Protocol (Anti-static tools) PPE->Weigh Transfer Transfer to Reaction Vessel (Closed System) Weigh->Transfer Decon Decontaminate Surfaces (70% IPA/Water) Transfer->Decon

Fig 1. Standard operational workflow for handling solid amine hydrochloride derivatives.

Step-by-Step Methodology:
  • Environmental Preparation: Ensure the chemical fume hood is fully operational with a face velocity between 80-120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases (which can liberate the volatile freebase amine)[1].

  • PPE Donning: Equip the full PPE matrix (Section 2). Ensure gloves are pulled over the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Static Mitigation: Amine hydrochloride powders are highly prone to static cling, which causes unpredictable powder dispersion. Use an anti-static weighing boat and a grounded stainless steel or ceramic spatula.

  • Weighing & Dispensing: Carefully dispense the required mass. Keep the container as close to the weighing boat as possible to minimize the drop height, thereby reducing the kinetic energy that leads to aerosolization.

  • Transfer & Sealing: Transfer the solid directly into the reaction vessel. Immediately seal the source container to prevent ambient moisture absorption (hygroscopy), which degrades product quality and forms hardened clumps[4].

  • Decontamination: Wipe down the balance and surrounding hood area with a damp, lint-free cloth to capture any microscopic dust, followed by a 70% isopropanol wipe to sanitize the surface.

Spill Response & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly contraindicated. Dry sweeping imparts kinetic energy to the powder, creating a hazardous dust plume that directly exacerbates the H335 (respiratory irritation) risk.

SpillResponse Spill Spill Detected (3S,4R)-3-Methyloxan-4-amine HCl Assess Assess Spill Size & State (Solid/Solution) Spill->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large Clean Dampen with Water Sweep with Non-sparking Tool Small->Clean Evacuate Evacuate Area & Notify EHS Large->Evacuate Dispose Transfer to Hazardous Waste Container Clean->Dispose

Fig 2. Decision matrix and response protocol for amine hydrochloride spills.

Step-by-Step Spill Methodology:
  • Assessment & Evacuation: Immediately assess the spill. If the spill is large (>50g) or occurs outside of a ventilated fume hood, evacuate the immediate area, prevent unauthorized access, and notify Environmental Health and Safety (EHS)[3].

  • Aerosolization Mitigation (Containment): For manageable spills inside a hood, do not dry-sweep. Instead, lightly mist the spilled powder with deionized water or cover it with a damp absorbent pad. This forces the hygroscopic salt to clump, collapsing the dust plume and neutralizing the inhalation hazard.

  • Collection: Use a non-sparking scoop or a damp scraper to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill surface with copious amounts of soap and water. Because the chemical is a hydrochloride salt, water effectively dissolves and removes residual acidic micro-deposits. Follow up with a standard alcohol wipe.

  • Disposal: Label the container clearly as "Hazardous Waste: Amine Hydrochloride Solid" and dispose of the contents via an approved chemical waste disposal plant in accordance with local, state, and federal regulations (P501)[1].

References

The protocols and hazard classifications detailed in this guide are grounded in authoritative safety data sheets and international chemical handling standards.

  • United Nations Economic Commission for Europe (UNECE) . Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from: [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.